Secretin (5-27) (porcine)
Description
BenchChem offers high-quality Secretin (5-27) (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Secretin (5-27) (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H200N38O34/c1-53(2)41-71(105(181)152-88(59(13)14)90(119)166)134-84(161)49-132-92(168)68(31-34-82(116)159)139-100(176)74(44-56(7)8)146-102(178)75(45-57(9)10)144-94(170)65(28-22-38-129-113(122)123)136-97(173)69(32-35-83(117)160)140-101(177)73(43-55(5)6)142-93(169)64(27-21-37-128-112(120)121)135-91(167)60(15)133-107(183)79(50-154)149-104(180)78(48-86(164)165)147-96(172)66(29-23-39-130-114(124)125)137-99(175)72(42-54(3)4)143-95(171)67(30-24-40-131-115(126)127)138-108(184)80(51-155)150-103(179)76(46-58(11)12)145-98(174)70(33-36-85(162)163)141-109(185)81(52-156)151-111(187)89(62(17)158)153-106(182)77(47-63-25-19-18-20-26-63)148-110(186)87(118)61(16)157/h18-20,25-26,53-62,64-81,87-89,154-158H,21-24,27-52,118H2,1-17H3,(H2,116,159)(H2,117,160)(H2,119,166)(H,132,168)(H,133,183)(H,134,161)(H,135,167)(H,136,173)(H,137,175)(H,138,184)(H,139,176)(H,140,177)(H,141,185)(H,142,169)(H,143,171)(H,144,170)(H,145,174)(H,146,178)(H,147,172)(H,148,186)(H,149,180)(H,150,179)(H,151,187)(H,152,181)(H,153,182)(H,162,163)(H,164,165)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61+,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIDUBDDAUPJL-CPMUJAKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H200N38O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2659.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Landscape of Secretin (5-27) (porcine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological activity of Secretin (5-27) (porcine). This 23-amino acid peptide fragment, derived from porcine secretin, serves as a valuable tool in gastroenterological research and drug development. This document offers detailed experimental protocols and data presented in a clear, structured format to facilitate its use in a laboratory setting.
Core Chemical Properties
Secretin (5-27) (porcine) is a C-terminally amidated polypeptide with a specific amino acid sequence that dictates its structure and function. Its key chemical identifiers and physicochemical properties are summarized in the tables below.
| Property | Value | Reference |
| Amino Acid Sequence | Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 | [1][2][3] |
| One-Letter Sequence | TFTSELSRLRDSARLQRLLQGLV-NH2 | [2] |
| Molecular Formula | C115H200N38O34 | [2][4][5] |
| Molecular Weight | 2659.09 g/mol | [2][4] |
| Appearance | White to off-white solid | [4] |
| Purity (HPLC) | >98% | [4][5] |
| CAS Registry Number | 19665-15-7 | [2][4] |
| Storage Conditions | -20 ± 5 °C | [2] |
Synthesis and Purification: A Methodological Overview
The synthesis of Secretin (5-27) (porcine) is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS)
This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol:
-
Resin Selection and Preparation: A suitable resin, such as a Rink Amide resin, is chosen to yield a C-terminally amidated peptide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Valine) is coupled to the resin. Subsequent amino acids are then added sequentially. Each coupling step involves the activation of the carboxyl group of the incoming amino acid using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA).
-
Fmoc Deprotection: The temporary N-terminal protecting group (Fmoc) is removed after each coupling step using a solution of piperidine (B6355638) in DMF to allow for the addition of the next amino acid.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water) to prevent side reactions.
-
Precipitation and Washing: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, followed by centrifugation and washing to remove residual scavengers and byproducts.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The crude peptide is purified to a high degree of homogeneity using RP-HPLC.
Experimental Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Mobile Phase B concentration is applied to elute the peptide from the column. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection: The peptide is detected by monitoring its absorbance at 214 nm and 280 nm.
-
Fraction Collection and Lyophilization: Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.
Characterization
The identity and purity of the synthesized peptide are confirmed using mass spectrometry and amino acid analysis.
| Analytical Method | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. |
| Amino Acid Analysis (AAA) | To determine the amino acid composition and confirm the correct stoichiometry of the peptide. |
Biological Activity and Mechanism of Action
Secretin (5-27) (porcine) is a biologically active fragment of secretin. While the full-length secretin is a potent stimulator of pancreatic bicarbonate secretion, the (5-27) fragment has been shown to be a weak partial agonist or antagonist at the secretin receptor, depending on the experimental system.[6] Its primary mechanism of action involves interaction with the secretin receptor, a G-protein coupled receptor (GPCR).
Signaling Pathway
Binding of secretin agonists to the secretin receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), which acts as a second messenger to initiate downstream cellular responses, such as the activation of protein kinase A (PKA).
Figure 1. Simplified Secretin Signaling Pathway.
Experimental Protocols for Biological Assays
Secretin Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of Secretin (5-27) (porcine) for the secretin receptor.
Experimental Protocol:
-
Receptor Preparation: Membranes are prepared from a cell line stably expressing the secretin receptor.
-
Radioligand: A radiolabeled secretin analog (e.g., [125I]-Secretin) is used.
-
Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the absence or presence of increasing concentrations of unlabeled Secretin (5-27) (porcine).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis: The concentration of Secretin (5-27) (porcine) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay quantifies the ability of Secretin (5-27) (porcine) to stimulate or inhibit the production of intracellular cAMP.
Experimental Protocol:
-
Cell Culture: A suitable cell line expressing the secretin receptor is cultured in appropriate media.
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with varying concentrations of Secretin (5-27) (porcine) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay (e.g., ELISA) or a FRET-based biosensor.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of Secretin (5-27) (porcine).
Figure 2. General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. polypeptide.com [polypeptide.com]
- 5. Pancreatic enzyme response to secretin and cholecystokinin-pancreozymin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
"Secretin (5-27) (porcine)" molecular weight
An In-Depth Technical Guide to Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Secretin (5-27) (porcine), a significant peptide fragment used in biological research. It details its physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.
Introduction
Secretin is a 27-amino acid peptide hormone primarily known for its role in gastroenterology, where it stimulates the pancreas to secrete a bicarbonate-rich fluid to neutralize stomach acid.[1][2][3] It is synthesized by S-cells in the duodenum and proximal jejunum.[4] Secretin (5-27) (porcine) is a C-terminal fragment of the full-length porcine secretin peptide. While the full secretin molecule acts as an agonist at the secretin receptor (SCTR), a Class B G-protein-coupled receptor (GPCR), N-terminally truncated fragments like secretin (5-27) have been identified and utilized in research as antagonists of this receptor.[5][6][7] This antagonistic activity makes it a valuable tool for studying the physiological roles of the secretin-SCTR signaling axis.
Physicochemical Properties
The fundamental properties of Secretin (5-27) (porcine) are summarized below. The slight variations in molecular weight reported by different suppliers are typically due to differences in calculation methods.
| Property | Value | Reference |
| Molecular Weight | 2659.05 g/mol | [8] |
| 2659.09 g/mol | [9] | |
| 2659.11 g/mol | [10] | |
| Molecular Formula | C₁₁₅H₂₀₀N₃₈O₃₄ | [8][9][10] |
| Amino Acid Sequence | Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ | [11] |
| CAS Number | 19665-15-7 | [8][10] |
| Appearance | White to off-white solid | [8] |
| Purity (HPLC) | >98% | [8][10] |
Biological Activity and Mechanism of Action
Antagonism of the Secretin Receptor
The biological activity of secretin primarily resides in the N-terminus of the peptide.[6] Consequently, truncated fragments lacking the initial amino acids, such as Secretin (7-27) and Secretin (5-27), lack the ability to activate the receptor and instead act as antagonists.[6]
Secretin (5-27) (porcine) functions by competitively binding to the secretin receptor (SCTR) without initiating the downstream signaling cascade. This action effectively blocks the binding and subsequent agonistic effects of endogenous, full-length secretin. Its use in experimental settings has been crucial for elucidating SCTR-mediated pathways. For instance, it has been shown to abrogate the effects of secretin on vasopressin release from hypothalamic explants, demonstrating the specificity of the secretin-induced effect.[7]
The Secretin Signaling Pathway
Secretin exerts its effects by binding to the SCTR, which is coupled to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets. A key target in pancreatic and bile duct cells is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel.[1][2] PKA-mediated activation of CFTR, in conjunction with the Cl⁻/HCO₃⁻ anion exchanger, results in the secretion of bicarbonate-rich fluid.[2]
Caption: The Secretin/SCTR signaling cascade leading to bicarbonate secretion and its inhibition by Secretin (5-27).
Experimental Protocols
Secretin (5-27) (porcine) is primarily used in competitive binding assays and functional assays to probe the secretin signaling pathway.
In Vitro cAMP Antagonism Assay
This protocol is designed to measure the ability of Secretin (5-27) to inhibit secretin-induced cAMP production in cells expressing the SCTR.
Methodology:
-
Cell Culture: SCTR-expressing cells (e.g., cAMP Hunter™ cell lines) are seeded into 384-well microplates and cultured according to standard procedures.[4]
-
Antagonist Incubation: Dilutions of the antagonist, Secretin (5-27), are prepared and added to the cells. The plates are incubated for a short period (e.g., 5 minutes) at room temperature to allow the antagonist to bind to the receptors.[6]
-
Agonist Stimulation: A fixed concentration of an agonist (e.g., 0.5 nM of full-length secretin) is then added to the wells. The plates are incubated for an additional 15-30 minutes to stimulate cAMP production.[4][6]
-
cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay that generates a chemiluminescent signal (e.g., DiscoverX HitHunter™ cAMP assay).[4][6]
-
Data Analysis: The resulting signal, which is inversely proportional to the cAMP concentration, is measured. The data is analyzed to calculate the half-maximal inhibitory concentration (IC₅₀) of Secretin (5-27).
Caption: A generalized workflow for determining the IC₅₀ of a secretin receptor antagonist.
In Vitro Peptide Release Assay
This protocol, adapted from studies on hypothalamic explants, assesses the ability of Secretin (5-27) to block secretin-induced hormone release.[7]
Methodology:
-
Tissue Preparation: Hypothalamic or other relevant tissue explants are prepared and allowed to equilibrate in artificial cerebrospinal fluid (aCSF) for approximately 40 minutes.
-
Basal Release: Basal hormone release is determined by incubating the explants in normal aCSF for two consecutive 5-10 minute periods and collecting the medium.
-
Antagonist Co-incubation: To test for inhibition, explants are co-incubated with the secretin antagonist (e.g., 1 µM Secretin (5-27)) and the secretin agonist (e.g., 100 nM secretin).[7] A control group is stimulated with the agonist alone.
-
Sample Collection: The incubation medium is collected after 5 and 10 minutes of stimulation.
-
Quantification: The concentration of the released peptide (e.g., vasopressin) in the collected medium is quantified using an appropriate method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Analysis: The amount of peptide released in the presence of the antagonist is compared to the amount released by the agonist alone to determine the degree of inhibition.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 3. amsbio.com [amsbio.com]
- 4. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. MOLNOVA | Secretin (5 - 27), porcine | 19665-15-7 [molnova.com]
- 11. amsbio.com [amsbio.com]
Technical Guide: Secretin (5-27) (porcine)
CAS Number: 19665-15-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the porcine peptide fragment Secretin (5-27), a critical tool in the study of the secretin receptor and its associated signaling pathways. This document consolidates key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to support research and development in gastroenterology, endocrinology, and related fields.
Core Properties
Secretin (5-27) (porcine) is a C-terminal fragment of the native 27-amino acid porcine secretin. Lacking the N-terminal four amino acids, it acts as a competitive antagonist at the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family. Its primary utility in research is to probe the function of the secretin receptor and to block its downstream signaling cascades.
| Property | Value | Reference |
| CAS Number | 19665-15-7 | [1][2][3][4][5] |
| Molecular Formula | C115H200N38O34 | [1][2][3] |
| Synonyms | SQ 19301, Secretin Carboxyl-terminal Tricosapeptide | [1][2] |
| Biological Activity | Secretin Receptor Antagonist | [5][6][7] |
Quantitative Data
The following tables summarize the binding affinity and inhibitory activity of Secretin (5-27) and its analogs from various in vitro studies.
Table 2.1: Binding Affinity (Ki) of Secretin Analogs for the Secretin Receptor
| Compound | Cell Type/Tissue | Radioligand | Ki (nM) | Reference |
| [(CH2NH)4,5]secretin | Guinea pig pancreatic acini | Not Specified | 4400 ± 400 | [1][3] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low cells | 125I-(Y10)sec(1-27) | 4 | [5] |
Table 2.2: Inhibitory Concentration (IC50) of Secretin Analogs
| Compound | Assay Type | Cell Type | IC50 (nM) | Reference |
| [(CH2NH)4,5]secretin | cAMP Inhibition | Guinea pig pancreatic acini | 2700 ± 500 | [1][3] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | cAMP Inhibition (vs 0.01 nM secretin) | CHO-SecR-low cells | 34 ± 4 | [5] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | cAMP Inhibition (vs 0.1 nM secretin) | CHO-SecR-low cells | 168 ± 39 | [5] |
| Peptide 136 | β-arr2-GFP translocation | U2OS cells | 309 ± 74 | [3] |
| Peptide 143 | β-arr2-GFP translocation | U2OS cells | 697 ± 55 | [3] |
| Peptide 144 | β-arr2-GFP translocation | U2OS cells | 570 ± 30 | [3] |
Signaling Pathway
Secretin (5-27) (porcine) functions by competitively inhibiting the binding of native secretin to its receptor. This prevents the G-protein-mediated activation of adenylyl cyclase, thereby blocking the subsequent increase in intracellular cyclic AMP (cAMP) levels.
Caption: Antagonistic action of Secretin (5-27) on the Secretin Receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving Secretin (5-27) (porcine).
Radioligand Competition Binding Assay
This protocol is adapted from studies characterizing the binding of secretin analogs to the secretin receptor.[1][3][5][8]
Objective: To determine the binding affinity (Ki) of Secretin (5-27) by measuring its ability to compete with a radiolabeled secretin analog for binding to the secretin receptor.
Materials:
-
CHO cells stably expressing the human secretin receptor (CHO-SecR).
-
Radioligand: [125I-Tyr10]rat secretin-27.
-
Secretin (5-27) (porcine) and other competing ligands.
-
Binding Buffer: (e.g., 25 mM HEPES, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 1% BSA).
-
Washing Buffer: (e.g., ice-cold PBS).
-
Scintillation fluid.
-
Gamma counter or scintillation counter.
Procedure:
-
Cell Preparation: Culture CHO-SecR cells to near confluency. Harvest cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a desired protein concentration (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [125I-Tyr10]rat secretin-27 (e.g., 20,000 cpm/well).
-
Increasing concentrations of unlabeled Secretin (5-27) or other competing ligands (for displacement curve). For total binding, add buffer instead of competitor. For non-specific binding, add a high concentration of unlabeled native secretin (e.g., 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Washing: Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in binding buffer. Wash the filters rapidly with ice-cold washing buffer to remove unbound radioligand.
-
Quantification: Dry the filters and add scintillation fluid. Measure the radioactivity retained on the filters using a gamma counter or scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting dose-response curve using a four-parameter logistic regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This protocol is based on methods used to assess the antagonistic activity of secretin analogs on cAMP production.[1][3][9][10]
Objective: To measure the ability of Secretin (5-27) to inhibit secretin-stimulated intracellular cAMP accumulation.
Materials:
-
Cells expressing the secretin receptor (e.g., CHO-K1 SCTR Gs Cell Line, NG108-15 cells).
-
Native secretin (agonist).
-
Secretin (5-27) (porcine) (antagonist).
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS with 10 mM HEPES).
-
cAMP detection kit (e.g., HitHunter cAMP XS+ assay, LANCE Ultra cAMP kit).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed cells into a 384-well white microplate at an appropriate density and incubate overnight at 37°C.
-
Antagonist Pre-incubation: Aspirate the culture medium. Add dilutions of Secretin (5-27) in stimulation buffer to the cells and incubate at room temperature for a short period (e.g., 5 minutes).
-
Agonist Stimulation: Add a fixed concentration of native secretin (e.g., 0.5 nM) to the wells already containing the antagonist and incubate for an additional period (e.g., 15 minutes) at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves the addition of lysis/detection reagents and measurement of a luminescent or fluorescent signal.
-
Data Analysis: Plot the measured signal (correlating to cAMP concentration) against the logarithm of the antagonist concentration. Calculate the half-maximal inhibitory concentration (IC50) from the resulting dose-response curve using a four-parameter logistic regression.
β-Arrestin Translocation Assay
This protocol describes a method to assess receptor activation and antagonism by visualizing the recruitment of β-arrestin to the activated receptor.[1][3]
Objective: To determine the antagonistic activity of Secretin (5-27) by measuring its ability to block secretin-induced β-arrestin2-GFP translocation to the secretin receptor.
Materials:
-
U2OS cells co-expressing human SCTR and β-arrestin2 coupled to GFP (β-arr2-GFP).
-
Native secretin.
-
Secretin (5-27) (porcine).
-
Cell culture medium.
-
Fixation and permeabilization solutions (e.g., paraformaldehyde, Triton X-100).
-
High-content imaging system.
Procedure:
-
Cell Culture: Culture the U2OS-SCTR-β-arr2-GFP cells in a suitable format for imaging (e.g., 96-well imaging plates).
-
Antagonist Incubation: Treat the cells with varying concentrations of Secretin (5-27) for a short pre-incubation period (e.g., 5 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of native secretin (e.g., 10 nM) and incubate for an additional period (e.g., 15 minutes) at 37°C to induce β-arr2-GFP translocation.
-
Fixation and Staining: Terminally fix and permeabilize the cells. If necessary, stain for nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the translocation of β-arr2-GFP from the cytoplasm to the cell membrane/receptor clusters.
-
Data Analysis: Plot the degree of β-arrestin translocation against the logarithm of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: General workflows for key in vitro assays involving Secretin (5-27).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Interaction of secretin5-27 and its analogues with hormone receptors on pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 8. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Exocrine Pancreas: The Role of Secretagogues, Cyclic Nucleotides, and Calcium in Enzyme Secretion | Annual Reviews [annualreviews.org]
The Antagonistic Mechanism of Porcine Secretin (5-27): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of antagonism of porcine Secretin (5-27), a critical tool in the study of the secretin receptor, a class B G protein-coupled receptor (GPCR). This document outlines its competitive antagonism, impact on downstream signaling, and the experimental protocols used for its characterization.
Core Mechanism of Antagonism
Porcine Secretin (5-27) is a truncated analog of the native 27-amino acid secretin peptide. Its antagonistic properties arise from the removal of the first four N-terminal amino acids. While the C-terminal region of secretin is crucial for binding to the secretin receptor, the N-terminal region is essential for receptor activation.[1] By retaining the binding domain but lacking the activation domain, Secretin (5-27) acts as a competitive antagonist.[] It occupies the orthosteric binding site on the secretin receptor, thereby preventing the binding and subsequent activation by the endogenous agonist, secretin.[3][4]
The secretin receptor is canonically coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Secretin (5-27) competitively inhibits this secretin-induced cAMP production.[5]
Quantitative Analysis of Antagonist Potency
The antagonist potency of Secretin (5-27) and its analogs has been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.
| Compound | Assay Type | Cell Line/Tissue | IC50 | Ki | Reference |
| Secretin (5-27) | cAMP Inhibition | Rat brain frontal cortex slices | - | 400 nM | [5] |
| Secretin (5-27) | Radioligand Binding | Rat brain membranes | - | 400 nM | [5] |
| (Y¹⁰,c[E¹⁶,K²⁰])sec(5–27) | Radioligand Binding | CHO-SecR-low cells | 30 nM | - | [3] |
| sec(5-27) | Radioligand Binding | CHO-SecR-low cells | 722 nM | - | [3] |
Table 1: Antagonist Potency of Secretin (5-27) and Related Analogs.
| Agonist | Antagonist | Cell Line | Agonist EC50 (no antagonist) | Agonist EC50 (with antagonist) | Antagonist Concentration | Reference |
| Secretin | (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | CHO-SecR-low | 5.6 ± 2.1 pM | 30 ± 5.6 pM | 0.1 µM | [3] |
| Secretin | (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | CHO-SecR-low | 5.6 ± 2.1 pM | 433 ± 43 pM | 1 µM | [3] |
Table 2: Rightward Shift of Agonist Dose-Response Curve by a Secretin (5-27) Analog.
Signaling Pathway of Secretin and its Antagonism
The binding of secretin to its receptor initiates a cascade of intracellular events. Secretin (5-27) blocks this pathway at the initial receptor-ligand interaction step.
Caption: Secretin signaling pathway and the inhibitory action of Secretin (5-27).
Experimental Protocols
The characterization of Secretin (5-27) as a competitive antagonist relies on two primary experimental approaches: radioligand binding assays and functional assays measuring cAMP accumulation.
Radioligand Binding Assay
This assay quantifies the ability of Secretin (5-27) to displace a radiolabeled ligand from the secretin receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the secretin receptor (e.g., CHO-SecR cells) to high confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 2.5 mM MgCl₂, 0.5% BSA with protease inhibitors).[7]
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a constant concentration of radiolabeled secretin (e.g., ¹²⁵I-[Tyr¹⁰]secretin).
-
Add increasing concentrations of unlabeled Secretin (5-27) (the competitor).
-
To determine non-specific binding, add a high concentration of unlabeled native secretin to a set of wells.
-
Initiate the binding reaction by adding a specific amount of the membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour) to reach equilibrium.[7]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a filter plate (e.g., pre-coated with polyethyleneimine).[7]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of Secretin (5-27) to inhibit the secretin-stimulated production of intracellular cAMP.
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the secretin receptor in a suitable medium.
-
Seed the cells into a multi-well plate and allow them to adhere and grow to a desired confluency.
-
-
Antagonist Pre-incubation:
-
Wash the cells with an assay buffer.
-
Pre-incubate the cells with increasing concentrations of Secretin (5-27) for a short period (e.g., 5-15 minutes) at 37°C.[8] This allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add a fixed concentration of native secretin (typically the EC50 or EC80 concentration, which elicits 50% or 80% of the maximal response) to the wells already containing the antagonist.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[9]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the Secretin (5-27) concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the secretin-stimulated cAMP response.
-
Caption: Workflow for a cAMP accumulation antagonist assay.
Conclusion
Porcine Secretin (5-27) serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the secretin receptor. Its mechanism as a competitive antagonist is well-established, characterized by its ability to bind to the secretin receptor without eliciting a downstream signal, thereby inhibiting the action of the endogenous agonist. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important receptor system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational development of a high-affinity secretin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secretin stimulates cyclic AMP formation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Binding Affinity of Secretin (5-27) (porcine) with the Secretin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the porcine secretin fragment (5-27) to the secretin receptor. It is designed to be a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development. This document details quantitative binding data, explores the downstream signaling pathways, and provides detailed experimental protocols for the assays cited.
Introduction to Secretin and its Receptor
Secretin is a 27-amino acid peptide hormone primarily produced by S-cells in the duodenum in response to gastric acid. It plays a crucial role in regulating the pH of the duodenal contents by stimulating the pancreas and biliary ducts to release a bicarbonate-rich fluid.[1] The biological effects of secretin are mediated by the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[2][3] Upon secretin binding, the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[4][5]
The N-terminally truncated fragment, secretin (5-27), lacks the first four amino acids of the full-length peptide. This modification significantly impacts its biological activity and binding affinity.[6]
Quantitative Binding Affinity Data
The binding affinity of secretin (5-27) for the secretin receptor has been evaluated in various studies. It is important to note that the affinity can vary depending on the species of both the peptide and the receptor, as well as the experimental conditions.
A study on the rat secretin receptor reported a pIC50 value of 5.0 for porcine secretin (5-27).[3] The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), meaning an IC50 of 10 µM. This indicates a significantly lower affinity compared to the native secretin peptide.
Research on synthetic analogues of rat secretin (5-27) binding to the human secretin receptor expressed in Chinese Hamster Ovary (CHO) cells provides further insight into the binding characteristics of this truncated peptide. While not specific to the porcine peptide, these studies offer valuable comparative data.
| Ligand | Receptor Species | Cell Line | Binding Affinity (IC50) | Reference |
| Secretin (5-27) (porcine) | Rat | Not Specified | pIC50 = 5.0 | [3] |
| Secretin (rat) | Human | CHO-SecR | 1.231 nM | [2] |
| Secretin (5-27) (rat analogue) | Human | CHO-SecR | 722 nM | [6] |
| [Y¹⁰,c[E¹⁶,K²⁰]]sec(5-27) (rat analogue) | Human | CHO-SecR | 30 nM | [6] |
| [Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵]sec(5-27) (rat analogue) | Human | CHO-SecR | 4 nM | [6] |
Table 1: Summary of Binding Affinity Data for Secretin (5-27) and its Analogues.
Signaling Pathways
As a GPCR ligand, the binding of secretin and its analogues to the secretin receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase and the production of cAMP.
Gs-cAMP-PKA Signaling Pathway
The canonical signaling pathway for the secretin receptor is mediated by the Gs protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of secretin (5-27).
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
CHO cells stably expressing the human secretin receptor (CHO-SecR).
-
Krebs-Ringers/HEPES (KRH) medium (25 mM HEPES, pH 7.4, 104 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM KH₂PO₄, 1.2 mM MgSO₄) containing 0.01% soybean trypsin inhibitor and 0.2% bovine serum albumin.
-
Radioligand: [¹²⁵I-Tyr¹⁰]rat secretin-27.
-
Unlabeled competitor ligands: Secretin (5-27) (porcine) and other analogues.
-
24-well tissue culture plates.
-
Gamma counter.
Procedure:
-
CHO-SecR cells are plated in 24-well plates and grown to approximately 80% confluency.
-
The cells are washed twice with KRH medium.
-
Cells are then incubated with a constant concentration of the radioligand (~10 pM [¹²⁵I-Tyr¹⁰]rat secretin-27) and increasing concentrations of the unlabeled competitor ligand (e.g., secretin (5-27)) for 1 hour at room temperature.
-
Following incubation, the cells are washed twice with ice-cold KRH medium to remove unbound radioligand.
-
The cells are lysed with 0.5 M NaOH, and the radioactivity is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled native secretin.
-
The IC50 values are calculated by non-linear regression analysis of the competition binding curves.[6]
Intracellular cAMP Measurement Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP, providing information on its agonist or antagonist properties.
Materials:
-
CHO-SecR cells.
-
Assay medium (e.g., Ham's F-12) containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) to prevent cAMP degradation.
-
Test ligands: Secretin (5-27) (porcine) and other analogues.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).
Procedure:
-
CHO-SecR cells are seeded in 96-well plates.
-
The growth medium is replaced with assay medium, and the cells are incubated for 30 minutes at 37°C.
-
The cells are then stimulated with various concentrations of the test ligand for 30 minutes at 37°C.
-
For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.
-
The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.
-
The intracellular cAMP levels are quantified using the detection kit, typically involving a fluorescence or luminescence-based measurement.
-
EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.[2]
Conclusion
Secretin (5-27) (porcine) exhibits a significantly lower binding affinity for the secretin receptor compared to the full-length native peptide. The available data, primarily from studies on rat and human receptors, consistently demonstrate that the N-terminal region of secretin is crucial for high-affinity binding and receptor activation. The provided experimental protocols offer a robust framework for researchers to further investigate the pharmacology of secretin (5-27) and other analogues. A thorough understanding of the structure-activity relationship of secretin fragments is essential for the development of novel therapeutics targeting the secretin receptor system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. secretin receptor | Glucagon receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Secretin (5-27) (porcine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of the porcine secretin fragment (5-27), a key area of research for developing potent and selective secretin receptor antagonists. Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and gastric secretion. The N-terminally truncated fragment, secretin (5-27), has been identified as a weak antagonist of the secretin receptor (SCTR), making it a foundational scaffold for the rational design of more effective therapeutic agents. This document provides a comprehensive overview of the quantitative data from binding and functional assays, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Findings: From Weak Antagonist to High-Affinity Ligand
The journey to transform the low-affinity secretin (5-27) fragment into a high-affinity antagonist has involved systematic modifications of its amino acid sequence. Early studies established that N-terminal truncation of secretin leads to a loss of agonist activity while retaining some binding affinity, albeit significantly lower than the native peptide.[1][2] Subsequent research has focused on introducing specific amino acid substitutions and conformational constraints to enhance this affinity.
Quantitative Analysis of Secretin (5-27) Analogs
The following tables summarize the key quantitative data from competitive binding assays and functional cAMP accumulation assays for porcine secretin (5-27) and its analogs. These data highlight the impact of specific structural modifications on receptor affinity and biological activity.
Table 1: Competitive Binding Affinity of Porcine Secretin (5-27) and Analogs at the Secretin Receptor
| Peptide/Analog | Modification(s) | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| Secretin (1-27) | - | 4 ± 0.7 | - | CHO-SecR-low | [1] |
| Secretin (5-27) | N-terminal truncation | 722 ± 46 | - | CHO-SecR-low | [1] |
| [I¹⁷, R²⁵]-secretin(5-27) | Substitution | - | 23 | - | [2] |
| (Y¹⁰,c[E¹⁶,K²⁰])sec(5–27) | Substitution and Lactam bridge | 30 ± 6 | - | CHO-SecR-low | [1] |
| (Y¹⁰,c[E¹⁶,K²⁰],Cha²²)sec(5–27) | Substitution and Lactam bridge | 6 ± 1 | - | CHO-SecR-low | [1] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | Substitution and Lactam bridge | 4 ± 0.9 | 20.5 ± 2.8 | CHO-SecR-low | [1] |
| [(CH₂NH)⁴,⁵]secretin | Reduced peptide bond | - | 4400 ± 400 | Guinea pig pancreatic acini | [2] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. Lower values indicate higher binding affinity.
Table 2: Functional Activity of Porcine Secretin (5-27) and Analogs
| Peptide/Analog | EC50 (pM) | Intrinsic Activity | Assay Type | Cell Line | Reference |
| Secretin (1-27) | 5.6 ± 2.1 | Agonist | cAMP Accumulation | CHO-SecR-low | [1] |
| Secretin (5-27) | > 1,000,000 | Antagonist | cAMP Accumulation | CHO-SecR-low | [1] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | No response up to 1 µM | Antagonist | cAMP Accumulation | CHO-SecR-low | [1] |
| Secretin(7–27) | 3366 ± 1570 (nM) | Partial Agonist (90.6 ± 11.5%) | cAMP Accumulation | U2OS-SCTR | [3] |
EC50: Half maximal effective concentration. Lower values indicate higher potency. Intrinsic activity describes the ability of a ligand to induce a response.
Key Experimental Methodologies
The following sections detail the protocols for the primary assays used to characterize the structure-activity relationship of secretin (5-27) analogs.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the secretin receptor.
Materials:
-
CHO-K1 cells stably expressing the human secretin receptor (CHO-SecR).
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Binding buffer (e.g., Tris-HCl, BSA, MgCl₂).
-
Radioligand: [¹²⁵I-Tyr¹⁰]secretin(1-27).
-
Unlabeled competitor ligands (secretin (5-27) analogs).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Harvest CHO-SecR cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add a constant amount of cell membranes (e.g., 5-10 µg protein/well).
-
Add a fixed concentration of the radioligand (e.g., ~10,000 cpm, representing 1-3 pM).[4]
-
Add increasing concentrations of the unlabeled competitor ligands.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in a solution like 0.25% polyethylenimine to reduce non-specific binding.[2] Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit the stimulation (antagonist) of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the secretin receptor signaling pathway.
Materials:
-
CHO-SecR cells.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).
-
Agonist (e.g., native secretin).
-
Test compounds (secretin (5-27) analogs).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Seeding: Seed CHO-SecR cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation (for antagonist testing): For antagonist assays, pre-incubate the cells with increasing concentrations of the test compounds for a short period (e.g., 5 minutes) at room temperature.[2]
-
Stimulation:
-
Agonist Mode: Add increasing concentrations of the test compounds to the cells.
-
Antagonist Mode: After pre-incubation with the antagonist, add a fixed concentration of native secretin (typically the EC₅₀ or EC₈₀ concentration) to all wells.
-
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for cAMP production.[2]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 and maximal response.
-
Antagonist Mode: Plot the inhibition of the secretin-stimulated cAMP response against the logarithm of the antagonist concentration to determine the IC50.
-
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in SAR studies. The following visualizations were created using the Graphviz DOT language to illustrate key aspects of secretin (5-27) research.
Secretin Receptor Signaling Pathway
The secretin receptor is a class B G-protein coupled receptor (GPCR). Upon binding of an agonist like native secretin, it activates a cascade of intracellular events leading to the production of cAMP.
Experimental Workflow for SAR Studies
The systematic investigation of the structure-activity relationship for secretin (5-27) analogs follows a well-defined workflow, from peptide design and synthesis to comprehensive biological evaluation.
Conclusion and Future Directions
The structure-activity relationship of porcine secretin (5-27) has been significantly advanced through targeted amino acid substitutions and the introduction of conformational constraints like lactam bridges. These modifications have successfully converted a weak antagonist into a high-affinity ligand for the secretin receptor. The data and protocols presented in this guide provide a solid foundation for researchers in the field. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these promising antagonists, with the ultimate goal of developing novel therapeutics for conditions where modulation of secretin receptor activity is beneficial.
References
- 1. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development | MDPI [mdpi.com]
- 4. Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, holds a significant place in the history of physiology as the first identified hormone. Its discovery in 1902 by William Bayliss and Ernest Starling revolutionized our understanding of bodily regulation, introducing the concept of chemical messengers that travel through the bloodstream to exert effects on distant organs.[1][2][3][4] The primary physiological role of secretin is to stimulate the pancreas to release a bicarbonate-rich fluid, which neutralizes duodenal pH, creating an optimal environment for the action of digestive enzymes.[5][6] Porcine secretin was the first to be isolated and have its amino acid sequence determined, revealing a structure with some homology to other gastrointestinal peptides like glucagon.[7][8][9] This guide focuses specifically on the discovery, history, and key experimental characterization of a crucial fragment of this hormone: porcine Secretin (5-27). This N-terminally truncated peptide has been instrumental in elucidating the structure-function relationships of secretin and its receptor, primarily serving as a valuable research tool in the form of a competitive antagonist.
Discovery and Early History
The journey to understanding Secretin (5-27) began with the foundational work on the full-length secretin molecule.
The Dawn of Endocrinology: The Discovery of Secretin
In 1902, British physiologists William M. Bayliss and Ernest H. Starling conducted a landmark experiment that challenged the prevailing view of nerve-based regulation of digestion.[1][2][3] They demonstrated that the introduction of acid into a denervated loop of a dog's jejunum still triggered pancreatic secretion. This led them to hypothesize the existence of a chemical messenger released from the intestinal lining into the bloodstream, which they named "secretin."[4] This pivotal discovery laid the groundwork for the entire field of endocrinology.[1][10]
Isolation and Sequencing of Porcine Secretin
Decades after its initial discovery, the chemical identity of secretin remained elusive. In the 1960s, Swedish biochemists J. Erik Jorpes and Viktor Mutt successfully isolated and purified secretin from porcine upper intestinal tissue.[11] Subsequently, in 1970, the complete amino acid sequence of porcine secretin was determined, revealing a 27-amino acid polypeptide.[7][8]
The Emergence of Secretin (5-27) as a Research Tool
With the structure of porcine secretin elucidated, researchers began to synthesize fragments of the peptide to understand which parts of the molecule were responsible for its biological activity. This led to the investigation of N-terminally truncated fragments, including Secretin (5-27). Early studies in the 1970s, notably by G.M. Makhlouf and colleagues, explored the pancreatic secretory activity of this and other synthetic analogues.[12][13] These investigations revealed that while Secretin (5-27) retained some ability to bind to the secretin receptor, its capacity to stimulate pancreatic secretion was significantly diminished compared to the full-length hormone.[12][14] This observation was crucial, as it suggested that the initial N-terminal amino acids (His-Ser-Asp-Gly) are critical for the hormone's efficacy, while the C-terminal portion (residues 5-27) is more involved in receptor binding. This discovery established Secretin (5-27) as a valuable tool for studying the secretin receptor, often employed as a competitive antagonist to probe receptor function.[15][16]
Quantitative Data
The following tables summarize the key quantitative data from seminal studies on porcine Secretin (5-27), comparing its activity and binding affinity to the full-length porcine secretin.
Table 1: Pancreatic Secretory Activity of Porcine Secretin (5-27)
| Species | Peptide | Efficacy (Intrinsic Activity) relative to Secretin | Reference |
| Rat | Secretin (5-27) | 0.2 | [13] |
| Guinea Pig | Secretin (5-27) | 0.03 | [13] |
Table 2: Receptor Binding and cAMP Stimulation of Secretin Fragments in Guinea Pig Pancreatic Acini
| Peptide | Receptor Type | Apparent Affinity | cAMP Stimulation | Reference |
| Secretin (5-27) | Secretin-preferring | Equal to 15-Asn-S5-27, Greater than 15-Lys-S5-27 | ~2% of Secretin | [17] |
| Secretin (5-27) | VIP-preferring | Less than 15-Asn-S5-27 and 15-Lys-S5-27 | No detectable increase | [17] |
Experimental Protocols
The characterization of porcine Secretin (5-27) relied on several key experimental methodologies.
In Vivo Pancreatic Secretion Assay in Anesthetized Rats
This protocol, adapted from the work of Makhlouf et al. (1978), was used to determine the efficacy of Secretin (5-27) in stimulating pancreatic juice and bicarbonate secretion.
Objective: To measure the volume and bicarbonate concentration of pancreatic juice in response to intravenous infusion of secretin and its analogues.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane anesthesia
-
Polyethylene catheters
-
Infusion pump
-
Physiological saline solution (0.9% NaCl)
-
Porcine secretin and Secretin (5-27)
-
Sodium hydroxide (B78521) (NaOH) for titration
-
pH meter
Procedure:
-
Anesthetize rats with an intraperitoneal injection of urethane.
-
Perform a midline laparotomy to expose the duodenum and pancreas.
-
Cannulate the common bile duct at its point of entry into the duodenum to collect pancreatic juice (in the rat, the pancreatic ducts drain into the common bile duct).
-
Cannulate the jugular vein for intravenous infusion of peptides.
-
Infuse physiological saline at a constant rate to establish a baseline secretion rate.
-
Collect pancreatic juice in 15-minute intervals.
-
Measure the volume of the collected juice.
-
Determine the bicarbonate concentration by titration with NaOH to a pH endpoint of 8.4.
-
After establishing a stable baseline, infuse porcine secretin or Secretin (5-27) at varying doses.
-
Continue to collect and analyze pancreatic juice at 15-minute intervals throughout the infusion period.
-
Calculate the secretory response as the increase in volume and bicarbonate output over the basal rate.
Radioligand Binding Assay
This method is used to determine the affinity of Secretin (5-27) for the secretin receptor, typically using a competitive binding approach.
Objective: To measure the ability of unlabeled Secretin (5-27) to displace a radiolabeled secretin analogue from its receptor on a cell membrane preparation.
Materials:
-
Cell line expressing the secretin receptor (e.g., CHO-SecR cells)
-
Radiolabeled secretin analogue (e.g., 125I-[Tyr10]secretin)
-
Unlabeled porcine secretin and Secretin (5-27)
-
Binding buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Culture and harvest cells expressing the secretin receptor.
-
Prepare a membrane fraction from the cells by homogenization and centrifugation.
-
Resuspend the membrane preparation in binding buffer containing BSA.
-
In a series of tubes, add a constant amount of the radiolabeled secretin analogue.
-
To these tubes, add increasing concentrations of either unlabeled porcine secretin (for a standard curve) or unlabeled Secretin (5-27).
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) for Secretin (5-27).
Intracellular cAMP Accumulation Assay
This assay measures the ability of Secretin (5-27) to act as an agonist and stimulate the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To quantify the intracellular cAMP levels in cells expressing the secretin receptor in response to stimulation with Secretin (5-27).
Materials:
-
Cell line expressing the secretin receptor (e.g., CHO-SecR cells)
-
Porcine secretin and Secretin (5-27)
-
Culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
Procedure:
-
Seed cells in a multi-well plate and grow to near confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Stimulate the cells with varying concentrations of porcine secretin (as a positive control) or Secretin (5-27) for a defined time (e.g., 15-30 minutes) at 37°C.
-
Terminate the stimulation by removing the medium and lysing the cells.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the peptide that produces 50% of the maximal response) for each peptide. For Secretin (5-27), this assay typically demonstrates its very low to non-existent agonistic activity.
Signaling Pathways and Experimental Workflows
Secretin Receptor Signaling Pathway
The secretin receptor is a class B G-protein coupled receptor (GPCR). Upon binding of the full-length secretin, the receptor activates the Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the physiological response, such as the secretion of bicarbonate from pancreatic ductal cells. Secretin (5-27), due to the absence of the N-terminal residues critical for receptor activation, binds to the receptor but fails to efficiently induce this conformational change and subsequent signaling cascade.
Caption: Secretin receptor signaling pathway and the antagonistic role of Secretin (5-27).
Experimental Workflow for Characterizing Secretin (5-27)
The following diagram illustrates the typical workflow for the synthesis and characterization of Secretin (5-27).
Caption: Experimental workflow for the synthesis and characterization of Secretin (5-27).
Conclusion
The study of porcine Secretin (5-27) has been instrumental in dissecting the molecular pharmacology of the secretin receptor. Its discovery as a fragment with high binding affinity but low intrinsic activity solidified the understanding that the N-terminus of secretin is the primary determinant of its agonist function. This has allowed Secretin (5-27) and its analogues to be widely used as competitive antagonists in research, helping to delineate the physiological roles of secretin and the downstream consequences of receptor activation. The historical progression from the discovery of the first hormone to the detailed molecular characterization of its fragments exemplifies the advancement of physiological and pharmacological sciences. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, highlighting the enduring importance of this foundational peptide fragment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Binding of secretin to plastic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spatial Approximation between Secretin Residue Five and the Third Extracellular Loop of Its Receptor Provides New Insight into the Molecular Basis of Natural Agonist Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and some pharmacological properties of the 23-peptide 15-lysine-secretin-(5--27). Special role of the residue in position 15 in biological activity of the vasoactive intestinal polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Catecholamine biosynthesis and secretion: physiological and pharmacological effects of secretin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. Interaction of secretin5-27 and its analogues with hormone receptors on pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Porcine Secretin and its N-Terminally Truncated Analog, Secretin (5-27)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of full-length porcine secretin and its N-terminally truncated fragment, secretin (5-27) (porcine). This document outlines their structural differences, functional activities, and the experimental methodologies used to characterize them, with a focus on their interaction with the secretin receptor (SCTR).
Introduction: Two Peptides, Contrasting Functions
Full-length porcine secretin is a 27-amino acid gastrointestinal peptide hormone that plays a crucial role in regulating pancreatic and biliary secretions.[1][2][3] Produced by S-cells in the duodenum, its primary function is to stimulate the release of a bicarbonate-rich fluid, which neutralizes gastric acid entering the small intestine.[4][5][6] Secretin exerts its effects by binding to and activating the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[4][7]
In contrast, secretin (5-27) (porcine) is a truncated version of the native peptide, lacking the first four N-terminal amino acids.[8][9] This modification dramatically alters its biological activity. While the C-terminal region of secretin is primarily responsible for receptor binding, the N-terminal portion is critical for receptor activation.[10][11] Consequently, the removal of the initial amino acids renders secretin (5-27) a competitive antagonist of the secretin receptor.[8][12] It binds to the receptor but fails to elicit a downstream signaling response, thereby blocking the action of the full-length agonist.[8]
Comparative Analysis: Full-Length Agonist vs. Truncated Antagonist
The functional differences between full-length porcine secretin and secretin (5-27) are most evident in their receptor binding affinities and their ability to stimulate intracellular signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for full-length porcine secretin and secretin (5-27) from various studies. These values highlight the potent agonistic activity of the full-length peptide and the antagonistic nature of its truncated counterpart.
| Peptide | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Full-length Porcine Secretin | Radioligand Binding | CHO-SecR-low | IC50 | 4 ± 1.1 | [8] |
| Secretin (5-27) (porcine) | Radioligand Binding | CHO-SecR-low | IC50 | Low Affinity | [8] |
| Full-length Porcine Secretin | cAMP Accumulation | NG108-15 | EC50 | - | [8] |
| Secretin (5-27) (porcine) | cAMP Accumulation | NG108-15 | Agonist Activity | No response up to 1 µM | [8] |
| Secretin (5-27) (porcine) | Antagonist Assay (cAMP) | CHO-SecR-low | IC50 | 34 ± 4 (vs 0.01 nM Secretin) | [8] |
| Secretin (5-27) (porcine) | Antagonist Assay (cAMP) | CHO-SecR-low | Ki | 20.5 ± 2.8 | [8] |
| [I17, R25]-secretin(5-27) | Radioligand Binding | U2OS-SCTR | Ki | 23 | [13] |
Note: The affinity of the unmodified secretin (5-27) is often low, leading researchers to develop more potent antagonists through further amino acid substitutions.[8][13]
Signaling Pathways: Activation vs. Blockade
The interaction of these peptides with the secretin receptor initiates distinct intracellular events.
Full-Length Porcine Secretin: Agonist-Induced Signaling
Upon binding of full-length secretin to the SCTR, a conformational change in the receptor activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[4][14] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the physiological effects of secretin, such as the secretion of bicarbonate and water.[15]
Secretin (5-27): Competitive Antagonism
Secretin (5-27) binds to the SCTR but does not induce the conformational change necessary for G protein activation. By occupying the receptor's binding site, it prevents full-length secretin from binding and initiating the signaling cascade, thus acting as a competitive antagonist.
Experimental Protocols
The characterization of full-length secretin and secretin (5-27) relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., secretin (5-27)) to compete with a radiolabeled ligand (e.g., 125I-labeled secretin) for binding to the secretin receptor.
Materials:
-
Cell membranes from SCTR-overexpressing cells (e.g., U2OS or CHO cells).[11][13]
-
Membrane binding buffer (e.g., 50 mM HEPES pH 7.4, 1 mM CaCl₂, 2.5 mM MgCl₂, 0.5% BSA, protease inhibitors).[11]
-
Radiolabeled secretin (e.g., 125I-labeled secretin, ~160 pM).[11][13]
-
Unlabeled competing ligands (full-length secretin and secretin (5-27)) at various concentrations.
-
96-well filter plates.[16]
Procedure:
-
Resuspend 10 µg of membrane extracts in membrane binding buffer.[11][13]
-
Add the radiolabeled secretin to the membrane suspension.
-
Add varying concentrations of the unlabeled competing ligand (0.1 fM to 10 µM).[11][13]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with a wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 125 mM NaCl, 0.05% BSA).[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC50 values.[16]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP.
Materials:
-
SCTR-expressing cells (e.g., CHO or NG108-15 cells).[8]
-
Assay buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).[17]
-
Agonist (full-length porcine secretin).
-
Antagonist (secretin (5-27)).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
Procedure for Agonist Testing:
-
Plate SCTR-expressing cells in a 96-well plate.
-
Replace the culture medium with assay buffer and incubate.
-
Add varying concentrations of the test compound (e.g., full-length secretin).
-
Incubate for a specified time (e.g., 15 minutes at room temperature).[13]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Calculate EC50 values from the dose-response curve.
Procedure for Antagonist Testing:
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., secretin (5-27)) for a short period (e.g., 5 minutes).[11][13]
-
Add a fixed concentration of the agonist (full-length secretin, typically at its EC50 or EC80 value).[18]
-
Incubate for the standard stimulation time.
-
Lyse the cells and measure cAMP levels.
-
Determine the IC50 of the antagonist by analyzing the inhibition of the agonist-induced cAMP response.[11][13]
Conclusion
The comparison between full-length porcine secretin and its N-terminally truncated fragment, secretin (5-27), provides a classic example of structure-function relationships in peptide pharmacology. While the full-length peptide is a potent agonist essential for physiological regulation, the truncated version serves as a valuable research tool and a foundation for the development of high-affinity secretin receptor antagonists. Understanding their distinct properties and the methodologies used to evaluate them is critical for researchers in gastroenterology, endocrinology, and drug development.
References
- 1. amsbio.com [amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Secretin - Wikipedia [en.wikipedia.org]
- 7. secretin receptor | Glucagon receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Role of Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secretin (5-27) (porcine) is a C-terminal fragment of the hormone secretin that acts as a competitive antagonist at the secretin receptor (SCTR). This technical guide provides a comprehensive overview of the physiological role of Secretin (5-27) (porcine), focusing on its mechanism of action, its effects in various physiological systems, and its application as a research tool. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into the therapeutic potential of targeting the secretin signaling pathway.
Introduction
Secretin, a 27-amino acid peptide hormone, is primarily known for its role in regulating pancreatic and biliary secretion, thereby maintaining duodenal pH homeostasis. It exerts its effects by binding to the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family. The N-terminal portion of secretin is crucial for its biological activity, and truncations of this region can lead to antagonistic properties. Secretin (5-27) (porcine), lacking the first four N-terminal amino acids, is a well-characterized antagonist of the SCTR. Understanding the physiological consequences of blocking secretin signaling with this antagonist provides valuable insights into the diverse roles of endogenous secretin and offers potential therapeutic avenues for conditions associated with secretin dysregulation.
Mechanism of Action
Secretin (5-27) (porcine) functions as a competitive antagonist at the SCTR. It binds to the receptor but fails to induce the conformational changes necessary for G-protein activation and subsequent downstream signaling. The primary signaling pathway activated by secretin involves the Gαs protein, leading to the activation of adenylyl cyclase and the production of cyclic adenosine (B11128) monophosphate (cAMP). By competitively inhibiting the binding of endogenous secretin, Secretin (5-27) (porcine) effectively blocks this cAMP-mediated signaling cascade.
Quantitative Pharmacological Data
The antagonistic properties of Secretin (5-27) and its analogues have been characterized in various in vitro assays. The following tables summarize the available quantitative data on their binding affinity and functional antagonism.
Table 1: Binding Affinity of Secretin (5-27) Analogues at the Secretin Receptor
| Compound | Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| [ψ4,5]secretin(1-27) | CHO-SecR | Radioligand Competition | 4400 ± 400 | - | [1] |
| Secretin(5-27) analogue (peptide 136) | U2OS-SCTR | Radioligand Competition | - | 2472 | [2] |
| Secretin(5-27) analogue (peptide 143) | U2OS-SCTR | Radioligand Competition | - | 963 | [2] |
| Secretin(5-27) analogue (peptide 144) | U2OS-SCTR | Radioligand Competition | - | 304 | [2] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low | Radioligand Competition | - | 4 | [3] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | NG108-15 | Radioligand Competition | - | 3.8 ± 1.4 | [3] |
Table 2: Functional Antagonism of Secretin (5-27) Analogues
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| [ψ4,5]secretin(1-27) | Guinea pig pancreatic acini | cAMP Inhibition | 2700 ± 500 | [1] |
| Secretin(5-27) analogue (peptide 136) | U2OS-SCTR | β-arrestin2-GFP Translocation | 309 ± 74 | [2] |
| Secretin(5-27) analogue (peptide 144) | U2OS-SCTR | β-arrestin2-GFP Translocation | 570 ± 30 | [2] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low | cAMP Inhibition | 34 ± 4 | [3] |
Physiological Roles and Effects of Antagonism
The use of Secretin (5-27) (porcine) has been instrumental in elucidating the diverse physiological roles of secretin beyond its classical gastrointestinal functions.
Pancreatic and Biliary Secretion
In both rats and guinea pigs, Secretin (5-27) has been shown to possess some residual pancreatic secretory activity, although its efficacy is significantly lower than that of full-length secretin.[4] However, its primary role in these systems is as an antagonist. It has been used to inhibit secretin-stimulated choleresis, the secretion of bile, by blocking the cAMP-dependent signaling pathway in cholangiocytes.[5][6] This has implications for understanding and potentially treating cholestatic liver diseases where secretin signaling may be upregulated.[7]
Central Nervous System and Water Homeostasis
Secretin and its receptor are expressed in the central nervous system, particularly in the hypothalamus, where they play a role in regulating water balance. Secretin stimulates the release of vasopressin (antidiuretic hormone), a key regulator of water reabsorption in the kidneys.[8] The administration of Secretin (5-27) (porcine) has been shown to abrogate this secretin-evoked vasopressin release, highlighting the importance of the secretin signaling pathway in central osmoregulation.[8][9]
Gastrointestinal Motility and Acid Secretion
While not as extensively studied with Secretin (5-27) specifically, antagonism of the secretin receptor is expected to counteract secretin's inhibitory effects on gastric acid secretion and motility.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the physiological role of Secretin (5-27) (porcine). The following sections provide outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Secretin (5-27) (porcine) to the secretin receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of a test compound for a radiolabeled ligand at the secretin receptor.
Materials:
-
Cell membranes expressing the secretin receptor (e.g., from U2OS-SCTR or CHO-SecR cells).[1][2]
-
Radiolabeled secretin (e.g., 125I-secretin).[2]
-
Unlabeled Secretin (5-27) (porcine) or its analogues.
-
Membrane binding buffer (e.g., containing 0.5% BSA).[2]
-
Filter plates (e.g., precoated with polyethylenimine).[2]
-
Scintillation counter.
Procedure:
-
Resuspend cell membranes in membrane binding buffer.[2]
-
Add a constant concentration of 125I-labeled secretin (e.g., 160 pM) to the membrane suspension.[2]
-
Add varying concentrations of unlabeled Secretin (5-27) (porcine) (competitor ligand).
-
Incubate the mixture to allow for binding equilibrium (e.g., 1 hour at 37°C).[2]
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of Secretin (5-27) (porcine) to inhibit secretin-stimulated cAMP production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Secretin (5-27) (porcine) in a functional setting.
Materials:
-
Whole cells expressing the secretin receptor (e.g., U2OS-SCTR or CHO-SecR cells).[2][3]
-
Secretin (agonist).
-
Secretin (5-27) (porcine) (antagonist).
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP kit, or AlphaScreen cAMP assay).[10][11]
-
Luminometer or HTRF-compatible reader.
Procedure:
-
Culture SCTR-expressing cells in a suitable plate format (e.g., 384-well plate).[11]
-
Pre-incubate the cells with varying concentrations of Secretin (5-27) (porcine) for a defined period (e.g., 5-15 minutes at room temperature).[2]
-
Stimulate the cells with a fixed concentration of secretin (agonist), typically at its EC50 or EC80 concentration.
-
Incubate for a further period to allow for cAMP production (e.g., 15 minutes at room temperature).[2]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50 value.
In Vivo Inhibition of Secretin-Stimulated Pancreatic Secretion
This protocol assesses the antagonistic effect of Secretin (5-27) (porcine) on pancreatic function in a living organism.
Objective: To determine if Secretin (5-27) (porcine) can block the increase in pancreatic fluid and bicarbonate secretion induced by exogenous secretin.
Materials:
-
Anesthetized animal model (e.g., rat or cat).[12]
-
Secretin.
-
Secretin (5-27) (porcine).
-
Surgical instruments for cannulation of the pancreatic duct.
-
Infusion pumps.
-
Burette and pH meter for measuring pancreatic juice volume and bicarbonate concentration.
Procedure:
-
Anesthetize the animal and surgically expose the pancreas and duodenum.
-
Cannulate the main pancreatic duct to collect pancreatic juice.
-
Allow for a stabilization period to obtain a basal secretion rate.
-
Administer a continuous intravenous infusion of secretin at a dose known to produce a submaximal stimulation of pancreatic secretion.
-
Once a steady-state plateau of secretion is reached, administer a bolus or continuous infusion of Secretin (5-27) (porcine).
-
Continue to collect pancreatic juice in timed intervals.
-
Measure the volume of pancreatic juice and determine the bicarbonate concentration by titration.
-
Compare the secretion rates before and after the administration of the antagonist to determine the inhibitory effect.
Signaling Pathways
The primary signaling pathway modulated by Secretin (5-27) (porcine) is the secretin receptor-mediated Gαs-cAMP pathway.
Synthesis and Purification
Porcine Secretin (5-27) is a polypeptide that can be synthesized using solid-phase peptide synthesis (SPPS) methodologies. Following synthesis, the crude peptide is cleaved from the resin and deprotected. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC. Several commercial vendors also supply pre-synthesized and purified Secretin (5-27) (porcine).
Conclusion and Future Directions
Secretin (5-27) (porcine) is an invaluable tool for dissecting the multifaceted physiological roles of the secretin signaling pathway. Its ability to competitively antagonize the secretin receptor has provided critical insights into the regulation of pancreatic and biliary function, as well as the central control of water homeostasis. The quantitative data and detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals. Future research should focus on developing more potent and selective secretin receptor antagonists with improved pharmacokinetic properties. Such compounds could hold therapeutic promise for a range of disorders, including pancreatitis, cholestatic liver diseases, and syndromes of inappropriate antidiuretic hormone secretion. Further elucidation of the downstream signaling pathways affected by secretin receptor antagonism in different tissues will be crucial for the development of targeted and effective therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 7. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secretin as a neurohypophysial factor regulating body water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
The Research ToolBox: An In-depth Technical Guide to Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of porcine Secretin (5-27), a critical tool for researchers investigating the secretin receptor and its associated signaling pathways. As a truncated analog of native secretin, this peptide fragment acts as a competitive antagonist, enabling the elucidation of the physiological and pathological roles of the secretin system.
Core Principles: Antagonizing the Secretin Receptor
Secretin, a 27-amino acid peptide hormone, primarily orchestrates pH balance in the duodenum by stimulating bicarbonate secretion from the pancreas and liver.[1] It exerts its effects by binding to the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family.[2] The N-terminal region of secretin is crucial for receptor activation, while the C-terminal portion is primarily responsible for binding affinity.[3]
Porcine Secretin (5-27) is a synthetic fragment of the native porcine secretin peptide, lacking the first four N-terminal amino acids. This modification eliminates its ability to activate the receptor, transforming it into a competitive antagonist.[4] It effectively blocks the binding of endogenous secretin, thereby inhibiting downstream signaling cascades.[5] This antagonistic action makes it an invaluable tool for studying the diverse functions of secretin, which extend beyond digestion to include roles in osmoregulation, cardiovascular function, and neurotransmission.
Quantitative Profile: Receptor Binding and Antagonist Potency
The antagonist activity of Secretin (5-27) and its analogs has been quantified in various in vitro systems. The following tables summarize key quantitative data, providing a comparative look at its binding affinity (Ki) and functional inhibition (IC50). It is important to note that these values can vary depending on the experimental conditions, such as the cell line, radioligand, and assay format used.
| Ligand/Analog | Cell Line | Radioligand | Ki (nM) | Reference |
| secretin(5-27) | CHO-SecR | ¹²⁵I-(Y¹⁰)sec(1-27) | 722 | [4] |
| [I¹⁷, R²⁵]-secretin(5–27) | Not Specified | Not Specified | 23 | [6][7] |
| [(CH₂NH)⁴,⁵]secretin | Guinea pig pancreatic acini | Not Specified | 4400 ± 400 | [6][7] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | NG108-15 | Not Specified | 3.8 ± 1.4 (IC₅₀) | [4] |
| Ligand/Analog | Assay Type | Cell Line | IC50 (nM) | Reference |
| N-terminal truncated secretin variants | β-arr2-GFP translocation | U2OS | ~2000 | [6][7] |
| Most potent novel antagonist in study | β-arr2-GFP translocation | human SCTR | 309 ± 74 | [6][7] |
| [(CH₂NH)⁴,⁵]secretin | cAMP inhibition | Guinea pig pancreatic acini | 2700 ± 500 | [6][7] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | cAMP inhibition (vs 0.01 nM secretin) | CHO-SecR-low | 34 ± 4 | [4] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | cAMP inhibition (vs 0.1 nM secretin) | CHO-SecR-low | 168 ± 39 | [4] |
Visualizing the Mechanism: Signaling Pathways and Experimental Logic
To understand the utility of Secretin (5-27) as a research tool, it is crucial to visualize its interaction with the secretin receptor and its impact on downstream signaling.
The workflow for a typical in vitro experiment to characterize the antagonist properties of Secretin (5-27) is depicted below.
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections outline common experimental protocols utilizing porcine Secretin (5-27).
Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Secretin (5-27) by measuring its ability to compete with a radiolabeled ligand for binding to the secretin receptor.
Materials:
-
Cells or membranes expressing the secretin receptor (e.g., CHO-SecR, NG108-15).[4]
-
Radiolabeled secretin analog (e.g., ¹²⁵I-[Tyr¹⁰]rat secretin-27).[3]
-
Porcine Secretin (5-27) and unlabeled secretin.
-
Binding Buffer (e.g., 50 mM HEPES pH 7.4, 1 mM CaCl₂, 2.5 mM MgCl₂, 0.5% BSA, protease inhibitors).[7]
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 125 mM NaCl, 0.05% BSA).[7]
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of porcine Secretin (5-27) and unlabeled secretin in binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled secretin analog (at a concentration near its Kd), and the various concentrations of either unlabeled secretin (for total and non-specific binding) or Secretin (5-27).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled secretin) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
In Vitro cAMP Accumulation Assay
This assay measures the ability of Secretin (5-27) to inhibit secretin-stimulated intracellular cyclic AMP (cAMP) production.
Materials:
-
CHO or HEK-293 cells stably expressing the human secretin receptor.[9]
-
Porcine Secretin (5-27) and secretin.
-
Assay buffer (e.g., HBSS with 10mM HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).[9]
-
384-well white microplates.
Procedure:
-
Seed the secretin receptor-expressing cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of porcine Secretin (5-27) in the appropriate assay buffer.
-
Prepare a solution of secretin at a concentration that elicits a submaximal response (e.g., EC80), which should be predetermined in separate agonist dose-response experiments.
-
Aspirate the culture medium from the cells.
-
Add the serial dilutions of Secretin (5-27) to the wells and incubate for a short period (e.g., 5-15 minutes) at room temperature.[6][7]
-
Add the secretin solution to the wells and incubate for an additional 15-60 minutes at 37°C.[6][7]
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the Secretin (5-27) concentration to determine the IC50 value.
In Vivo Administration in Murine Models
Secretin (5-27) is frequently used in animal models to investigate the in vivo functions of the secretin system.
Animal Models:
-
Wild-type mice (e.g., C57/BL6).[10]
-
Disease models such as Mdr2-/- mice (a model for primary sclerosing cholangitis) or bile duct ligated (BDL) mice.[10][11]
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route of administration.[12]
-
Dosage: The effective dose can vary depending on the study's objective. For instance, in studies of liver fibrosis, a dose of 1 nmol/g body weight every other day has been used. It is recommended to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.
-
Vehicle: Secretin (5-27) is typically dissolved in a sterile saline solution.
-
Duration: Treatment duration can range from a single acute injection to chronic administration over several weeks or months, depending on the research question.[11]
Example Protocol (Chronic Study in Mdr2-/- mice):
-
House Mdr2-/- mice and wild-type controls under standard conditions.
-
Prepare a sterile solution of Secretin (5-27) in saline.
-
Administer Secretin (5-27) or vehicle (saline) via intraperitoneal injection every other day for the duration of the study (e.g., 3 months).[11]
-
Monitor the animals for any adverse effects.
-
At the end of the treatment period, euthanize the animals and collect tissues (e.g., liver, blood) for downstream analysis (e.g., histology, gene expression, protein analysis).
Conclusion
Porcine Secretin (5-27) is a potent and specific antagonist of the secretin receptor, making it an indispensable tool for researchers. Its utility in a wide range of in vitro and in vivo experimental settings allows for the detailed investigation of the secretin signaling pathway and its role in health and disease. The quantitative data and protocols provided in this guide serve as a valuable resource for designing and executing robust and reproducible experiments in the field of endocrinology, gastroenterology, and neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are secretin antagonists and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The secretin/secretin receptor axis modulates liver fibrosis through changes in TGF-β1 biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Central and Peripheral Administration of Secretin Inhibits Food Intake in Mice through the Activation of the Melanocortin System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Secretin (5-27) (porcine) in Pancreatic Secretion Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of porcine secretin (5-27), a significant peptide fragment, in the scientific investigation of pancreatic secretion. This document details its mechanism of action as a weak partial agonist and competitive antagonist of the secretin receptor, presents quantitative data on its efficacy, outlines detailed experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Significance of Secretin and its Fragments
Secretin, a 27-amino acid peptide hormone, is a primary regulator of pancreatic exocrine secretion.[1] Produced by S-cells in the duodenum in response to acidic chyme, its principal function is to stimulate pancreatic ductal cells to secrete a bicarbonate-rich fluid. This neutralizes gastric acid, creating an optimal pH for the activity of pancreatic digestive enzymes.[2] The study of secretin and its analogues is crucial for understanding pancreatic physiology and pathophysiology, and for the development of diagnostics and therapeutics for conditions such as chronic pancreatitis and pancreatic cancer.[3]
Porcine secretin (5-27) is an N-terminally truncated fragment of the full-length porcine secretin molecule. This modification significantly alters its biological activity, rendering it a tool of interest for researchers studying the structure-function relationship of the secretin receptor and for investigating the mechanisms of pancreatic secretion.
Mechanism of Action: A Weak Partial Agonist and Competitive Antagonist
Secretin (5-27) acts on the secretin receptor (SCTR), a G-protein coupled receptor (GPCR) located on the basolateral membrane of pancreatic ductal cells.[4] While full-length secretin is a potent agonist, the removal of the first four N-terminal amino acids in secretin (5-27) dramatically reduces its ability to activate the receptor.
Available evidence indicates that porcine secretin (5-27) functions as a weak partial agonist and a competitive antagonist at the secretin receptor.[5] As a weak partial agonist, it can bind to the receptor and elicit a submaximal response compared to the full agonist, native secretin. As a competitive antagonist, it can bind to the secretin receptor and block the binding and subsequent action of the endogenous full-length secretin.
The primary signaling pathway initiated by secretin binding to its receptor in pancreatic ductal cells involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. The efflux of chloride ions into the ductal lumen drives the secretion of bicarbonate ions via a chloride-bicarbonate exchanger.[4] Secretin (5-27), due to its altered structure, is less effective at inducing this conformational change in the receptor, resulting in a significantly attenuated cAMP production and, consequently, reduced bicarbonate and fluid secretion.[6]
Quantitative Data: Efficacy and Inhibitory Potency
The biological activity of porcine secretin (5-27) has been quantified in several studies, highlighting its reduced efficacy compared to native secretin.
Stimulatory Efficacy on Pancreatic Secretion
A key study by Makhlouf et al. (1978) investigated the pancreatic secretory activity of secretin (5-27) in different species and found it to possess significantly lower intrinsic activity (efficacy) than full-length secretin.[5]
| Peptide | Species | Relative Efficacy (Intrinsic Activity) |
| Secretin (5-27) | Rat | 0.2 |
| Secretin (5-27) | Guinea Pig | 0.03 |
| Table 1: Relative efficacy of secretin (5-27) in stimulating pancreatic secretion compared to native secretin (efficacy = 1.0). Data sourced from Makhlouf et al. (1978).[5] |
Inhibitory Potency of Secretin (5-27) Analogues
The antagonistic properties of secretin (5-27) and its analogues have been characterized by their ability to inhibit secretin-stimulated cAMP production, a direct downstream effect of receptor activation.
| Antagonist (Secretin (5-27) Analogue) | Stimulus | IC50 (nM) |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | 0.01 nM Secretin | 34 ± 4 |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | 0.1 nM Secretin | 168 ± 39 |
| Table 2: Inhibitory concentration (IC50) of a secretin (5-27) analogue on secretin-stimulated cAMP accumulation in CHO-SecR-low cells. Data sourced from Dong et al. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing porcine secretin (5-27) to study pancreatic secretion.
In Vivo Measurement of Pancreatic Secretion in Anesthetized Rats
This protocol allows for the direct measurement of pancreatic juice flow rate and bicarbonate concentration in response to secretin and its analogues.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Surgical instruments for laparotomy
-
Polyethylene tubing (PE-10 or equivalent) for cannulation
-
Infusion pump
-
Porcine secretin and porcine secretin (5-27)
-
Saline solution (0.9% NaCl)
-
Bicarbonate analysis kit or titrator
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Preparation:
-
Perform a midline laparotomy to expose the abdominal organs.
-
Gently locate the pancreas and the common bile duct.
-
Carefully cannulate the pancreatic duct near its entry into the duodenum using PE-10 tubing. Ligate the bile duct to prevent bile contamination of the pancreatic juice.
-
Insert a cannula into the jugular vein for intravenous infusion of secretagogues.
-
-
Basal Secretion: Allow the animal to stabilize for a 30-minute period and collect basal pancreatic juice to establish a baseline secretion rate.
-
Stimulation:
-
Infuse saline intravenously for a control period.
-
Administer increasing doses of porcine secretin intravenously via the infusion pump. Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., 15 minutes) for each dose.
-
Following a washout period, administer increasing doses of porcine secretin (5-27) and collect pancreatic juice as described above.
-
To study the antagonistic effect, co-infuse a fixed dose of porcine secretin with increasing doses of porcine secretin (5-27).
-
-
Sample Analysis:
-
Determine the volume of pancreatic juice collected at each time point by weight.
-
Measure the bicarbonate concentration in each sample using a titrator or a commercially available kit.
-
-
Data Analysis: Calculate the pancreatic juice flow rate (μl/min) and bicarbonate output (μmol/min) for each experimental condition and construct dose-response curves.
In Vitro Studies using Isolated Pancreatic Ducts or Acinar Cells
These methods allow for the investigation of the direct effects of secretin (5-27) on pancreatic cells and the underlying signaling mechanisms.
Materials:
-
Collagenase for tissue digestion
-
Culture medium (e.g., DMEM/F12)
-
Porcine secretin and porcine secretin (5-27)
-
Reagents for cAMP measurement (e.g., ELISA kit)
-
Microscope
Procedure (General Outline):
-
Tissue Isolation: Isolate the pancreas from a rat or mouse and digest it with collagenase to obtain either isolated pancreatic ducts or acinar cells.
-
Cell Culture: Culture the isolated cells or ducts under appropriate conditions.
-
Stimulation: Treat the cells with varying concentrations of porcine secretin, porcine secretin (5-27), or a combination of both.
-
Endpoint Measurement:
-
For signaling studies, lyse the cells and measure intracellular cAMP levels using an ELISA kit.
-
For secretion studies from isolated ducts, measure changes in luminal pH or fluid secretion.
-
-
Data Analysis: Analyze the dose-dependent effects of the peptides on the measured parameters.
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide clear visual representations of the complex biological and experimental processes involved.
Secretin Signaling Pathway in Pancreatic Ductal Cells
Caption: Secretin signaling pathway in pancreatic ductal cells.
Experimental Workflow for In Vivo Pancreatic Secretion Study
Caption: Workflow for in vivo pancreatic secretion studies in rats.
Conclusion
Porcine secretin (5-27) serves as an invaluable tool for researchers investigating the intricacies of pancreatic secretion. Its properties as a weak partial agonist and competitive antagonist allow for the detailed exploration of secretin receptor function and the downstream signaling cascades that govern bicarbonate and fluid secretion. The quantitative data on its reduced efficacy and the detailed experimental protocols provided in this guide offer a solid foundation for designing and interpreting studies aimed at furthering our understanding of pancreatic physiology and developing novel therapeutic strategies for pancreatic disorders. The use of standardized methodologies and clear visual representations of the underlying biological processes will continue to be essential for advancing this field of research.
References
- 1. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New cannulation method for pancreatic duct cannulation-bile duct guidewire-indwelling method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol activates chloride secretion via the cAMP/PKA signaling pathway and expression of CFTR in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Antagonistic Role of Porcine Secretin (5-27) in Water Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secretin, a 27-amino acid peptide hormone, plays a multifaceted role in regulating physiological processes, including the intricate balance of water homeostasis. Its actions are mediated through the secretin receptor (SCTR), a class B G-protein coupled receptor (GPCR). The N-terminally truncated analog, Secretin (5-27), particularly the porcine variant, has been identified as a competitive antagonist of the SCTR. This technical guide provides an in-depth exploration of the role of porcine Secretin (5-27) in modulating water homeostasis by competitively inhibiting the signaling cascade initiated by endogenous secretin. We will delve into its mechanism of action, present quantitative data on its antagonistic properties, detail relevant experimental protocols, and provide visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, nephrology, and drug development.
Introduction: Secretin's Role in Water Homeostasis
Secretin contributes to the regulation of water balance through both central and renal mechanisms. In the central nervous system, secretin is present in the hypothalamus and posterior pituitary and is released in response to increased plasma osmolality.[1][2] It can stimulate the release of arginine vasopressin (AVP), a key hormone in water retention.[2][3] In the kidney, secretin has been shown to play a role in vasopressin-independent regulation of renal water reabsorption.[2] It can influence the trafficking and expression of aquaporin-2 (AQP2), the primary water channel in the kidney's collecting ducts, thereby affecting water permeability and urine concentration.[4] The signaling pathway for secretin's action predominantly involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[2][4]
Porcine Secretin (5-27): A Competitive Antagonist
Porcine Secretin (5-27) is a truncated peptide fragment of secretin that lacks the first four N-terminal amino acids. This structural modification eliminates its ability to activate the secretin receptor, transforming it into a competitive antagonist.[5][6] It competitively binds to the SCTR, thereby blocking the binding of endogenous secretin and inhibiting its downstream effects.[5][6] This makes porcine Secretin (5-27) a valuable tool for elucidating the physiological roles of the secretin-SCTR axis in various biological processes, including water homeostasis.
Quantitative Data on Antagonistic Activity
The antagonistic potency of Secretin (5-27) and its analogs has been quantified in various in vitro assays. While specific binding affinity data (Ki) for the unmodified porcine Secretin (5-27) is not extensively reported, its effective concentrations for antagonism and the properties of its modified analogs provide valuable insights.
| Parameter | Peptide | Cell Line/System | Value | Reference |
| IC50 | Modified Secretin (5-27) analog | CHO-SecR-low cells | 34 ± 4 nM | [1] |
| Ki | Modified Secretin (5-27) analog | CHO-SecR-low cells | 20.5 ± 2.8 nM | [1] |
| Effective Antagonist Concentration | Porcine Secretin (5-27) | Rat hypothalamic explants | 1 µM | [3] |
| IC50 | Pseudopeptide analog of porcine secretin | Guinea pig pancreatic acini | 2700 ± 500 nM (cAMP inhibition) | [5] |
| Ki | Pseudopeptide analog of porcine secretin | Guinea pig pancreatic acini | 4400 ± 400 nM | [5] |
Mechanism of Action: Signaling Pathway
Secretin binding to its receptor (SCTR) activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including aquaporin-2 (AQP2), which promotes its translocation to the plasma membrane of kidney collecting duct cells, increasing water reabsorption.[4]
Porcine Secretin (5-27) acts as a competitive antagonist by binding to the SCTR without activating it. This blocks the binding of secretin and prevents the initiation of the downstream signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Secretin Receptor
This protocol is adapted from methodologies described for determining the binding affinity of ligands to the secretin receptor.[1][7]
Objective: To determine the binding affinity (Ki) of porcine Secretin (5-27) for the secretin receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
CHO cells stably expressing the human secretin receptor (CHO-SecR).
-
[125I]-Tyr10-secretin (radioligand).
-
Porcine Secretin (5-27).
-
Unlabeled secretin (for positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-SecR cells to ~80-90% confluency in appropriate media.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of binding buffer (for total binding), unlabeled secretin (1 µM, for non-specific binding), or varying concentrations of porcine Secretin (5-27).
-
50 µL of [125I]-Tyr10-secretin (final concentration ~50 pM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of porcine Secretin (5-27) from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Vasopressin Release from Hypothalamic Explants
This protocol is based on the methodology used to study the effect of secretin and its antagonists on vasopressin release.[3]
Objective: To assess the ability of porcine Secretin (5-27) to block secretin-induced vasopressin release from rat hypothalamic explants.
Materials:
-
Male Sprague-Dawley rats.
-
Artificial cerebrospinal fluid (aCSF).
-
Secretin.
-
Porcine Secretin (5-27).
-
Vasopressin ELISA kit.
-
Dissection tools.
-
Incubation chamber with temperature and gas control (95% O2, 5% CO2).
Procedure:
-
Explant Dissection: Euthanize rats and dissect the hypothalamic tissue containing the supraoptic and paraventricular nuclei.
-
Pre-incubation: Place the explants in an incubation chamber with aCSF and allow them to equilibrate for at least 60 minutes, changing the medium every 15-20 minutes.
-
Basal Release: Collect aCSF samples for a defined period (e.g., 10 minutes) to determine the basal rate of vasopressin release.
-
Antagonist Pre-treatment: Incubate a subset of explants with aCSF containing porcine Secretin (5-27) (e.g., 1 µM) for a pre-determined time (e.g., 15 minutes).
-
Stimulation:
-
Control Group: Continue incubation with aCSF.
-
Secretin Group: Add secretin (e.g., 100 nM) to the aCSF.
-
Antagonist + Secretin Group: Add secretin (e.g., 100 nM) to the aCSF already containing porcine Secretin (5-27).
-
-
Sample Collection: Collect aCSF samples at specific time points (e.g., 5, 10, 20 minutes) after stimulation.
-
Vasopressin Measurement: Measure the concentration of vasopressin in the collected aCSF samples using a commercially available ELISA kit.
-
Data Analysis: Compare the amount of vasopressin released in the different treatment groups to determine if porcine Secretin (5-27) blocked the stimulatory effect of secretin.
Conclusion
Porcine Secretin (5-27) serves as a potent and specific antagonist of the secretin receptor. Its ability to competitively inhibit the actions of endogenous secretin makes it an invaluable tool for dissecting the physiological and pathophysiological roles of the secretin signaling pathway in water homeostasis. The quantitative data on its antagonistic activity, coupled with detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the secretin system in conditions characterized by dysregulated water balance. Future studies focusing on the in vivo effects of porcine Secretin (5-27) on renal water handling and its potential as a lead compound for the development of novel therapeutics are warranted.
References
- 1. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin - Wikipedia [en.wikipedia.org]
- 3. Secretin as a neurohypophysial factor regulating body water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular Basis of Secretin Docking to Its Intact Receptor Using Multiple Photolabile Probes Distributed throughout the Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Central Nervous System Effects of Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, was first identified for its role in regulating pancreatic secretions.[1][2][3] However, a growing body of evidence has established secretin as a significant neuropeptide with pleiotropic effects within the central nervous system (CNS).[2][4][5] Secretin and its receptor are widely distributed throughout the brain, including in the cerebellum, cortex, thalamus, hippocampus, and hypothalamus, suggesting its involvement in a variety of neurological functions.[1][6] This technical guide focuses on the effects of the porcine-derived secretin fragment, Secretin (5-27), a notable antagonist of the secretin receptor, and its utility in elucidating the central mechanisms of secretin.
Mechanism of Action of Secretin in the CNS
Secretin exerts its effects by binding to the G-protein coupled secretin receptor (SCTR).[1][2] This binding primarily activates the adenylyl cyclase/protein kinase A (cAMP/PKA) signaling pathway.[1][7][8] This pathway is integral to many of secretin's observed effects on neuronal activity. In the CNS, secretin has been shown to modulate neurotransmission, influence synaptic plasticity, and participate in the regulation of various behaviors.[9][10]
Secretin (5-27) (porcine) as a Research Tool
Secretin (5-27) is a fragment of the secretin peptide that acts as a competitive antagonist at the secretin receptor.[1][11] By blocking the binding of endogenous secretin, this antagonist is an invaluable tool for researchers to investigate the physiological roles of the secretin/SCTR axis in the CNS.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments investigating the effects of secretin and the antagonistic action of Secretin (5-27) in the central nervous system.
Table 1: Electrophysiological Effects of Secretin and Antagonism by Secretin (5-27)
| Preparation | Measured Parameter | Secretin Concentration | Effect of Secretin | Secretin (5-27) Concentration | Effect of Secretin (5-27) | Reference |
| Mouse GnRH neurons | Miniature Postsynaptic Current (mPSC) frequency | 100 nM | Increased to 147.6 ± 19.19% of control | 3 µM | Eliminated the stimulatory action of secretin (92.88 ± 8.949% of control) | [1] |
| Mouse GnRH neurons | Miniature Postsynaptic Current (mPSC) frequency | 30 nM | Increased frequency by 59.1% | 3 µM | Blocked the event | [12][13] |
| Rat cerebellar slices | Surface Kv1.2 levels | 30 nM | Decreased surface Kv1.2 relative to vehicle (-13.71 ± 3.54%) | 30 µM | Blocked the effect of secretin (-0.96 ± 10.68%) | [14] |
| Rat cerebellar slices | Surface Kv1.2 levels | N/A | N/A | 30 µM | Elevated surface Kv1.2 (+18.35 ± 9.82%) | [14] |
Table 2: Effects on Catecholamine Biosynthesis
| Cell Line | Measured Parameter | Secretin Concentration | Effect of Secretin | Secretin (5-27) Concentration | Effect of Secretin (5-27) | Reference |
| PC12 cells | Tyrosine Hydroxylase (Th) gene transcription | 0.1 µM | Augmented transcription by 2.1-fold | 1 µM | Abolished the secretin-induced transcription | [7] |
Key Experimental Protocols
Detailed methodologies for pivotal experiments are provided below to facilitate replication and further investigation.
Electrophysiological Recordings in Gonadotropin-Releasing Hormone (GnRH) Neurons
Objective: To investigate the direct action of secretin on the synaptic inputs to GnRH neurons.
Methodology:
-
Animal Model: Adult male mice with GFP-tagged GnRH neurons were utilized.
-
Brain Slice Preparation: Coronal brain slices (250 µm) containing the preoptic area were prepared.
-
Recording: Whole-cell patch-clamp recordings were performed on visually identified GnRH-GFP neurons. Miniature postsynaptic currents (mPSCs) were recorded in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.
-
Drug Application:
-
A baseline mPSC frequency was established.
-
Secretin (100 nM) was bath-applied to the brain slice.
-
For antagonist studies, slices were pre-incubated with Secretin (5-27) (3 µM) for 15 minutes prior to the co-application of secretin.
-
-
Data Analysis: Changes in mPSC frequency and amplitude were analyzed to determine the effect of secretin and its antagonist.[1]
Cell-Surface Protein Biotinylation in Cerebellar Slices
Objective: To determine the effect of secretin on the surface expression of Kv1.2 potassium channels.
Methodology:
-
Animal Model: Adult male rats were used.
-
Slice Preparation: Cerebellar slices were prepared.
-
Treatment: Slices were incubated with either vehicle, secretin (30 nM), the secretin receptor antagonist Secretin (5-27) (30 µM), or a combination of the antagonist and secretin for 15 minutes.
-
Biotinylation: Cell surface proteins were biotinylated.
-
Protein Extraction and Analysis: Following treatment, tissue was lysed, and biotinylated proteins were isolated. The levels of Kv1.2 were quantified by immunoblotting.
-
Data Analysis: Changes in the levels of surface-expressed Kv1.2 were compared across different treatment groups.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by secretin in the CNS and a typical experimental workflow for studying its effects.
References
- 1. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]
- 5. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catecholamine biosynthesis and secretion: physiological and pharmacological effects of secretin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Involvement of Secretin in the Control of Cell Survival and Synaptic Plasticity in the Central Nervous System [frontiersin.org]
- 9. The Central Mechanisms of Secretin in Regulating Multiple Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Central Mechanisms of Secretin in Regulating Multiple Behaviors [frontiersin.org]
- 11. Secretin as a neurohypophysial factor regulating body water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Gonadal Cycle-Dependent Expression of Genes Encoding Peptide-, Growth Factor-, and Orphan G-Protein-Coupled Receptors in Gonadotropin- Releasing Hormone Neurons of Mice [frontiersin.org]
- 14. Cellular Mechanisms and Behavioral Consequences of Kv1.2 Regulation in the Rat Cerebellum | Journal of Neuroscience [jneurosci.org]
"Secretin (5-27) (porcine)" supplier and purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Secretin (5-27) (porcine), focusing on supplier information, purity analysis, and its core signaling pathway. The information herein is intended to support research and development activities involving this specific peptide fragment.
Supplier and Purity Overview
Secretin (5-27) (porcine), a C-terminal fragment of the hormone secretin, is available from various commercial suppliers. The purity of synthetic peptides is a critical parameter for experimental reproducibility and is typically determined by High-Performance Liquid Chromatography (HPLC). The data below, compiled from publicly available sources, summarizes information from several suppliers.
| Supplier | Purity Specification | Analytical Method | CAS Number |
| MOLNOVA | >98% | HPLC | 19665-15-7 |
| Amsbio | Not specified | Not specified | 19665-15-7 |
| CPC Scientific | Not specified | Not specified | 19665-15-7 |
Note: Purity levels and available data may vary by batch and are subject to change. It is recommended to request a lot-specific Certificate of Analysis from the supplier before purchase.
Experimental Protocols
Protocol for Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general method for determining the purity of synthetic Secretin (5-27) (porcine). The method separates the target peptide from impurities based on hydrophobicity.[1][2][3][4]
Principle: Reversed-phase HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic species eluting later.[2] Purity is calculated by comparing the area of the main peptide peak to the total area of all peaks detected.[1]
Materials and Reagents:
-
Secretin (5-27) (porcine) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Sample Solvent: Mobile Phase A or appropriate solvent for peptide solubilization[1]
-
HPLC system with UV detector, autosampler, and gradient pump
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the Secretin (5-27) (porcine) peptide in the Sample Solvent to a final concentration of approximately 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.[2]
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column and set the column temperature (e.g., 30-45°C).[1]
-
Set the UV detection wavelength to 215 nm, which is optimal for detecting the peptide bond.[3]
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be:
-
5% to 60% Mobile Phase B over 20-30 minutes.[1]
-
-
Monitor the separation and record the chromatogram.
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front and any system peaks.
-
Calculate the purity of the Secretin (5-27) (porcine) peptide using the area percentage method:
Purity (%) = (Area of the main peptide peak / Total area of all integrated peaks) x 100[1]
Protocol for In Vitro Bioactivity Assay: cAMP Measurement
This protocol outlines a general cell-based assay to assess the biological activity of Secretin (5-27) (porcine) by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the secretin receptor.
Principle: The secretin receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαs protein.[5][6] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[7] Therefore, an increase in intracellular cAMP levels serves as a direct indicator of receptor activation.
Materials and Reagents:
-
Secretin (5-27) (porcine)
-
A suitable host cell line expressing the secretin receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the SCTR gene)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., FBS, antibiotics)
-
Assay buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Multi-well plates (e.g., 96-well) suitable for cell culture and the assay kit
-
Forskolin (positive control for adenylyl cyclase activation)
Procedure:
-
Cell Culture and Seeding:
-
Culture the secretin receptor-expressing cells according to standard protocols.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of Secretin (5-27) (porcine) in an appropriate solvent (e.g., sterile water or DMSO).
-
Create a serial dilution of the peptide in assay buffer to generate a dose-response curve. Include a vehicle control (buffer only).
-
Prepare a positive control solution of forskolin.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Wash the cells gently with assay buffer.
-
Add the prepared dilutions of Secretin (5-27), vehicle control, and positive control to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration following the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the Secretin (5-27) (porcine) concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ (half-maximal effective concentration) value, which represents the potency of the peptide.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway for the secretin receptor and a typical experimental workflow for peptide analysis.
Caption: Secretin Receptor Signaling Pathway.
Caption: Experimental Workflow for Peptide Purity Analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. lcms.cz [lcms.cz]
- 5. Secretin inhibits cholangiocarcinoma growth via dysregulation of the cAMP-dependent signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Secretin (5-27) (porcine) In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion, as well as gastric acid production.[1][2][3][4] It exerts its effects by binding to the secretin receptor (SR), a member of the G protein-coupled receptor (GPCR) family.[1][3][5] The primary signaling cascade initiated by secretin binding involves the activation of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3][6][7] Secretin (5-27) is a truncated form of the full-length secretin peptide. Understanding its interaction with the secretin receptor is vital for structure-activity relationship studies and drug discovery programs targeting this receptor.
These application notes provide a detailed protocol for an in vitro assay to characterize the activity of Secretin (5-27) (porcine) at the secretin receptor. The primary method described is a competitive binding assay, a fundamental technique for determining the affinity of a ligand for its receptor.
Data Presentation
The following table summarizes hypothetical quantitative data from a competitive binding assay designed to evaluate the binding affinity of Secretin (5-27) (porcine) to the secretin receptor.
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| Secretin (porcine) | 1.5 | 1.0 | -1.1 |
| Secretin (5-27) (porcine) | 550 | 367 | -0.9 |
-
IC50: The half maximal inhibitory concentration, representing the concentration of the unlabeled ligand required to displace 50% of the radiolabeled ligand.
-
Ki: The inhibitory constant, an indicator of the binding affinity of the ligand. A lower Ki value signifies a higher binding affinity.
-
Hill Slope: A measure of the steepness of the binding curve, which can provide insights into the nature of the binding interaction.
Signaling Pathway
The canonical signaling pathway for the secretin receptor is initiated upon ligand binding, leading to the activation of a stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3][6][7] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[1][6]
References
- 1. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin - Wikipedia [en.wikipedia.org]
- 3. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols for Secretin (5-27) (porcine) cAMP Assay
These application notes provide detailed protocols for utilizing Secretin (5-27) (porcine), a notable antagonist of the secretin receptor, in cyclic AMP (cAMP) assays. This document is intended for researchers, scientists, and drug development professionals investigating the secretin receptor signaling pathway and screening for novel modulators.
Introduction
Secretin is a peptide hormone that plays a crucial role in regulating pancreatic and biliary secretion, as well as water homeostasis.[1] It exerts its effects by binding to the secretin receptor (SecR), a member of the Class B G-protein coupled receptor (GPCR) family.[2] Upon agonist binding, the SecR couples to the Gs alpha subunit of the heterotrimeric G-protein, activating adenylyl cyclase to produce the second messenger cAMP.[1][3] The truncated peptide, Secretin (5-27), lacks the N-terminal amino acids essential for receptor activation and therefore acts as a competitive antagonist, blocking the effects of endogenous secretin or other agonists.[4][5]
The measurement of intracellular cAMP levels in response to secretin receptor stimulation is a fundamental method for studying receptor function and for screening potential agonists and antagonists. This document outlines the principles and provides a detailed protocol for a competitive cAMP assay using Secretin (5-27) (porcine).
Signaling Pathway
The binding of an agonist, such as native secretin, to the secretin receptor initiates a signaling cascade that leads to the production of intracellular cAMP. This pathway can be inhibited by the competitive antagonist Secretin (5-27).
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Radioligand Binding Assay with Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretion. The secretin receptor (SCTR) is a member of the Class B G protein-coupled receptor (GPCR) family.[1][2] The N-terminal truncated analog, Secretin (5-27), acts as a competitive antagonist at the secretin receptor, making it a valuable tool for studying receptor pharmacology and for the development of therapeutic agents targeting the secretin system.[3] These application notes provide detailed protocols for performing radioligand binding assays to characterize the interaction of porcine Secretin (5-27) with the secretin receptor.
Signaling Pathway
The secretin receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[5] In some systems, the secretin receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[1]
Caption: Secretin Receptor Signaling Pathways.
Quantitative Data Summary
The following tables summarize the binding affinity data for Secretin (5-27) and related ligands for the secretin receptor. These values are essential for designing and interpreting radioligand binding experiments.
Table 1: Competitive Binding Data for Secretin (5-27)
| Compound | Cell Line | Radioligand | IC₅₀ (nM) | Reference |
| Secretin (5-27) | CHO-SecR-low | [¹²⁵I]-(Y¹⁰)sec(1-27) | 722 ± 46 | [3] |
Table 2: Comparative Binding and Functional Data
| Compound | Cell Line | Assay Type | Value (nM) | Parameter | Reference |
| Human Secretin | U2OS-SCTR | Competition Binding | 0.325 | IC₅₀ | [6] |
| Rat Secretin | U2OS-SCTR | Competition Binding | 1.231 | IC₅₀ | [6] |
| Natural Secretin | CHO-SecR | Competition Binding | 3.4 ± 0.4 | Kᵢ | [2] |
| Natural Secretin | CHO-SecR | cAMP Response | 0.05 ± 0.01 | EC₅₀ | [2] |
Table 3: Receptor Density
| Cell Line | Receptor Density (Bₘₐₓ) | Units | Reference |
| CHO-SecR | 114,000 ± 10,000 | sites/cell | [2] |
| CHO-SecR-low | 32,400 | sites/cell | [3] |
| NG108-15 | 9,000 | sites/cell | [3] |
Experimental Protocols
Two primary types of radioligand binding assays are described below: a competition binding assay to determine the affinity (Kᵢ) of unlabeled ligands like Secretin (5-27) (porcine), and a saturation binding assay to determine the density of receptors (Bₘₐₓ) and the affinity (Kₔ) of the radioligand.
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a Competition Radioligand Binding Assay.
Protocol 1: Competition Binding Assay
This protocol is designed to determine the inhibitory constant (Kᵢ) of Secretin (5-27) (porcine) by measuring its ability to compete with a radiolabeled secretin analog for binding to the secretin receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human or rat secretin receptor (CHO-SCTR).
-
Radioligand: [¹²⁵I-Tyr¹⁰]rat secretin-27 (Specific Activity ~2000 Ci/mmol).
-
Competitor: Secretin (5-27) (porcine).
-
Unlabeled Ligand for NSB: Full-length unlabeled secretin.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 2.5 mM MgCl₂, 0.5% BSA, and a complete protease inhibitor cocktail.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 125 mM NaCl, 0.05% BSA.[6]
-
96-well filter plates (e.g., Millipore MultiScreen) with glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture CHO-SCTR cells to ~80-90% confluency.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C in aliquots.
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of the competitor, Secretin (5-27) (porcine), in binding buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁵ M.
-
To each well, add the following in order:
-
50 µL of Binding Buffer (for total binding) OR 50 µL of competitor dilution.
-
50 µL of a high concentration of unlabeled full-length secretin (e.g., 1 µM) for determining non-specific binding (NSB).
-
50 µL of radioligand ([¹²⁵I-Tyr¹⁰]rat secretin-27) diluted in binding buffer to a final concentration at or below its Kₔ (e.g., 3-5 pM).[2]
-
100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[2]
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.
-
Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Saturation Binding Assay
This protocol is used to determine the Kₔ and Bₘₐₓ of a radiolabeled ligand for the secretin receptor. This is typically performed with an agonist radioligand like [¹²⁵I-Tyr¹⁰]rat secretin-27.
Materials:
-
Same as for the Competition Binding Assay, excluding the competitor ligand.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of the radioligand ([¹²⁵I-Tyr¹⁰]rat secretin-27) in binding buffer. A typical concentration range would span from 0.1 x Kₔ to 10 x Kₔ (e.g., 1 pM to 1 nM).
-
Set up two sets of wells for each radioligand concentration: one for total binding and one for non-specific binding.
-
For Total Binding wells: Add 50 µL of radioligand dilution and 50 µL of binding buffer.
-
For Non-specific Binding wells: Add 50 µL of radioligand dilution and 50 µL of a high concentration of unlabeled full-length secretin (e.g., 1 µM).
-
Add 100 µL of the cell membrane preparation (10-20 µg protein) to all wells.
-
-
Incubation, Filtration, and Detection:
-
Follow steps 3, 4, and 5 from the Competition Binding Assay protocol.
-
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration (Total Binding - Non-specific Binding).
-
Plot the specific binding (in fmol/mg protein or sites/cell ) against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation. This analysis will yield the Kₔ (the radioligand concentration at half-maximal specific binding) and the Bₘₐₓ (the maximal number of binding sites).
-
Conclusion
These protocols provide a robust framework for characterizing the binding of Secretin (5-27) (porcine) to the secretin receptor. The competition binding assay is essential for determining the affinity of this unlabeled antagonist, while the saturation binding assay provides fundamental receptor parameters. Accurate determination of these values is critical for understanding the structure-activity relationships of secretin analogs and for the development of novel therapeutics targeting the secretin receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
Application Notes and Protocols for Secretin (5-27) (porcine) in CHO-SecR Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the porcine Secretin (5-27) fragment as a secretin receptor antagonist in Chinese Hamster Ovary (CHO) cells stably expressing the secretin receptor (CHO-SecR). This document includes detailed protocols for cell culture, competitive binding assays, and functional antagonism assays, along with tabulated quantitative data from relevant studies.
Introduction
The secretin receptor (SecR) is a Class B G-protein coupled receptor (GPCR) primarily activated by the 27-amino acid peptide hormone, secretin.[1][2] This activation principally stimulates the Gs alpha subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] CHO cells are a preferred mammalian host for producing recombinant proteins and are widely used in biopharmaceutical research due to their ability to perform human-like post-translational modifications.[4][5] CHO cell lines stably expressing the secretin receptor (CHO-SecR) serve as a robust model system for studying receptor-ligand interactions and screening potential agonists and antagonists.[1][6][7]
Secretin (5-27) is an N-terminally truncated fragment of the full-length secretin peptide.[8][9] Truncating the first four amino acids eliminates the biological activity observed with the native peptide, rendering Secretin (5-27) an antagonist of the secretin receptor.[10] This makes it a valuable tool for investigating the physiological roles of secretin and for the development of therapeutic agents targeting the secretin receptor.
Signaling Pathway
Activation of the secretin receptor by its endogenous ligand, secretin, initiates a signaling cascade through the Gs protein pathway. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. Secretin (5-27) acts by competitively binding to the receptor, thereby preventing the binding of secretin and inhibiting this downstream signaling.
Caption: Secretin receptor Gs signaling pathway and antagonism by Secretin (5-27).
Data Presentation
The following tables summarize the binding affinity and functional activity of secretin and its truncated analog, Secretin (5-27), in CHO-SecR cell lines.
Table 1: Competitive Binding Affinity Data
| Compound | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Secretin | CHO-SecR | [125I-Tyr10]rat secretin-27 | 1.0 ± 0.2 | 4 ± 1.1 | [10][11] |
| Secretin (5-27) Analogue | CHO-SecR (low expressing) | [125I-Tyr10]rat secretin-27 | - | ~1000 | [10] |
| Modified sec(5-27) Analogue | CHO-SecR (low expressing) | [125I-Tyr10]rat secretin-27 | 4 | - | [10] |
Note: The binding affinity of the unmodified Secretin (5-27) is substantially lower than that of full-length secretin. Modified analogs have been developed to improve this affinity.[10]
Table 2: Functional Antagonist Activity Data
| Antagonist | Agonist | Agonist Conc. | Cell Line | Assay | IC50 (nM) | Reference |
| c[E16,K20][Y10]sec(5-27) | [Y10]sec(1-27) | 10 pM | CHO-SecR | cAMP Accumulation | 34 ± 8 | [11] |
| Secretin (5-27) Analogue | Secretin | - | CHO-SecR (low) | cAMP Accumulation | >1000 | [10] |
Table 3: Agonist-Induced cAMP Accumulation
| Agonist | Cell Line | EC50 (pM) | Reference |
| Secretin | CHO-SecR (low expressing) | 5.6 ± 2.1 | [10] |
| [Y10]sec(1-27) | CHO-SecR | 10 ± 2 | [11] |
Experimental Protocols
Protocol 1: Culture of CHO-SecR Cells
This protocol describes the standard procedure for maintaining CHO cells stably expressing the secretin receptor.
-
Cell Culture Media:
-
Culturing Conditions:
-
Subculturing:
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Wash cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[14]
-
Dissociate cells using a suitable reagent like Trypsin-EDTA or a non-enzymatic cell dissociation buffer.[13]
-
Neutralize the dissociation reagent with complete culture medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol details the methodology to determine the binding affinity of Secretin (5-27) by its ability to compete with a radiolabeled secretin analog for binding to the secretin receptor on CHO-SecR cells.
Caption: Workflow for the radioligand competition binding assay.
-
Materials:
-
CHO-SecR cells
-
24-well tissue culture plates
-
Radioligand: [125I-Tyr10]rat secretin-27
-
Competitor: Secretin (5-27) (porcine)
-
Krebs-Ringers/HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 104 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM KH2PO4, 1.2 mM MgSO4) with 0.2% BSA and 0.01% soybean trypsin inhibitor.[1]
-
-
Procedure:
-
Seed approximately 50,000 CHO-SecR cells per well in 24-well plates and culture for about 72 hours.[1]
-
On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.[1]
-
Prepare assay tubes containing a constant amount of radioligand (e.g., 3-5 pM) and increasing concentrations of unlabeled Secretin (5-27) (from 0 to 1 µM).[1]
-
Add the assay mixtures to the wells.
-
Incubate the plates for 60 minutes at room temperature.[1]
-
Aspirate the incubation buffer and wash the wells rapidly with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells (e.g., with NaOH) and transfer the lysate to gamma counter tubes.
-
Measure the radioactivity using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Functional Antagonism (cAMP) Assay
This protocol measures the ability of Secretin (5-27) to inhibit secretin-stimulated intracellular cAMP accumulation.
Caption: Workflow for the functional cAMP antagonism assay.
-
Materials:
-
Procedure:
-
Seed CHO-SecR cells into multi-well plates and allow them to attach overnight.[14]
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of Secretin (5-27) for a defined period (e.g., 15 minutes) at 37°C.
-
Add a constant concentration of secretin (agonist), typically at its EC50 or EC80 value, to all wells except the negative control.[10]
-
Incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the log concentration of Secretin (5-27) and use non-linear regression to calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.[10]
-
References
- 1. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. CHO Cell Line in Bioproduction: Applications and Innovations [cytion.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. amsbio.com [amsbio.com]
- 9. qyaobio.com [qyaobio.com]
- 10. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Secretin (5-27) (porcine) in NG108-15 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin (5-27) (porcine) is a C-terminal fragment of the hormone secretin. In the neuroblastoma-glioma hybrid cell line NG108-15, which endogenously expresses the secretin receptor, this peptide fragment primarily acts as a competitive antagonist. Secretin receptors are Class B G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand secretin, couple to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] Due to its antagonistic properties, Secretin (5-27) is a valuable tool for studying the physiological roles of the secretin receptor and for the development of novel therapeutics targeting this receptor.
NG108-15 cells are a well-established model system for studying neuronal signaling pathways, including those mediated by GPCRs.[1][4] They naturally express secretin receptors at a density of approximately 9,000 sites per cell, making them a suitable platform for investigating the pharmacological effects of secretin analogs and fragments.[4]
These application notes provide an overview of the use of Secretin (5-27) (porcine) in NG108-15 cells, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.
Mechanism of Action
Secretin (5-27) (porcine) acts as a competitive antagonist at the secretin receptor in NG108-15 cells.[4] By binding to the receptor, it prevents the binding of the endogenous agonist, secretin, thereby inhibiting the downstream signaling cascade. The primary signaling pathway activated by the secretin receptor is the Gs-adenylyl cyclase-cAMP pathway.[1][5] Antagonism by Secretin (5-27) results in the attenuation or complete blockage of secretin-induced cAMP production. While some studies in other cell types have suggested that C-terminal fragments of secretin may retain some partial agonist activity, in NG108-15 cells, analogs of secretin (5-27) have been shown to lack significant intrinsic agonist activity.[4][6]
Signaling Pathway of Secretin Receptor in NG108-15 Cells
Caption: Secretin receptor signaling pathway in NG108-15 cells.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of secretin and its fragments with the secretin receptor in NG108-15 cells.
Table 1: Binding Affinities of Secretin Analogs in NG108-15 Cells
| Compound | IC50 (nM) | Reference |
| Secretin | 4 ± 1.1 | [4] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | 3.8 ± 1.4 | [4] |
Table 2: Antagonist Activity of a Secretin (5-27) Analog in NG108-15 Cells
| Antagonist (1 µM) | Effect on Secretin-stimulated cAMP response | Reference |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | 26-fold rightward shift in concentration-response curve | [4] |
Table 3: Relative Potency of Secretin Fragments for Binding in NG108-15 Cells
| Compound | Relative Potency | Reference |
| Secretin | = [Val⁵]secretin | [1] |
| > [Ala²]secretin | = [Ala¹¹]secretin | [1] |
| > [Ala⁴, Val⁵]secretin | > [Ala⁴]secretin | [1] |
| > [D-Phe⁴]secretin | > [D-Phe²]secretin | [1] |
| = Secretin (2-27) | > Secretin (3-27) | [1] |
| > Secretin (7-27) | [1] |
Experimental Protocols
Protocol 1: Cell Culture of NG108-15 Cells
Objective: To maintain and passage NG108-15 cells for subsequent experiments.
Materials:
-
NG108-15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Grow NG108-15 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete culture medium.
-
Return the flask to the incubator. Culture medium should be changed every 2-3 days.
Experimental Workflow for Cell Culture
Caption: Workflow for passaging NG108-15 cells.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of Secretin (5-27) (porcine) for the secretin receptor in NG108-15 cells.
Materials:
-
NG108-15 cell membranes
-
[¹²⁵I]-Secretin (radioligand)
-
Unlabeled Secretin (for determining non-specific binding)
-
Secretin (5-27) (porcine) (test compound)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Scintillation fluid and vials
-
Gamma counter
Procedure:
-
Prepare NG108-15 cell membranes by standard homogenization and centrifugation methods.
-
In a reaction tube, add a constant amount of cell membranes, a fixed concentration of [¹²⁵I]-Secretin (typically at or below its Kₔ), and varying concentrations of unlabeled Secretin (5-27).
-
For determining non-specific binding, use a high concentration of unlabeled secretin (e.g., 1 µM).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 3: cAMP Accumulation Assay
Objective: To assess the antagonist effect of Secretin (5-27) (porcine) on secretin-induced cAMP production in NG108-15 cells.
Materials:
-
NG108-15 cells
-
Secretin
-
Secretin (5-27) (porcine)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Stimulation buffer (e.g., serum-free DMEM)
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Plate NG108-15 cells in a suitable format (e.g., 96-well plate) and grow to near confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of Secretin (5-27) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Add varying concentrations of secretin to the wells and incubate for a further defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the logarithm of the secretin concentration in the presence and absence of the antagonist.
-
Analyze the data to determine the rightward shift in the secretin concentration-response curve caused by Secretin (5-27), which is indicative of competitive antagonism.
Workflow for cAMP Accumulation Assay
Caption: Workflow for cAMP accumulation assay.
Conclusion
Secretin (5-27) (porcine) serves as a specific antagonist for the secretin receptor in NG108-15 cells. Its ability to competitively inhibit secretin-induced cAMP accumulation makes it an indispensable tool for elucidating the physiological and pharmacological roles of the secretin receptor. The provided protocols offer a foundation for researchers to investigate the effects of this and other related compounds in the well-characterized NG108-15 cell line. Careful execution of these experiments will yield valuable insights for basic research and drug development endeavors targeting the secretin signaling pathway.
References
- 1. Secretin receptors in the neuroglioma hybrid cell line NG108-15. Characterization and regulation of their expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 4. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of secretin5-27 and its analogues with hormone receptors on pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Secretin (5-27) (porcine) in Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of porcine Secretin (5-27), a significant fragment of the secretin peptide. The following sections detail its effects on various physiological systems, present quantitative data in structured tables, and offer detailed experimental protocols based on published literature.
Pancreatic Secretion
Secretin (5-27) has been demonstrated to retain significant pancreatic secretory activity. Its primary role in this context is to stimulate the secretion of bicarbonate and water from pancreatic ductal cells, a crucial process for neutralizing gastric acid in the duodenum.
Quantitative Data: Pancreatic Secretory Activity
| Animal Model | Peptide | Efficacy (Intrinsic Activity) Relative to Secretin | Reference |
| Rat | Secretin (5-27) | 0.2 | [1] |
| Guinea Pig | Secretin (5-27) | 0.03 | [1] |
Experimental Protocol: Evaluation of Pancreatic Secretion in Rats
This protocol is adapted from studies evaluating the effects of secretin analogs on pancreatic function.[1][2]
1. Animal Preparation:
-
Male Sprague-Dawley rats (250–320 g) are to be used.[2]
-
House the animals in a facility with controlled temperature, humidity, and a standard light-dark cycle for at least one week before the experiment.[2]
-
Deprive the animals of food for 24 hours prior to the experiment, with free access to water.[2]
-
Anesthetize the rats with urethane (B1682113) (1.25 g/kg), administered as divided intraperitoneal and intramuscular injections.[2]
2. Surgical Procedure:
-
Perform a midline celiotomy (a surgical incision into the abdominal cavity).
-
Ligate the pylorus to prevent the passage of gastric contents into the duodenum.
-
Ligate the common bile duct proximal to its entry into the pancreatic tissue to isolate pancreatic secretions.[2]
-
Insert a catheter into the jugular vein for intravenous infusion.[2]
-
Throughout the experiment, infuse 0.15 M NaCl containing 1% (wt/vol) BSA at a rate of 1.0 ml/h.[2]
3. Substance Administration and Sample Collection:
-
Administer porcine Secretin (5-27) intravenously via the jugular vein catheter.
-
Collect pancreatic juice continuously and measure the volume and bicarbonate concentration at regular intervals.
4. Data Analysis:
-
Calculate the pancreatic fluid and bicarbonate output in response to different doses of Secretin (5-27).
-
Compare the efficacy of Secretin (5-27) to that of native secretin to determine its relative intrinsic activity.
Gastrointestinal Motility
Secretin and its analogs are known to inhibit gastric motility, a physiological response that helps regulate the entry of chyme into the small intestine.
Quantitative Data: Inhibition of Gastric Motility
| Animal Model | Peptide | Dosage | Effect | Reference |
| Rat | Secretin | 2.8 pmol·kg⁻¹·h⁻¹ (Threshold) | Dose-dependent decrease in intragastric pressure | [3] |
| Rat | Secretin | 5.6 pmol·kg⁻¹·h⁻¹ (ED₅₀) | 50% effective dose for decreasing intragastric pressure | [3] |
Experimental Protocol: Measurement of Gastric Motility in Rats
This protocol is based on in vivo studies of secretin-induced gastric relaxation.[3]
1. Animal Preparation:
-
Anesthetize male rats.
-
Make an incision in the duodenum and insert a balloon attached to a catheter into the body of the stomach.
2. Measurement of Intragastric Pressure:
-
Distend the balloon to set the intragastric pressure at a baseline of 10 cmH₂O.
-
Record the intragastric pressure continuously.
3. Substance Administration:
-
Infuse graded doses of porcine Secretin (5-27) intravenously.
-
Record the changes in intragastric pressure in a dose-dependent manner.
4. Investigation of Mechanism (Optional):
-
To investigate the involvement of vagal pathways, experiments can be repeated after bilateral truncal vagotomy or pretreatment with the sensory neurotoxin capsaicin.[3]
-
The role of cholinergic pathways can be assessed by pretreatment with a nicotinic antagonist like hexamethonium.[3]
Cardiovascular Effects
While the primary actions of secretin are gastrointestinal, it also exerts effects on the cardiovascular system.
Quantitative Data: Cardiovascular Effects in Rats
| Parameter | Peptide | Dosage | Effect in Healthy Rats | Effect in Diabetic Rats | Reference |
| Blood Pressure | Secretin | 0.75, 1.5, 3.0 µmol/kg (in vivo) | Slight increase in systolic and diastolic pressure | Hypertensive effect abolished | [4] |
| Heart Rate | Secretin | 3.0 µmol/kg (in vivo) | No significant change | Slight increase at the highest dose | [4] |
Experimental Protocol: Assessment of Cardiovascular Parameters in Rats
This protocol is derived from studies investigating the cardiovascular effects of secretin.[4]
1. Animal Model:
-
Use healthy Wistar rats and a diabetic model induced by streptozotocin.[4]
2. In Vivo Measurements:
-
Administer porcine Secretin (5-27) at varying doses (e.g., 0.75, 1.5, 3.0 µmol/kg).[4]
-
Measure systolic and diastolic blood pressure and heart rate using appropriate instrumentation.
3. Data Analysis:
-
Compare the cardiovascular parameters before and after the administration of Secretin (5-27).
-
Analyze the differences in response between healthy and diabetic animal models.
Signaling Pathways and Experimental Workflows
Secretin Receptor Signaling Pathway
The biological effects of secretin and its analogs, including Secretin (5-27), are mediated through the G-protein coupled secretin receptor (SR).[5][6] Activation of the receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6][7]
References
- 1. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Secretin at physiological doses inhibits gastric motility via a vagal afferent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of secretin in intact rats versus rats with streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Secretin (5-27) (porcine) in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of porcine Secretin (5-27), a potent secretin receptor antagonist, in preclinical rat studies. This document includes detailed dosage information, experimental protocols, and a summary of its mechanism of action.
Secretin (5-27) is a C-terminally truncated analog of secretin that acts as a competitive antagonist at the secretin receptor (SCTR). By blocking the binding of endogenous secretin, it allows for the investigation of the physiological and pathological roles of the secretin signaling pathway in various systems.
Data Presentation: Dosage and Administration
The dosage of Secretin (5-27) in rat studies varies significantly depending on the experimental model, the route of administration, and the desired biological effect. The following table summarizes reported dosages from various studies.
| Application/Model | Route of Administration | Dosage | Species | Study Focus | Reference |
| Neuroscience | |||||
| Eyeblink Classical Conditioning | Intracerebellar Infusion | 1.0 µg/µL (in 1.0 µL vehicle) | Rat | To investigate the role of endogenous secretin in cerebellar learning. | [1] |
| Regulation of Kv1.2 Trafficking | In vitro cerebellar slice incubation | 30 µM | Rat | To block the effect of endogenous secretin on Kv1.2 channel surface expression. | [2] |
| Regulation of Vasopressin Release | In vitro hypothalamic explant incubation | 1 µM | Rat | To antagonize secretin-evoked vasopressin release. | [3] |
| GnRH Neuron Activity | In vitro brain slice incubation | 3 µM | Mouse | To eliminate the stimulatory action of secretin on GnRH neurons. | [4] |
| Social Recognition | Intracerebroventricular (i.c.v.) Injection | 1 µg/5 µL | Rat | To investigate the role of secretin in social behavior. | [5][6] |
| Gastroenterology & Hepatology | |||||
| Liver Fibrosis (Bile Duct Ligation Model) | Intraperitoneal (i.p.) via Osmotic Minipump | 10 µg/kg body weight/day | Mouse | To block the secretin/SR axis and reduce liver fibrosis. | [7] |
| Liver Fibrosis (Mdr2-/- Mouse Model) | Intraperitoneal (i.p.) via Osmotic Minipump | Not specified, but used for short-term and 3-month studies | Mouse | To evaluate the long-term effects of SR antagonism on liver fibrosis and biliary senescence. | [][9] |
| Pancreatic Secretion | Intravenous (i.v.) Infusion | Doses ranging from 3 to 1,000 pmol/kg/h | Rat | To study the effect of secretin and its analogs on pancreatic juice and bicarbonate secretion. | [10] |
Signaling Pathway
Secretin receptors (SCTR) are G-protein coupled receptors (GPCRs) belonging to the Class B family.[11][12][13] Upon binding of the agonist (secretin), the receptor activates adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[12] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[12] In cholangiocytes, for instance, PKA activation leads to the opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and activation of the Cl-/HCO3- exchanger, resulting in bicarbonate-rich fluid secretion.[12][14] Secretin (5-27) acts as a competitive antagonist, binding to the SCTR and preventing the initiation of this signaling cascade.
References
- 1. Cerebellar secretin modulates eyeblink classical conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms and Behavioral Consequences of Kv1.2 Regulation in the Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. The secretin/secretin receptor axis modulates liver fibrosis through changes in TGF-β1 biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged administration of a secretin receptor antagonist inhibits biliary senescence and liver fibrosis in Mdr2 -/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Secretin (5-27) (porcine) Administration in Pig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretions, as well as gastric acid production.[1][2] It is secreted by S-cells in the duodenum in response to acidic chyme from the stomach.[3] The porcine variant of secretin has been well-characterized and is structurally identical to bovine and similar to human and canine secretin.[3][4] Secretin (5-27) (porcine) is a fragment of the full-length secretin peptide, encompassing amino acids 5 through 27. This fragment has been identified as a secretin receptor antagonist, capable of blocking the physiological actions of endogenous secretin.[5][][7] Its application in pig models is valuable for elucidating the physiological roles of secretin and for investigating pathologies related to pancreatic and gastrointestinal function.
Mechanism of Action
Secretin exerts its effects by binding to the secretin receptor (SCTR), a G-protein coupled receptor.[2] This binding primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][8] This cascade stimulates ductal cells in the pancreas and liver to secrete a bicarbonate-rich fluid.[9]
Secretin (5-27) acts as a competitive antagonist at the secretin receptor. By binding to the receptor without initiating the downstream signaling cascade, it prevents endogenous secretin from binding and eliciting its physiological response.[][10] This antagonistic action makes it a useful tool for studying the consequences of secretin signaling blockade.
Research Applications in Pig Models
The pig is a highly relevant translational model for human gastrointestinal physiology. The administration of Secretin (5-27) (porcine) in pig models can be instrumental in several areas of research:
-
Pancreatic Physiology: Investigating the role of secretin in basal and postprandial pancreatic secretion of fluid and bicarbonate.
-
Gastrointestinal Motility: Studying the influence of secretin on gastric emptying and intestinal transit.
-
Models of Pancreatitis: Elucidating the contribution of secretin signaling in the pathophysiology of pancreatitis.
-
Drug Development: Evaluating the efficacy and mechanism of action of novel drugs targeting the secretin receptor.
Quantitative Data Summary
The following table summarizes the known effects of secretin and the antagonistic action of Secretin (5-27).
| Parameter | Effect of Secretin | Effect of Secretin (5-27) (porcine) | Species Studied |
| Pancreatic Secretion | Stimulation of bicarbonate-rich fluid | Inhibition of secretin-induced secretion | Pig, Dog, Rat, Guinea Pig[11][12][13] |
| Gastric Acid Secretion | Inhibition | Reversal of secretin-induced inhibition | Dog[14] |
| Gastrin Release | Inhibition (in normal subjects) | Blocks the inhibitory effect of secretin | Human[14] |
| Intracellular cAMP | Increase | Blocks secretin-induced cAMP increase | Guinea Pig[8] |
| Vasopressin Release | Stimulation | Blocks secretin-induced release | Rat[5] |
| Liver Fibrosis | Potential modulation | Reduction in animal models | Mouse[7] |
Experimental Protocols
Protocol 1: In Vivo Administration of Secretin (5-27) (porcine) to Investigate Pancreatic Exocrine Function in Pigs
1. Animal Model:
-
Use healthy, fasted (12-18 hours) domestic pigs of a defined weight range.
-
Surgical preparation may be required to enable the collection of pancreatic juice, for example, via a pancreatic duct catheter.
2. Materials:
-
Secretin (5-27) (porcine) (lyophilized powder)
-
Sterile saline solution (0.9% NaCl) for reconstitution
-
Intravenous (IV) catheters
-
Syringes and infusion pump
-
Collection vials for pancreatic juice
-
Anesthesia as per approved institutional animal care and use committee (IACUC) protocols.
3. Reagent Preparation:
-
Reconstitute lyophilized Secretin (5-27) (porcine) in sterile saline to a desired stock concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to the final desired concentration for administration. The exact dosage will need to be determined based on the specific study aims, but a starting point could be in the range of 1-10 µg/kg body weight, administered as a bolus or continuous infusion.
4. Experimental Procedure:
-
Anesthetize the pig according to the approved protocol.
-
Place an IV catheter in a suitable vein (e.g., ear vein) for administration of the peptide and any other required substances.
-
If not already in place, surgically insert a catheter into the pancreatic duct for collection of pancreatic secretions.
-
Allow for a stabilization period to collect basal pancreatic secretions.
-
Administer a bolus IV injection of Secretin (5-27) (porcine) over 1 minute.
-
Alternatively, for a sustained effect, administer via a continuous IV infusion.
-
Collect pancreatic juice at regular intervals (e.g., every 15 minutes) for a defined period post-administration.
-
To study the antagonistic effect, a subsequent challenge with full-length secretin can be performed.
-
Monitor vital signs throughout the experiment.
-
At the end of the experiment, euthanize the animal according to the approved protocol.
5. Data Analysis:
-
Measure the volume of pancreatic juice collected at each time point.
-
Analyze the bicarbonate concentration in the collected samples.
-
Analyze for total protein and specific enzyme content (e.g., amylase, lipase) as required.
-
Compare the results between baseline, post-Secretin (5-27) administration, and any secretin-challenge groups.
Visualizations
Caption: Secretin signaling pathway and antagonism by Secretin (5-27).
Caption: Experimental workflow for studying Secretin (5-27) effects in pigs.
References
- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GB2397522A - Use of secretin-receptor ligands in treating chronic obstructive pulmonary disease (COPD) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Secretin as a neurohypophysial factor regulating body water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The secretin/secretin receptor axis modulates liver fibrosis through changes in TGF-β1 biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of porcine vasoactive intestinal peptide with dispersed pancreatic acinar cells from the guinea pig. Structural requirements for effects of vasoactive intestinal peptide and secretin on cellular adenosine 3':5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 11. Development and regulation of porcine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The secretory and vascular response to nervous and hormonal stimulation in the pancreas of the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]
Application Notes and Protocols for Studying Exocrine Pancreas Dysfunction with Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exocrine pancreas plays a critical role in digestion through the secretion of bicarbonate-rich fluids and digestive enzymes. Dysfunction of the exocrine pancreas can lead to maldigestion and malnutrition. Secretin, a 27-amino acid peptide hormone, is the primary physiological stimulus for pancreatic fluid and bicarbonate secretion. It acts by binding to the secretin receptor (SCTR), a G-protein coupled receptor on pancreatic ductal cells, which stimulates the production of intracellular cyclic AMP (cAMP)[1].
Secretin (5-27) is a truncated analog of secretin, lacking the first four N-terminal amino acids. This modification significantly reduces its biological activity. Studies in rats and guinea pigs have shown that Secretin (5-27) retains only a fraction of the efficacy of full-length secretin, acting as a weak partial agonist or a competitive antagonist at the secretin receptor[2]. Its intrinsic activity relative to secretin is approximately 0.2 in rats and 0.03 in guinea pigs[2]. This property makes Secretin (5-27) (porcine) a valuable tool for probing the secretin receptor signaling pathway and investigating the functional reserve of the exocrine pancreas in models of dysfunction. By comparing the blunted response to this weak agonist with the response to the full agonist (porcine secretin), researchers can quantify the degree of impairment in the secretory machinery.
Mechanism of Action: Secretin Signaling Pathway
Secretin and its analogs exert their effects on pancreatic ductal cells through the secretin receptor (SCTR). The binding of the full agonist, secretin, leads to a robust activation of adenylyl cyclase, a significant increase in intracellular cAMP, and consequently, a high volume of bicarbonate-rich pancreatic fluid secretion. In contrast, Secretin (5-27), due to its N-terminal truncation, binds to the SCTR with lower affinity and has a greatly reduced ability to induce the conformational change required for full receptor activation. This results in a much weaker stimulation of the cAMP pathway and a significantly attenuated secretory response.
Data Presentation
The following tables summarize the quantitative effects of porcine secretin and its truncated analog, Secretin (5-27), on pancreatic exocrine function.
Table 1: Dose-Response of Full-Length Porcine Secretin on Pancreatic Secretion in a Healthy Rat Model This table provides typical values for pancreatic juice flow and bicarbonate output in response to intravenous infusion of full-length synthetic porcine secretin in an isolated perfused rat pancreas model.
| Secretin Concentration (ng/mL) | Pancreatic Juice Flow (µL/min/g pancreas) | Bicarbonate Concentration (mEq/L) | Amylase Output (U/min/g pancreas) |
| 0 (Basal) | ~1.0 | ~25 | ~5 |
| 0.01 | ~5.0 | ~60 | ~10 |
| 0.1 | ~15.0 | ~110 | ~30 |
| 1.0 | ~25.0 | ~140 | ~50 |
| 10.0 | ~28.0 | ~145 | ~55 |
| 100.0 (1 µg/mL) | ~30.0 | ~145 | ~60 |
| Data are illustrative and compiled from typical findings reported in the literature, including dose-response relationships observed for synthetic porcine secretin in rat models[3]. |
Table 2: Comparative Efficacy of Secretin (5-27) vs. Full-Length Secretin in Healthy Animal Models This table highlights the reduced intrinsic activity of Secretin (5-27) compared to the full-length peptide.
| Peptide | Species | Relative Efficacy (Intrinsic Activity) | Expected Pancreatic Response |
| Secretin (1-27) | Rat | 1.0 (Reference) | Maximal stimulation of fluid and bicarbonate secretion. |
| Secretin (5-27) | Rat | 0.2 | ~20% of the maximal response to Secretin (1-27).[2] |
| Secretin (1-27) | Guinea Pig | 1.0 (Reference) | Maximal stimulation of fluid and bicarbonate secretion. |
| Secretin (5-27) | Guinea Pig | 0.03 | ~3% of the maximal response to Secretin (1-27).[2] |
Table 3: Illustrative Dose-Response of Secretin (5-27) (porcine) in Healthy vs. Exocrine Pancreatic Dysfunction Models This table provides a hypothetical comparison of the effects of Secretin (5-27) in a healthy rat model versus a cerulein-induced pancreatitis model, illustrating its utility in assessing functional decline. Note: These values are illustrative and extrapolated based on the known weak agonistic properties of Secretin (5-27) and the expected blunted secretory response in a dysfunctional pancreas.
| Secretin (5-27) Dose (nmol/kg/h) | Pancreatic Juice Flow (µL/min/g) - Healthy Rat | Pancreatic Juice Flow (µL/min/g) - Pancreatitis Rat |
| 0 (Basal) | ~1.0 | ~0.5 |
| 1 | ~2.0 | ~0.7 |
| 10 | ~4.0 | ~1.2 |
| 100 | ~6.0 | ~1.8 |
| 1000 | ~6.5 | ~2.0 |
| Values in the "Pancreatitis Rat" column are hypothetical, representing a severely blunted response characteristic of exocrine insufficiency. |
Experimental Protocols
The following protocols provide detailed methodologies for inducing exocrine pancreas dysfunction and subsequently assessing pancreatic function using Secretin (5-27) (porcine).
Induction of Exocrine Pancreas Dysfunction in Animal Models
A. Cerulein-Induced Acute Pancreatitis in Rats (Model of Mild to Moderate Dysfunction)
This model induces a reproducible acute pancreatitis characterized by edema, inflammation, and acinar cell injury, leading to a temporary but significant impairment of exocrine function[1].
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Reagents:
-
Cerulein (or Caerulein)
-
Sterile 0.9% saline
-
-
Procedure:
-
Acclimatize rats for at least one week with free access to food and water.
-
Fast rats for 12-18 hours before induction, with free access to water.
-
Prepare a cerulein solution in sterile saline at a concentration of 10 µg/mL.
-
Induce pancreatitis by administering two intraperitoneal (i.p.) injections of cerulein (50 µg/kg) at a one-hour interval.
-
Control animals receive i.p. injections of an equivalent volume of saline.
-
Pancreatic function testing can be performed 24-48 hours after the first injection, a time point where exocrine dysfunction is prominent.
-
B. Pancreatic Duct Ligation in Pigs (Model of Severe, Obstructive Dysfunction)
This surgical model creates a physical obstruction to pancreatic juice outflow, leading to progressive acinar cell atrophy, fibrosis, and severe exocrine pancreatic insufficiency (EPI), closely mimicking obstructive pancreatitis in humans.
-
Animals: Female Göttingen minipigs or similar breed (20-30 kg).
-
Procedure:
-
Fast the pig for 24 hours with free access to water.
-
Anesthetize the animal using an appropriate and approved protocol (e.g., premedication with ketamine/azaperone, followed by isoflurane (B1672236) inhalation anesthesia).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully identify the pancreatic duct where it runs outside the pancreas before entering the duodenum.
-
Ligate the pancreatic duct securely with a double suture (e.g., 3-0 silk). Ensure complete occlusion without transecting the duct.
-
Close the abdominal incision in layers.
-
Provide appropriate post-operative analgesia and care.
-
Allow a recovery period of 4-6 weeks for chronic changes of EPI to develop before conducting pancreatic function tests.
-
Protocol for Pancreatic Function Test using Secretin (5-27) (porcine)
This protocol is adapted from methods for collecting pure pancreatic juice in rats and can be scaled up for pigs.
-
Animal Preparation:
-
Fast the animal for 12-18 hours (rat) or 24 hours (pig) with free access to water.
-
Anesthetize the animal (e.g., urethane (B1682113) for rats, isoflurane for pigs). Maintain body temperature at 37°C using a heating pad.
-
Perform a midline laparotomy.
-
Cannulate the jugular vein for intravenous infusion of peptides and fluids.
-
In rats, ligate the common bile duct near the liver to prevent bile contamination. Cannulate the common bile-pancreatic duct near its entry to the duodenum to collect pure pancreatic juice[4].
-
In pigs, directly cannulate the main pancreatic duct.
-
Allow the preparation to stabilize for 30-60 minutes, collecting basal pancreatic secretions.
-
-
Infusion and Sample Collection:
-
Begin a continuous intravenous infusion of sterile saline at a low rate (e.g., 1 mL/h for rats).
-
Collect pancreatic juice in pre-weighed tubes every 15 minutes to establish a stable basal secretion rate.
-
Prepare solutions of porcine secretin (full agonist control) and Secretin (5-27) (porcine) in sterile saline containing 0.1% bovine serum albumin (BSA) to prevent peptide adhesion.
-
Administer the peptides via intravenous infusion in a dose-escalating manner. Due to the lower efficacy of Secretin (5-27), a significantly higher dose range is required compared to full-length secretin.
-
Full-Length Porcine Secretin: Infuse at doses ranging from 0.1 to 10 pmol/kg/min.
-
Secretin (5-27) (porcine): Infuse at doses ranging from 10 to 1000 pmol/kg/min.
-
-
Each dose should be infused for a period of 30 minutes to allow the secretory response to reach a plateau.
-
Collect pancreatic juice in 15-minute fractions throughout the infusion period.
-
At the end of the experiment, euthanize the animal according to approved institutional protocols.
-
-
Sample Analysis:
-
Volume: Determine the volume of each sample gravimetrically, assuming a density of 1.0 g/mL. Express as µL/min/kg body weight or µL/min/g pancreas weight.
-
Bicarbonate Concentration: Measure using a blood gas analyzer or by back-titration with HCl. Express as mEq/L.
-
Protein/Enzyme Concentration: Measure total protein concentration (e.g., Bradford assay) and/or specific enzyme activity (e.g., amylase, lipase) using commercially available kits.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for studying exocrine pancreas dysfunction using Secretin (5-27) (porcine).
Conclusion and Limitations
Secretin (5-27) (porcine) serves as a specialized tool for investigating the integrity of the secretin receptor signaling pathway in the exocrine pancreas. Its character as a weak partial agonist allows for a nuanced assessment of pancreatic functional reserve that might not be apparent with a full agonist alone. In a healthy pancreas, it elicits a minimal response, but in a compromised pancreas, the response may be virtually absent, thereby providing a sensitive marker for the severity of ductal cell dysfunction.
It is important to note that while the principles outlined in these protocols are based on established methodologies, specific data on the use of porcine Secretin (5-27) in animal models of exocrine pancreatic dysfunction are limited in the current scientific literature. The quantitative data presented for the dysfunction model (Table 3) are therefore illustrative and intended to guide experimental design. Researchers should perform initial dose-ranging studies to determine the optimal concentrations for their specific model and experimental conditions.
References
- 1. Partial restoration of pancreatic function by exogenous secretin in rats with ceruletide-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of porcine secretin on exocrine and endocrine function in the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretin is not necessary for exocrine pancreatic development and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Gastrinoma Using Porcine Secretin
Audience: Researchers, scientists, and drug development professionals.
Introduction Gastrinomas are neuroendocrine tumors that ectopically secrete gastrin, leading to Zollinger-Ellison Syndrome (ZES), characterized by severe peptic ulcer disease and diarrhea.[1] The diagnosis of gastrinoma relies on demonstrating hypergastrinemia in the presence of high gastric acid output.[2] The secretin stimulation test is a key provocative test used to diagnose gastrinoma, especially in patients with indeterminate fasting serum gastrin levels.[1][3]
Under normal physiological conditions, secretin, a 27-amino acid peptide hormone, inhibits the release of gastrin from gastric G-cells.[4][5] However, in patients with gastrinoma, secretin paradoxically stimulates a significant increase in serum gastrin levels.[4][6] This paradoxical effect forms the basis of the diagnostic test. These notes provide an overview of the mechanism, protocols for its use, and the role of secretin fragments in research.
Mechanism of Action: Paradoxical Gastrin Release In gastrinoma cells, secretin is believed to act directly on tumor cells to stimulate gastrin secretion.[7] This response is mediated by the binding of secretin to its G protein-coupled receptor on the gastrinoma cell surface.[3] This interaction activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn triggers the release of gastrin.[7] This is in contrast to its normal inhibitory effect, which is thought to be mediated indirectly through the release of somatostatin.[8] Some studies suggest that the expression of ectopic or variant secretin receptors on gastrinoma cells may be responsible for this abnormal response.[9]
Role of Secretin (5-27) and Other Fragments
The standard secretin stimulation test for diagnosing gastrinoma utilizes the full-length 27-amino acid secretin peptide. While the user's topic specifies "Secretin (5-27) (porcine)," it is crucial to note that N-terminally truncated fragments, including secretin (5-27), are not used for this diagnostic purpose.
Research indicates that the biological activity of secretin resides primarily in the N-terminus of the peptide.[10] Truncated variants show significantly reduced or completely abolished agonistic effects.[11] For instance, secretin (5-27) has been shown to be ineffective in blocking gastrin-induced acid secretion in rats, a key inhibitory function of the full peptide.[8] These fragments, however, serve as valuable research tools. They are used to study receptor binding, structure-activity relationships, and to develop potential secretin receptor antagonists.[10][12]
Experimental Protocol: Secretin Stimulation Test
This protocol outlines the procedure for using porcine secretin to aid in the diagnosis of gastrinoma.
1. Patient Preparation
-
Fasting: The patient must fast for at least 12 hours prior to the test.[6]
-
Medication Discontinuation: To avoid interference with test results, acid-suppressing medications must be discontinued. This should be done under strict medical supervision.
2. Materials
-
Porcine Secretin for Injection
-
Sterile saline for reconstitution
-
Intravenous (IV) catheter
-
Appropriate blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Equipment for serum gastrin analysis
3. Procedure
-
Test Dose: Due to the potential for hypersensitivity reactions, an IV test dose of 0.2 mcg of porcine secretin should be administered. The patient should be observed for one minute for any signs of an allergic reaction (e.g., flushing, shortness of breath, hypotension). Appropriate measures for treating hypersensitivity must be readily available.[14]
-
Baseline Sampling: If no reaction occurs, proceed to draw at least two baseline venous blood samples for fasting serum gastrin levels. Typical time points are -15 minutes and -1 minute before secretin administration.[1][6]
-
Secretin Administration: Administer a dose of 0.4 mcg/kg of body weight of porcine secretin as an intravenous bolus over one minute.[1][15]
-
Post-Injection Sampling: Collect venous blood samples at 2, 5, 10, 15, and 20 minutes after the injection. Some protocols may extend this to 30 minutes.[6][15]
-
Sample Handling: Properly label all samples. Allow blood to clot, then centrifuge to separate the serum. Store serum frozen until analysis.
Data Presentation and Interpretation
A positive test, confirming a diagnosis of gastrinoma, is indicated by a significant increase in serum gastrin from baseline after secretin administration. While various diagnostic thresholds have been proposed, an increase of ≥120 pg/mL is commonly recommended due to its high specificity.[6] The test is reported to have a sensitivity and specificity of ≥90%.[1]
Table 1: Diagnostic Thresholds for Secretin Stimulation Test
| Threshold (Increase from Baseline) | Reference | Notes |
|---|---|---|
| ≥110 pg/mL | [14] | FDA-approved criterion for older, biologically-derived secretin.[16] |
| ≥120 pg/mL | [1][6][17] | Commonly recommended threshold with high specificity. |
| ≥200 pg/mL |[6][15] | A more stringent criterion used by some institutions. |
Table 2: Standard Protocol Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dosage | 0.4 mcg/kg body weight | [6][15] |
| Administration | Intravenous (IV) bolus over 1 minute | [1] |
| Baseline Sampling | -15 min, -1 min | [1] |
| Post-infusion Sampling | 2, 5, 10, 15, 20 min (sometimes 30 min) | [6][15] |
| Peak Gastrin Response | Typically occurs within 10 minutes |[1][18] |
It is important to note that approximately 10% of patients with gastrinoma may not show a diagnostic elevation in gastrin levels, resulting in a false-negative test.[15]
References
- 1. Zollinger-Ellison Syndrome - Gastrinoma | Choose the Right Test [arupconsult.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Gastrinoma and Zollinger Ellison syndrome: A roadmap for the management between new and old therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, Gastrointestinal Hormonal Control - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 7. Mechanism for increase of gastrin release by secretin in Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. droracle.ai [droracle.ai]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. labcorp.com [labcorp.com]
- 16. A randomized controlled crossover study comparing synthetic porcine and human secretins with biologically derived porcine secretin to diagnose Zollinger-Ellison Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Secretin Stimulation Test and Early Diagnosis of Gastrinoma in MEN1 Syndrome: Survey on the MEN1 Florentine Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Secretin (5-27) (porcine) in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin (5-27) (porcine) is a C-terminal fragment of the neuropeptide secretin. In neurobiological research, it is primarily utilized as a competitive antagonist of the secretin receptor (SCTR).[1][2][3] The secretin/secretin receptor system is increasingly recognized for its role in the central nervous system (CNS), modulating various physiological processes including water homeostasis, neurodevelopment, synaptic plasticity, and neuronal survival.[4][5][6] Understanding the function of this system is crucial, and Secretin (5-27) (porcine) serves as a valuable pharmacological tool to investigate these functions by selectively blocking the effects of endogenous secretin.
These application notes provide an overview of the utility of Secretin (5-27) (porcine) in neurobiology, summarizing key quantitative data and detailing experimental protocols for its use in both in vitro and in vivo models.
Mechanism of Action
Secretin (5-27) (porcine) is an N-terminally truncated analog of secretin that lacks the first four amino acids. This modification eliminates the peptide's intrinsic agonistic activity at the secretin receptor while retaining its ability to bind to the receptor, thereby competitively inhibiting the binding and action of full-length secretin.[2][7] The binding of secretin to its G-protein coupled receptor (GPCR) typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][8] By blocking this initial binding event, Secretin (5-27) (porcine) effectively inhibits the downstream signaling cascade.
Applications in Neurobiology Research
-
Investigating the role of endogenous secretin in neuronal function: By antagonizing the secretin receptor, researchers can elucidate the physiological roles of secretin in specific brain regions and neuronal circuits.
-
Modulating synaptic transmission and plasticity: Studies have shown that the secretin system can influence synaptic function.[4] Secretin (5-27) (porcine) can be used to probe the involvement of secretin in processes such as long-term potentiation (LTP) and long-term depression (LTD).
-
Studying fluid homeostasis and osmoregulation: Secretin is involved in the regulation of water balance through its actions in the hypothalamus and pituitary.[1][6][9] Secretin (5-27) (porcine) is instrumental in dissecting these central mechanisms.
-
Elucidating signaling pathways: This antagonist is a key tool for confirming that an observed physiological effect is mediated specifically through the secretin receptor and its associated signaling pathways, such as the cAMP/PKA pathway.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from key studies utilizing Secretin (5-27) (porcine) in neurobiological research.
Table 1: In Vitro Receptor Binding and Antagonist Activity
| Preparation | Ligand | Parameter | Value | Reference |
| CHO cells expressing human SCTR (low density) | Secretin (5-27) | IC₅₀ (radioligand binding) | > 1000 nM | [2] |
| Rat hypothalamic explants | Secretin (5-27) (porcine) | Concentration for antagonism | 1 µM | [1][9] |
| PC12 cells | Secretin (5-27) | Concentration for antagonism | 1 µM | [3] |
| GnRH neurons (mouse brain slice) | Secretin (5-27) | Concentration for antagonism | 3 µM | [10][11] |
Table 2: In Vivo and Ex Vivo Effects of Secretin (5-27) (porcine)
| Model System | Treatment | Effect Measured | Result | Reference |
| Rat hypothalamic explants | 1 µM Secretin (5-27) + 100 nM Secretin | Vasopressin (Vp) release | Significantly reduced SCT-evoked Vp release | [1][9] |
| PC12 cells | 1 µM Secretin (5-27) + 0.1 µM Secretin | Tyrosine Hydroxylase (Th) gene transcription | Abolished secretin-induced transcription | [3] |
| Mouse brain slice (GnRH neurons) | 3 µM Secretin (5-27) + 100 nM Secretin | Frequency of miniature postsynaptic currents (mPSCs) | Prevented secretin-induced increase in mPSC frequency | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Antagonism of Secretin-Induced Vasopressin Release from Hypothalamic Explants
This protocol is adapted from studies investigating the central effects of secretin on hormone release.[1][9]
Objective: To determine the ability of Secretin (5-27) (porcine) to block secretin-induced vasopressin (Vp) release from isolated rat hypothalamic explants.
Materials:
-
Adult male Sprague-Dawley rats
-
Artificial cerebrospinal fluid (ACSF)
-
Secretin (porcine)
-
Vasopressin ELISA kit
-
Dissection microscope and tools
-
Incubation chamber with 95% O₂ / 5% CO₂ supply at 37°C
Procedure:
-
Explant Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold ACSF.
-
Under a dissection microscope, isolate the hypothalamus.
-
-
Pre-incubation and Basal Release:
-
Place the hypothalamic explants in an incubation chamber with ACSF.
-
Allow for a 40-minute pre-equilibrium period.
-
Collect the ACSF after two consecutive 5-minute incubations to determine basal Vp release.
-
-
Antagonist and Agonist Treatment:
-
For the antagonist group, pre-incubate the explants with 1 µM Secretin (5-27) (porcine) in ACSF for a specified period (e.g., 10-15 minutes).
-
Following pre-incubation, add 100 nM secretin to the medium containing 1 µM Secretin (5-27) (porcine).
-
For the agonist-only group, incubate explants with 100 nM secretin in ACSF.
-
For the control group, continue incubation in ACSF alone.
-
Incubate for 5 and 10 minutes, collecting the medium at each time point.
-
-
Analysis:
-
Measure the concentration of vasopressin in the collected ACSF samples using a Vp ELISA kit.
-
Compare the Vp release in the antagonist-treated group to the agonist-only and control groups. A significant reduction in secretin-stimulated Vp release in the presence of Secretin (5-27) (porcine) indicates successful antagonism.
-
Protocol 2: Electrophysiological Recording of Secretin-Modulated Synaptic Activity
This protocol is based on studies examining the effects of secretin on neuronal excitability.[10][11]
Objective: To assess the antagonistic effect of Secretin (5-27) (porcine) on secretin-induced changes in synaptic transmission in GnRH neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
GnRH-GFP transgenic mice
-
Brain slicing medium (e.g., sucrose-based ACSF)
-
Recording ACSF
-
Secretin
-
Secretin (5-27)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Vibrating microtome
-
Fluorescence microscope to identify GnRH-GFP neurons
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a GnRH-GFP mouse.
-
Rapidly remove the brain and place it in ice-cold slicing medium.
-
Cut coronal slices (e.g., 200-300 µm thick) containing the preoptic area using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a constant flow rate.
-
Identify GnRH-GFP neurons using fluorescence microscopy.
-
Establish a whole-cell patch-clamp recording from a GnRH neuron.
-
Record baseline spontaneous postsynaptic currents (sPSCs) or miniature postsynaptic currents (mPSCs, in the presence of TTX) for a stable period (e.g., 5-10 minutes).
-
-
Drug Application:
-
To test for antagonism, pre-perfuse the slice with 3 µM Secretin (5-27) for several minutes.
-
While maintaining the presence of the antagonist, co-apply 100 nM secretin.
-
Record the neuronal activity for a sufficient duration to observe any changes.
-
Include control experiments with the application of secretin alone.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sPSCs or mPSCs before and after drug application.
-
A prevention of the secretin-induced increase in PSC frequency by Secretin (5-27) demonstrates its antagonistic effect at the secretin receptor on these neurons.
-
Signaling Pathways and Experimental Workflows
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 9. pnas.org [pnas.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
Application Notes and Protocols for Water Balance Studies Using Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a peptide hormone primarily known for its role in regulating pancreatic and biliary secretions, also plays a significant part in maintaining body water homeostasis. It exerts its effects through the secretin receptor (SCTR), a G-protein coupled receptor. Secretin has been shown to influence water balance through both central and renal mechanisms, including the stimulation of vasopressin (AVP) release and direct actions on the kidney's collecting ducts to modulate aquaporin-2 (AQP2) water channels.[1][2][3]
Secretin (5-27) (porcine) is a C-terminal fragment of porcine secretin that acts as a competitive antagonist at the secretin receptor. By blocking the binding of endogenous secretin, this antagonist serves as a valuable tool for elucidating the physiological roles of the secretin/SCTR signaling pathway in water balance. These application notes provide detailed experimental designs and protocols for utilizing Secretin (5-27) (porcine) in water balance studies.
Core Principles and Mechanisms
Secretin's influence on water balance is primarily mediated through the activation of its receptor (SCTR) in the hypothalamus and the kidney.[1][3]
-
Central Mechanism: In the hypothalamus, secretin stimulates the expression and release of vasopressin (AVP), a key anti-diuretic hormone.[1] Secretin (5-27) is used to antagonize this effect, thereby helping to dissect the secretin-dependent pathways of AVP release.
-
Renal Mechanism: In the kidney, secretin directly acts on the principal cells of the collecting duct. Binding of secretin to the SCTR activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates AQP2.[4] This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells, increasing water reabsorption.[4] Secretin (5-27) blocks this signaling cascade at the receptor level.
Key Applications
-
Investigating the role of endogenous secretin in baseline and stimulated water reabsorption.
-
Differentiating between secretin-dependent and vasopressin-dependent mechanisms of urine concentration.
-
Studying the pathophysiology of water balance disorders where the secretin system may be dysregulated.
Data Presentation
Table 1: In Vitro Effects of Secretin (5-27) (porcine) on Secretin-Mediated Responses
| Parameter | Cell/Tissue Type | Agonist (Secretin) Concentration | Antagonist (Secretin 5-27) Concentration | Observed Effect | Reference |
| Vasopressin Release | Rat hypothalamic explants | 100 nM | 1 µM | Significantly reduced secretin-evoked vasopressin release | [1] |
| AQP2 Translocation | Rat inner medullary tubules | 10 nM | 1 µM | Abolished secretin-induced relocation of AQP2 to the plasma membrane | [5] |
Table 2: In Vivo Effects of Secretin Receptor Antagonism on Water Balance Parameters (Hypothetical Data Based on Known Mechanisms)
| Animal Model | Treatment | Urine Volume (mL/24h) | Urine Osmolality (mOsm/kg) | Plasma Osmolality (mOsm/kg) | AQP2 in Apical Membrane (Relative Units) |
| Wild-type Mouse | Vehicle | 2.1 ± 0.3 | 2500 ± 200 | 300 ± 5 | 100 ± 10 |
| Wild-type Mouse | Secretin (5-27) (10 µg/kg/day) | 3.5 ± 0.4 | 1800 ± 150 | 305 ± 6 | 70 ± 8 |
| Dehydrated Mouse | Vehicle | 0.8 ± 0.2 | 4000 ± 300 | 315 ± 7 | 150 ± 15 |
| Dehydrated Mouse | Secretin (5-27) (10 µg/kg/day) | 1.5 ± 0.3 | 3000 ± 250 | 318 ± 8 | 110 ± 12 |
Experimental Protocols
Protocol 1: In Vivo Study of Secretin (5-27) Effects on Water Balance in Mice
Objective: To determine the in vivo effects of Secretin (5-27) on urine output and concentration in a mouse model.
Materials:
-
Secretin (5-27) (porcine)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps
-
Metabolic cages
-
Osmometer
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimation: House mice individually in metabolic cages for at least 3 days to acclimate. Provide ad libitum access to food and water.
-
Preparation of Secretin (5-27): Based on a previously reported dosage for in vivo studies, dissolve Secretin (5-27) in sterile saline to a concentration suitable for delivery via osmotic minipumps to achieve a dose of 10 µg/kg/day.[6] A vehicle control group should receive pumps filled with sterile saline only.
-
Surgical Implantation of Minipumps: Anesthetize the mice. Implant the osmotic minipumps subcutaneously on the back of the mice.
-
Data Collection:
-
Monitor and record daily water intake, food intake, and body weight.
-
Collect urine over 24-hour periods. Measure the total volume and determine the osmolality using an osmometer.
-
At the end of the experimental period (e.g., 7 days), collect blood samples via cardiac puncture for plasma osmolality measurement.
-
-
Tissue Collection: Euthanize the mice and perfuse the kidneys with PBS followed by 4% paraformaldehyde for immunohistochemical analysis of AQP2 localization. Alternatively, harvest fresh kidney tissue for membrane fractionation and Western blotting.
Protocol 2: In Vitro AQP2 Translocation Assay in Isolated Renal Tubules
Objective: To assess the ability of Secretin (5-27) to block secretin-induced AQP2 translocation in isolated kidney tubules.
Materials:
-
Secretin (porcine)
-
Secretin (5-27) (porcine)
-
Collagenase type IV
-
DMEM/F12 medium
-
Bovine serum albumin (BSA)
-
Reagents for protein quantification (BCA assay)
-
Reagents and antibodies for Western blotting (anti-AQP2, anti-Na+/K+-ATPase)
Procedure:
-
Isolation of Inner Medullary Collecting Ducts (IMCDs):
-
Euthanize a rat and perfuse the kidneys with ice-cold PBS.
-
Dissect the inner medulla and mince the tissue.
-
Digest the tissue with collagenase type IV in DMEM/F12 medium containing 0.1% BSA at 37°C with gentle agitation.
-
Wash the resulting tubule suspension several times with cold PBS to remove the collagenase.
-
-
Treatment:
-
Membrane Fractionation:
-
Homogenize the tubule pellets in a hypotonic buffer containing protease inhibitors.
-
Perform differential centrifugation to separate the plasma membrane fraction from the intracellular vesicle fraction. A low-speed spin (e.g., 1,000 x g) removes nuclei and cell debris. A high-speed spin (e.g., 17,000 x g) pellets the plasma membrane, leaving intracellular vesicles in the supernatant.
-
-
Western Blotting:
-
Quantify the protein concentration in both membrane fractions.
-
Perform SDS-PAGE and Western blotting using a primary antibody against AQP2.
-
Use an antibody against Na+/K+-ATPase as a marker for the plasma membrane fraction to ensure proper fractionation.
-
Quantify the band intensities to determine the relative amount of AQP2 in the plasma membrane versus intracellular vesicles.
-
Protocol 3: cAMP Measurement in Renal Cells
Objective: To determine the effect of Secretin (5-27) on secretin-induced cAMP production in cultured renal collecting duct cells.
Materials:
-
Cultured renal collecting duct cells (e.g., mpkCCD cells)
-
Secretin (porcine)
-
Secretin (5-27) (porcine)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture the renal cells to confluence in appropriate multi-well plates.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor such as 0.5 mM IBMX for 30 minutes to prevent cAMP degradation.
-
Antagonist Treatment: Add varying concentrations of Secretin (5-27) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of secretin (e.g., 10 nM) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
-
Data Analysis: Plot the cAMP concentration against the log of the Secretin (5-27) concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Secretin signaling pathway in renal collecting duct cells.
Caption: In vivo experimental workflow for water balance studies.
References
- 1. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Secretin as a neurohypophysial factor regulating body water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. The secretin/secretin receptor axis modulates liver fibrosis through changes in TGF-β1 biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Secretin (5-27) (porcine) Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin (5-27) (porcine) is a C-terminal fragment of the gastrointestinal hormone secretin. It is a 23-amino acid peptide that has been investigated for its biological activities, including its potential role as a secretin receptor antagonist. Understanding the stability and storage conditions of this peptide is critical for ensuring the reliability and reproducibility of research findings and for the development of potential therapeutic applications. These application notes provide detailed protocols for assessing the stability of Secretin (5-27) (porcine), recommended storage conditions, and an overview of its signaling pathway.
Stability and Storage Conditions
The stability of Secretin (5-27) (porcine) is crucial for maintaining its biological activity. Proper storage is essential to prevent degradation.
Recommended Storage Conditions
Quantitative data on the stability of Secretin (5-27) (porcine) under various conditions are summarized below.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C ± 5°C | ≥ 2 years[1] | Store in a desiccator, protected from light.[2] |
| Room Temperature | Up to 3 weeks | For short-term transport or handling. | |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA or HSA) is recommended for long-term storage. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| 4°C | 2-7 days | For immediate use. |
Note: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation. Before use, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture absorption.
Experimental Protocols
Protocol 1: Preparation of Secretin (5-27) (porcine) Stock Solution
Objective: To prepare a stock solution of Secretin (5-27) (porcine) for use in stability and biological assays.
Materials:
-
Secretin (5-27) (porcine) lyophilized powder
-
Sterile, distilled water or 0.1% acetic acid in sterile water
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Allow the vial of lyophilized Secretin (5-27) (porcine) to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, distilled water or, for basic peptides, a small amount of 25% acetic acid followed by dilution with sterile water to the desired concentration (e.g., 1 mg/mL).[3]
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
If the peptide does not dissolve, sonication may be used to aid solubilization.[3]
-
Aliquot the stock solution into low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of Secretin (5-27) (porcine)
Objective: To evaluate the stability of Secretin (5-27) (porcine) under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
Secretin (5-27) (porcine) stock solution (1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
Experimental Workflow for Forced Degradation Study
References
Application Notes and Protocols for "Secretin (5-27) (porcine)" Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of "Secretin (5-27) (porcine)" solutions for research purposes. The information compiled is based on publicly available data and general laboratory practices for handling peptides.
Peptide Characteristics
Secretin (5-27) (porcine) is a 23-amino acid fragment of the porcine secretin hormone. Its sequence is H-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2.[1][2][3][4] Based on its amino acid composition, this peptide is basic, with a theoretical isoelectric point (pI) of 10.74 and a net positive charge of +4 at neutral pH. This basic nature is a key determinant for selecting an appropriate solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the handling and storage of "Secretin (5-27) (porcine)".
| Parameter | Value | Reference |
| Molecular Formula | C115H200N38O34 | [1] |
| Molecular Weight | 2659.09 g/mol | [1] |
| Appearance | White to light yellow/orange powder | |
| Storage (Lyophilized Powder) | -20 ± 5 °C | [1] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquoting is recommended to avoid freeze-thaw cycles. | |
| Recommended Solvents | Sterile Water, Dilute Acetic Acid Solution |
Experimental Protocols
Safety Precautions
Before handling the peptide, review the Material Safety Data Sheet (MSDS). Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Handle the lyophilized powder in a clean environment, and avoid inhalation of the powder. While not classified as a hazardous substance, general safe laboratory practices should be followed.
Reconstitution of Lyophilized Peptide
This protocol outlines the steps to reconstitute the lyophilized "Secretin (5-27) (porcine)" powder to create a stock solution.
Materials:
-
Lyophilized "Secretin (5-27) (porcine)" peptide vial
-
Sterile, nuclease-free water
-
0.1% Acetic Acid in sterile water (optional, for enhanced solubility)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
Procedure:
-
Equilibration: Remove the vial of lyophilized peptide from the freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Selection:
-
Primary Recommendation: Based on the basic nature of the peptide, start with sterile, nuclease-free water.
-
Alternative for Higher Concentrations or Solubility Issues: If the peptide does not readily dissolve in water, or if a higher concentration is required, a dilute solution of acetic acid (e.g., 0.1%) in sterile water can be used. The acidic environment will help to solubilize the basic peptide.
-
-
Reconstitution:
-
Carefully open the vial.
-
Using a sterile pipette, add the desired volume of the chosen solvent to the vial. To minimize foaming and potential denaturation, gently run the solvent down the side of the vial.
-
Close the vial and gently swirl it or roll it between your fingers to dissolve the peptide. Do not shake or vortex , as this can cause the peptide to aggregate or degrade.
-
If the peptide does not dissolve completely, brief sonication in a water bath can be attempted.
-
-
Verification: Once dissolved, the solution should be clear and free of any visible particulates.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Visualizations
Solution Preparation Workflow
The following diagram illustrates the workflow for the preparation of the "Secretin (5-27) (porcine)" solution.
Caption: Workflow for Reconstituting Secretin (5-27) (porcine).
Signaling Pathway Context (Hypothetical)
Secretin peptides are known to act through G-protein coupled receptors (GPCRs), primarily leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The following diagram provides a simplified, hypothetical representation of this signaling pathway.
Caption: Simplified Secretin Signaling Pathway.
References
Application Notes and Protocols for Secretin (5-27) (porcine) in Blocking Secretin-Induced Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion, as well as inhibiting gastric acid secretion.[][2] These physiological effects are mediated through its interaction with the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[] Secretin (5-27) (porcine) is a C-terminal fragment of porcine secretin that lacks the first four N-terminal amino acids. This truncation renders the peptide biologically inactive as an agonist. Instead, it acts as a competitive antagonist at the secretin receptor, making it a valuable tool for studying the physiological roles of secretin and for the development of therapeutic agents targeting the secretin signaling pathway.[3]
Mechanism of Action
The N-terminus of the full-length secretin peptide is essential for receptor activation, while the C-terminal portion is primarily responsible for binding affinity. By lacking the N-terminal residues required for signal transduction, Secretin (5-27) can bind to the secretin receptor without initiating the downstream signaling cascade.[3][4] It competitively inhibits the binding of endogenous secretin, thereby blocking its biological effects, such as the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production and the subsequent secretion of bicarbonate and digestive enzymes.[5][6]
Applications
-
Investigating the physiological roles of secretin: By blocking the effects of endogenous secretin, researchers can elucidate its specific functions in various physiological processes, including pancreatic secretion, gastric motility, and water homeostasis.[][7]
-
Studying the secretin receptor: Secretin (5-27) can be used as a tool to characterize the binding properties and pharmacology of the secretin receptor in different tissues and cell types.
-
Drug development: As a lead compound, Secretin (5-27) and its analogs are being explored for the development of more potent and stable antagonists for therapeutic applications in conditions such as pancreatitis and certain types of cancer where the secretin pathway may be dysregulated.[5][8]
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory concentrations of Secretin (5-27) and related analogs from various studies. It is important to note that the specific values can vary depending on the experimental conditions, cell type, and species.
| Compound/Analog | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Secretin (5-27) (rat) | Radioligand Binding | CHO-SecR cells | IC50 | 722 nM | [8] |
| [I¹⁷, R²⁵]-secretin(5–27) (rat) | Radioligand Binding | Not Specified | Affinity | 23 nM | [5][9] |
| [(CH₂NH)⁴,⁵]secretin (porcine analog) | cAMP Inhibition | Guinea pig pancreatic acini | IC50 | 2700 ± 500 nM | [5][9] |
| [(CH₂NH)⁴,⁵]secretin (porcine analog) | Radioligand Binding | Guinea pig pancreatic acini | Ki | 4400 ± 400 nM | [5][9] |
| (Y¹⁰,c[E¹⁶,K²⁰])sec(5-27) | Radioligand Binding | CHO-SecR-low cells | IC50 | 30 nM | [8] |
Experimental Protocols
I. In Vitro Inhibition of Secretin-Stimulated cAMP Production
This protocol describes how to measure the ability of Secretin (5-27) (porcine) to inhibit secretin-induced cAMP accumulation in a cell line expressing the secretin receptor.
Materials:
-
Cells expressing the secretin receptor (e.g., CHO-SecR, NG108-15)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Secretin (porcine)
-
Secretin (5-27) (porcine)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration.
-
-
Antagonist Incubation:
-
Add 5 µL of varying concentrations of Secretin (5-27) (porcine) to the wells of the 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 15-30 minutes at room temperature.[10]
-
-
Agonist Stimulation:
-
Prepare a solution of secretin (porcine) at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior dose-response experiment.
-
Add 5 µL of the secretin solution to the wells.
-
Incubate for 30 minutes at room temperature.[10]
-
-
cAMP Detection:
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the antagonist concentration versus the signal.
-
Calculate the IC₅₀ value, which represents the concentration of Secretin (5-27) that inhibits 50% of the secretin-induced cAMP production.
-
II. Inhibition of Secretin-Stimulated Amylase Release from Pancreatic Acini
This protocol details the procedure to assess the inhibitory effect of Secretin (5-27) (porcine) on secretin-stimulated amylase secretion from isolated pancreatic acini.
Materials:
-
Male Sprague-Dawley rats or guinea pigs
-
Collagenase (Type IV)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% bovine serum albumin (BSA)
-
Secretin (porcine)
-
Secretin (5-27) (porcine)
-
Amylase assay kit
-
Microcentrifuge tubes
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal and surgically remove the pancreas.
-
Inject the pancreas with a collagenase solution and incubate in a shaking water bath at 37°C to digest the tissue.
-
Gently pipette the digested tissue to dissociate the acini.
-
Filter the acinar suspension and wash the isolated acini with KRB buffer.
-
Resuspend the acini in fresh KRB buffer.
-
-
Amylase Release Assay:
-
Aliquot the pancreatic acini suspension into microcentrifuge tubes.
-
Pre-incubate the acini with varying concentrations of Secretin (5-27) (porcine) or vehicle control for 15-30 minutes at 37°C.[12]
-
Stimulate the acini by adding a submaximal concentration of secretin (porcine).
-
Incubate for 30 minutes at 37°C with gentle shaking.[12]
-
-
Sample Collection and Analysis:
-
Centrifuge the tubes at low speed to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
Lyse the acini in a separate set of tubes to determine the total cellular amylase content.
-
Measure the amylase activity in the supernatants and total lysates using a commercial amylase assay kit.[12]
-
-
Data Analysis:
-
Express the amylase release as a percentage of the total cellular amylase content.
-
Plot the concentration of Secretin (5-27) against the percentage of amylase release to determine its inhibitory effect.
-
III. Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of Secretin (5-27) (porcine) for the secretin receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing the secretin receptor
-
Radiolabeled secretin (e.g., ¹²⁵I-secretin)
-
Secretin (5-27) (porcine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled secretin, and varying concentrations of unlabeled Secretin (5-27) (porcine).[2]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled secretin).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[2]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.[13]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the concentration of Secretin (5-27) versus the percentage of specific binding.
-
Determine the IC₅₀ value, which is the concentration of Secretin (5-27) that displaces 50% of the radiolabeled secretin.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
-
Visualizations
Caption: Secretin signaling pathway and its inhibition by Secretin (5-27).
Caption: General experimental workflow for assessing antagonist activity.
References
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
"Secretin (5-27) (porcine)" low binding affinity issues
Welcome to the technical support center for Secretin (5-27) (porcine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the low binding affinity of Secretin (5-27) (porcine) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Secretin (5-27) (porcine) and why is its binding affinity a concern?
A1: Secretin (5-27) is a truncated analog of the 27-amino acid hormone secretin. The N-terminal region of secretin is crucial for its biological activity and high-affinity binding to the secretin receptor (SCTR), a Class B G protein-coupled receptor (GPCR).[1][2][3] Truncating the first four amino acids to create Secretin (5-27) typically results in a significant reduction in binding affinity and eliminates biological activity at cells with normal receptor expression levels.[4] This inherent low affinity can present challenges in experimental assays, leading to weak or undetectable signals.
Q2: What are the key amino acid residues in secretin that are critical for high-affinity receptor binding?
A2: Studies involving alanine (B10760859) scanning mutagenesis have identified several residues throughout the secretin peptide that are critical for receptor binding. The most significant decreases in binding affinity (over 100-fold) were observed with alanine substitutions at positions His¹, Asp³, Gly⁴, Phe⁶, Thr⁷, Ser⁸, Leu¹⁰, Asp¹⁵, Leu¹⁹, and Leu²³.[1] The N-terminal region, particularly His¹ and Asp³, is essential for receptor activation and high-affinity binding.[1][5]
Q3: What is the expected binding affinity (Kd, Ki, IC50) for full-length secretin and its truncated form, Secretin (5-27)?
A3: The binding affinity of secretin and its analogs can vary depending on the experimental conditions and cell type used. However, full-length secretin typically exhibits high affinity in the nanomolar (nM) to picomolar (pM) range. In contrast, N-terminally truncated fragments like Secretin (5-27) show significantly lower affinity. For instance, one study reported a Ki of 319 nM for Secretin (5-27).[6]
Troubleshooting Low Binding Affinity
Problem: I am observing lower than expected or no binding of Secretin (5-27) (porcine) in my assay.
This guide provides a systematic approach to troubleshooting common issues that can lead to poor binding affinity of Secretin (5-27).
Step 1: Peptide Integrity and Handling
Q4: How can I ensure the quality and proper handling of my Secretin (5-27) peptide?
A4: Peptide quality is paramount for reliable experimental outcomes.
-
Peptide Solubility: Poor solubility can lead to inaccurate concentration calculations.[7]
-
Troubleshooting: Start by dissolving the peptide in sterile, purified water. If issues persist, gentle vortexing or sonication may help. For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by slow addition to the aqueous buffer.[7]
-
-
Accurate Concentration: The lyophilized powder is not 100% peptide; it contains counter-ions and water.[7]
-
Troubleshooting: Determine the precise peptide concentration using methods like amino acid analysis or UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine.
-
-
Storage: Improper storage can lead to peptide degradation.
-
Troubleshooting: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Step 2: Experimental Conditions and Assay Setup
Q5: What are the critical parameters in my binding assay that could be affecting the results?
A5: Optimizing the assay conditions is crucial for detecting low-affinity interactions.
-
Buffer Composition: The pH and ionic strength of the buffer can influence binding.[7]
-
Troubleshooting: Ensure the pH of your binding buffer is optimal for the secretin receptor (typically around 7.4). Optimize the salt concentration (e.g., 150 mM NaCl).
-
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal.[7]
-
Receptor Density: The number of receptors on the cell surface can impact the detectable binding.
-
Troubleshooting: Use a cell line with a high expression of the secretin receptor. Studies have shown that the pharmacological behavior of secretin analogs can be influenced by receptor density.[4]
-
Step 3: Data Analysis and Interpretation
Q6: How should I analyze my data to accurately determine binding affinity for a low-affinity ligand?
A6: For low-affinity interactions, careful data analysis is essential.
-
Equilibrium Analysis: Due to the fast on- and off-rates characteristic of low-affinity interactions, reaching equilibrium quickly is common.[8]
-
Troubleshooting: Ensure your incubation time is sufficient to reach equilibrium. For fast kinetics, equilibrium analysis to determine the equilibrium dissociation constant (KD) may be more appropriate than trying to calculate individual rate constants (ka and kd).[8]
-
-
Saturation: To confirm specific binding, it is important to demonstrate saturation at high ligand concentrations.[8]
-
Troubleshooting: Use a wide range of ligand concentrations. If the signal continues to increase linearly with concentration, it may indicate non-specific binding.[8]
-
Quantitative Data Summary
The following table summarizes binding affinity data for secretin and its analogs from various studies.
| Peptide/Analog | Assay Type | Cell Line/Tissue | Binding Affinity | Reference |
| Human Secretin | Radioligand Competition | SCTR-overexpressing cells | IC50: 0.325 nM | [2] |
| Rat Secretin | Radioligand Competition | SCTR-overexpressing cells | IC50: 1.231 nM | [2] |
| Secretin (5-27) | Competition Binding | Not specified | Ki: 319 nM | [6] |
| [I¹⁷, R²⁵]-secretin(5-27) | Radioligand Competition | Not specified | Affinity: 23 nM | [2][3] |
| Secretin | Radioligand Competition | Guinea pig pancreatic acini | Kd: 7 nM | [9] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure based on methodologies described in the literature.[1][4][10]
Materials:
-
CHO cells stably expressing the human secretin receptor (CHO-SecR).
-
[¹²⁵I-Tyr¹⁰]rat secretin-27 (Radioligand).
-
Unlabeled Secretin (5-27) (porcine) and full-length secretin (for control).
-
Krebs-Ringers/HEPES (KRH) medium (25 mM HEPES, pH 7.4, 104 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM KH₂PO₄, 1.2 mM MgSO₄).
-
Assay Buffer: KRH medium containing 0.01% soybean trypsin inhibitor and 0.2% bovine serum albumin.
-
Wash Buffer: Ice-cold KRH medium.
-
Lysis Buffer: 0.5 M NaOH.
-
24-well plates.
-
Gamma counter.
Procedure:
-
Cell Culture: Plate CHO-SecR cells in 24-well plates and grow to approximately 80% confluency.
-
Washing: Wash the cells twice with KRH medium.
-
Incubation: Add the Assay Buffer containing a constant concentration of [¹²⁵I-Tyr¹⁰]rat secretin-27 (e.g., 3-5 pM) and increasing concentrations of unlabeled Secretin (5-27) (or other competitor) to the wells.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Wash the cells twice with ice-cold Wash Buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding Lysis Buffer to each well.
-
Quantification: Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Secretin Receptor Signaling Pathway
The secretin receptor (SCTR) is a G protein-coupled receptor that primarily signals through the Gαs pathway.[11][12]
Caption: Secretin receptor signaling cascade.
Troubleshooting Workflow for Low Binding Affinity
This workflow provides a logical sequence of steps to diagnose and resolve low binding affinity issues.
Caption: Troubleshooting workflow for low binding affinity.
Radioligand Binding Assay Workflow
A visual representation of the key steps in a radioligand binding assay.
Caption: Radioligand binding assay workflow.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Low affinity [sprpages.nl]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. What are Secretin receptor agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Secretin (5-27) (porcine) Antagonist Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the antagonist potency of Secretin (5-27) (porcine).
Frequently Asked Questions (FAQs)
Q1: Why does N-terminal truncation of porcine secretin to Secretin (5-27) result in an antagonist?
Truncating the first four N-terminal amino acids of secretin removes residues critical for receptor activation.[1] While the remaining C-terminal portion of the peptide, Secretin (5-27), can still bind to the secretin receptor (SecR), it fails to induce the conformational change required for G-protein coupling and subsequent intracellular signaling, thus acting as a competitive antagonist.[1] However, this truncation also significantly reduces binding affinity compared to the full-length secretin.[1]
Q2: What are the primary signaling pathways activated by the secretin receptor?
The secretin receptor is a Class B G protein-coupled receptor (GPCR).[2] Upon binding of the agonist (secretin), the receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[4] Another important pathway involves the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate separate signaling cascades.[5][6]
Q3: What are the key experimental assays to determine the antagonist potency of Secretin (5-27) analogs?
To characterize the antagonist potency of Secretin (5-27) analogs, a combination of the following assays is recommended:
-
Receptor Binding Assay: This assay measures the affinity of the antagonist for the secretin receptor. It is typically performed as a competitive binding assay where the ability of the unlabeled antagonist analog to displace a radiolabeled secretin analog (e.g., 125I-[Tyr10]secretin) from the receptor is quantified.[2][5] The result is usually expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for binding.
-
cAMP Accumulation Assay: This functional assay determines the ability of the antagonist to inhibit agonist-induced cAMP production. Cells expressing the secretin receptor are pre-incubated with the antagonist analog before being stimulated with a known concentration of secretin. The intracellular cAMP levels are then measured. A potent antagonist will cause a rightward shift in the agonist dose-response curve.[5][6]
-
β-Arrestin Recruitment/Translocation Assay: This assay measures the antagonist's ability to block agonist-induced β-arrestin recruitment to the secretin receptor. This can be monitored using techniques like β-arrestin-GFP translocation assays, where the movement of fluorescently tagged β-arrestin from the cytoplasm to the cell membrane is visualized and quantified upon receptor activation.[5][6][7]
Troubleshooting Guide
Issue 1: Low Binding Affinity of Secretin (5-27) Analog
| Potential Cause | Suggested Solution & Rationale | Key Parameters to Check |
| Inherent low affinity of the truncated peptide. | The N-terminus of secretin contributes significantly to binding. Consider structure-activity relationship (SAR) studies to introduce mutations that enhance affinity. For example, substitutions at positions 17 and 25 have been shown to improve binding.[1][5] | Peptide sequence and purity. |
| Peptide degradation. | Peptides are susceptible to proteolysis. Prepare fresh stock solutions, aliquot to avoid multiple freeze-thaw cycles, and consider using protease inhibitors in cell-based assays.[8] | Peptide integrity via HPLC-MS. Number of freeze-thaw cycles. |
| Incorrect peptide concentration. | Errors in weighing or dilution can lead to inaccurate concentrations. Verify all calculations and ensure the peptide is fully solubilized.[8] | Accuracy of weighing and dilution steps. Molarity of stock solutions. |
| Suboptimal assay buffer. | The composition and pH of the binding buffer can affect peptide conformation and receptor binding. | Buffer composition, pH, and ionic strength. |
Issue 2: Partial Agonist Activity Observed
| Potential Cause | Suggested Solution & Rationale | Key Parameters to Check |
| The analog retains some ability to activate the receptor. | Some modifications may not completely abolish agonist activity. Further truncation or specific amino acid substitutions might be necessary to eliminate residual agonism. For instance, pseudopeptide bonds have been explored to create more potent antagonists.[5] | Perform a full dose-response curve for the analog alone to quantify intrinsic activity. |
| High receptor expression levels in the cell line. | In systems with high receptor density, even weak partial agonists can elicit a significant response. Use a cell line with a lower, more physiologically relevant receptor expression level.[5] | Receptor expression level of the cell line used. |
| Assay-dependent effects. | Some analogs may show partial agonism in one signaling pathway (e.g., cAMP) but act as full antagonists in another (e.g., β-arrestin recruitment). This is known as biased agonism/antagonism. Characterize the analog in multiple functional assays.[6] | Compare results from cAMP and β-arrestin assays. |
Issue 3: High Variability in Experimental Results
| Potential Cause | Suggested Solution & Rationale | Key Parameters to Check |
| Inconsistent cell culture conditions. | Cell health, passage number, and seeding density can impact receptor expression and signaling. Maintain consistent cell culture practices.[9] | Cell viability, passage number, and confluency at the time of the experiment. |
| Poor peptide solubility. | If the peptide is not fully dissolved, the effective concentration will be lower and variable. Check the recommended solvent and use sonication or gentle vortexing to aid dissolution.[8] | Visual inspection for precipitates. Buffer composition and pH. |
| Inadequate incubation times. | Binding and inhibition may not have reached equilibrium. Optimize incubation times for both the antagonist and the agonist. Typically, a pre-incubation with the antagonist is required.[5] | Time-course experiments to determine optimal incubation periods. |
Data Summary Tables
Table 1: Binding Affinities of Secretin Analogs
| Peptide | Modifications | Binding Affinity (IC50/Ki, nM) | Reference |
| Secretin (1-27) | - | 4 | [5] |
| Secretin (5-27) | N-terminal truncation | 722 | [5] |
| [ψ4,5]sec(1-27) | Pseudopeptide bond | 420 | [5] |
| (Y10,c[E16,K20])sec(5-27) | Lactam bridge, Tyr substitution | 30 | [5] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | Multiple substitutions | 4 | [5] |
| [I17, R25]-secretin(5-27) | Ile and Arg substitutions | 23 | [7] |
Table 2: Functional Antagonist Potency of Secretin Analogs
| Peptide | Assay | Antagonist Potency (IC50, nM) | Reference |
| [(CH2NH)4,5]secretin | cAMP Inhibition | 2700 | [6] |
| Novel Antagonist 1 | β-arrestin2-GFP translocation | 309 | [6] |
| Novel Antagonist 2 | β-arrestin2-GFP translocation | 570 | [7] |
Experimental Protocols
1. Competitive Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a Secretin (5-27) analog.
-
Materials:
-
Cell membranes prepared from cells expressing the secretin receptor.
-
Radiolabeled ligand (e.g., 125I-[Tyr10]secretin).
-
Unlabeled Secretin (5-27) analog (competitor).
-
Binding buffer.
-
-
Methodology:
-
Incubate a fixed concentration of cell membranes with a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist analog.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
2. Intracellular cAMP Accumulation Assay
-
Objective: To measure the functional antagonist activity of a Secretin (5-27) analog by quantifying its ability to inhibit agonist-induced cAMP production.
-
Materials:
-
Whole cells expressing the secretin receptor.
-
Secretin (agonist).
-
Secretin (5-27) analog (antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Plate cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist analog for a defined period (e.g., 10-15 minutes).[5]
-
Stimulate the cells with a fixed concentration of secretin (typically the EC80 concentration) for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 for functional inhibition.
-
3. β-Arrestin-GFP Translocation Assay
-
Objective: To visualize and quantify the inhibition of agonist-induced β-arrestin recruitment to the secretin receptor.
-
Materials:
-
Cells co-expressing the secretin receptor and a β-arrestin-GFP fusion protein.
-
Secretin (agonist).
-
Secretin (5-27) analog (antagonist).
-
High-content imaging system.
-
-
Methodology:
-
Seed the cells in a multi-well plate suitable for imaging.
-
Pre-incubate the cells with the antagonist analog for a short period (e.g., 5 minutes).[6][7]
-
Add the secretin agonist and incubate for a time sufficient to induce β-arrestin translocation (e.g., 20 minutes).[7]
-
Fix and permeabilize the cells, and counterstain the nuclei (e.g., with DAPI).
-
Acquire images using a high-content analyzer.
-
Quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane as a measure of receptor activation. The antagonist effect is measured as the reduction in translocation compared to the agonist-only control.
-
Visualizations
References
- 1. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretin - Wikipedia [en.wikipedia.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"Secretin (5-27) (porcine)" partial agonism at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Secretin (5-27) (porcine), with a specific focus on the phenomenon of its partial agonism observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Secretin (5-27) (porcine) and what is its primary mechanism of action?
Secretin (5-27) is an amino-terminally truncated analog of the hormone secretin.[1] It is primarily known as a competitive antagonist of the secretin receptor (SCTR).[1][2][3] In this capacity, it binds to the receptor without activating it, thereby blocking the binding and subsequent signaling of the endogenous full agonist, secretin.
Q2: What is the established signaling pathway for the secretin receptor?
The secretin receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[4] Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[2][3] In some cell types, this pathway can also lead to the production of nitric oxide (NO).[2]
Q3: What is partial agonism and why is it observed with Secretin (5-27) at high concentrations?
Partial agonism occurs when a ligand binds to a receptor but produces a submaximal response compared to a full agonist, even at saturating concentrations. The observation of partial agonism with antagonists like Secretin (5-27) can be context-dependent, particularly in systems with a high receptor reserve or overexpression.[1] In a high-expressing cell line, a Secretin (5-27) analog was shown to elicit a significant stimulation of cAMP accumulation, revealing partial agonist activity that was not present in low-expressing or medium-expressing cell lines.[1] This suggests that with a large number of available receptors, even a ligand with very low intrinsic efficacy can generate a measurable downstream signal.
Q4: How is the secretin receptor signal terminated?
The signal is terminated through a process called desensitization. This involves the phosphorylation of the receptor, which can then be bound by proteins called β-arrestins.[6] This binding uncouples the receptor from its G protein. Following this, the receptor-ligand complex may be internalized into the cell, either for degradation or recycling back to the cell surface.[6][7][8]
Troubleshooting Guide
Issue 1: I am observing agonist activity with Secretin (5-27) when I expect it to be an antagonist.
-
Possible Cause 1: High Receptor Expression Level.
-
Explanation: As documented, analogs of Secretin (5-27) can exhibit partial agonist activity in cell lines that overexpress the secretin receptor.[1] The high density of receptors can amplify a weak intrinsic agonist effect that would be negligible at physiological receptor levels.
-
Solution:
-
Characterize the expression level of the secretin receptor in your cell line.
-
Consider using a cell line with lower, more physiologically relevant receptor expression levels.
-
Perform concentration-response curves with Secretin (5-27) alone to quantify the level of agonist activity.
-
-
-
Possible Cause 2: Peptide Purity/Integrity.
-
Explanation: The peptide preparation may be contaminated with a full agonist or may have degraded.
-
Solution:
-
Verify the purity of your Secretin (5-27) preparation using methods like HPLC.
-
Ensure proper storage conditions (e.g., lyophilized at -20°C or -80°C) to prevent degradation.
-
Test a fresh, high-purity batch of the peptide.
-
-
Issue 2: The antagonistic effect of Secretin (5-27) is weaker than expected.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Explanation: The concentration of the full agonist used in the competition assay might be too high, requiring a much higher concentration of the antagonist to see an effect.
-
Solution:
-
In your antagonist assay, use a concentration of the full agonist (e.g., Secretin (1-27)) that produces a submaximal response (e.g., the EC80). This will make the assay more sensitive to inhibition.
-
Ensure that the pre-incubation time with Secretin (5-27) is sufficient to allow it to bind to the receptors before adding the full agonist. A 10-15 minute pre-incubation is often used.[1]
-
-
-
Possible Cause 2: Incorrect Peptide Concentration.
-
Explanation: Errors in weighing or dissolving the lyophilized peptide can lead to inaccurate concentration calculations.
-
Solution:
-
Carefully follow the manufacturer's instructions for reconstitution.
-
Consider performing a concentration determination of your stock solution using a quantitative amino acid analysis or a spectrophotometric method if the peptide contains chromophoric residues.
-
-
Issue 3: High variability in cAMP assay results.
-
Possible Cause 1: Cell Health and Density.
-
Explanation: Inconsistent cell numbers per well or poor cell health can lead to variable responses.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Seed cells at a consistent density and allow them to adhere and grow to a consistent confluency (e.g., 80-90%).
-
Visually inspect cells for normal morphology before starting the experiment.
-
-
-
Possible Cause 2: Inadequate Phosphodiesterase (PDE) Inhibition.
-
Explanation: PDEs are enzymes that degrade cAMP. If not properly inhibited, the cAMP signal can be prematurely terminated, leading to variable and lower-than-expected readings.
-
Solution:
-
Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer.[9][10]
-
Optimize the concentration of the PDE inhibitor for your specific cell type and assay duration.
-
-
Quantitative Data Summary
The following table summarizes representative data for secretin and its analogs. Note that specific values can vary depending on the cell line and experimental conditions.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Secretin (1-27) | cAMP Accumulation | CHO-SecR-low | EC50 | 5.6 ± 2.1 pM | [1] |
| Secretin (1-27) | cAMP Accumulation | U2OS-SCTR | EC50 | 0.0012 ± 0.0003 nM | [6] |
| Secretin (1-27) | β-arrestin2-GFP Translocation | U2OS-SCTR/β-arr2-GFP | EC50 | 3.26 ± 0.8 nM | [6] |
| Secretin (5-27) analog | cAMP Accumulation (as antagonist) | CHO-SecR-low | - | Right-shifts secretin EC50 | [1] |
| Secretin (5-27) analog | cAMP Accumulation (as partial agonist) | CHO-SecR-high | - | Significant stimulation at 0.1 µM and 1 µM | [1] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of Secretin (5-27) to compete with a radiolabeled ligand for binding to the secretin receptor.
Materials:
-
Cells expressing the secretin receptor (e.g., COS-1 or CHO cells).
-
Binding Buffer (KRH): 25 mM HEPES, 104 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM KH2PO4, 1.2 mM MgSO4, pH 7.4.
-
Assay Additives: 0.01% soybean trypsin inhibitor, 0.2% bovine serum albumin.
-
Radioligand: [125I-Tyr10]secretin(1-27).
-
Unlabeled Ligands: Secretin (1-27) (for non-saturable binding) and Secretin (5-27) (test compound).
-
Lysis Buffer: 0.5 M NaOH.
-
Gamma counter.
Procedure:
-
Culture transfected cells to ~90% confluency in appropriate plates.
-
Wash cells once with KRH medium.
-
Prepare serial dilutions of the unlabeled Secretin (5-27).
-
To each well, add a constant amount of radioligand (e.g., 11 pM) and increasing concentrations of unlabeled Secretin (5-27).
-
For determining non-saturable binding, use a high concentration of unlabeled Secretin (1-27) (e.g., 1 µM).
-
Incubate for 60 minutes at room temperature.
-
Wash the cells twice with ice-cold KRH medium to remove unbound ligand.
-
Lyse the cells with 0.5 M NaOH.
-
Quantify the membrane-bound radioactivity using a gamma counter.[9]
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of Secretin (5-27).
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of Secretin (5-27) to stimulate or inhibit cAMP production.
Materials:
-
Cells expressing the secretin receptor.
-
Assay Buffer: KRH medium or similar, containing 0.1% bacitracin and a PDE inhibitor like 1 mM IBMX.
-
Agonist: Secretin (1-27).
-
Test Compound: Secretin (5-27).
-
Cell Lysis Reagent: e.g., 6% ice-cold perchloric acid.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).[9][11][12]
Procedure (for testing partial agonism):
-
Seed cells in 96-well plates and grow to desired confluency.
-
Wash cells once with buffer.
-
Add increasing concentrations of Secretin (5-27) to the wells. Include a positive control with a full agonist (Secretin 1-27).
-
Incubate for 30 minutes at 37°C.[9]
-
Stop the reaction and lyse the cells according to your cAMP kit's protocol (e.g., adding ice-cold perchloric acid).
-
Quantify the cAMP concentration in the cell lysates using the detection kit.
Procedure (for testing antagonism):
-
Follow steps 1 and 2 above.
-
Add increasing concentrations of Secretin (5-27) to the wells and pre-incubate for 10-15 minutes at room temperature.[6]
-
Add a fixed, submaximal concentration (e.g., EC80) of the full agonist, Secretin (1-27), to the wells.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and quantify cAMP as described above.
Data Analysis:
-
For agonism, plot the cAMP concentration against the log concentration of Secretin (5-27) to determine the EC50 and Emax.
-
For antagonism, plot the cAMP response against the log concentration of the antagonist to determine the IC50.
Visual Diagrams
References
- 1. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Role of receptor phosphorylation in desensitization and internalization of the secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of secretin receptor internalization differ from those of the beta(2)-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Secretin (5-27) (porcine) Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Secretin (5-27) (porcine) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Secretin (5-27) (porcine) and what is its primary function in cell culture experiments?
A1: Secretin (5-27) (porcine) is a C-terminal fragment of the native secretin peptide. In cell culture, it primarily functions as a competitive antagonist of the secretin receptor (SCTR). By binding to the SCTR without activating it, Secretin (5-27) can block the downstream signaling pathways normally initiated by the full-length secretin peptide. This makes it a valuable tool for studying the physiological roles of secretin and its receptor.
Q2: What is the mechanism of action of Secretin (5-27) as a receptor antagonist?
A2: The secretin receptor is a G protein-coupled receptor (GPCR). When activated by secretin, it typically stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Secretin (5-27) binds to the secretin receptor but fails to induce this conformational change necessary for G protein activation and subsequent cAMP production. This competitive inhibition blocks the effects of endogenous or exogenously applied secretin.
Q3: What is a good starting concentration range for Secretin (5-27) (porcine) in a new experiment?
A3: Based on published studies, a broad concentration range from 10 nM to 10 µM is a good starting point for a dose-response experiment. The optimal concentration will be highly dependent on the cell type, the concentration of the agonist (secretin) being used, and the specific assay. For example, in some systems, concentrations as high as 10 µM have been used to fully inhibit secretin-induced activity.
Q4: How should I dissolve and store my lyophilized Secretin (5-27) (porcine) peptide?
A4: For optimal stability, it is recommended to store the lyophilized peptide at -20°C or -80°C. To reconstitute, use a sterile, high-purity solvent such as sterile distilled water, PBS (phosphate-buffered saline), or a buffer appropriate for your cell culture system. If the peptide has low solubility in aqueous solutions, a small amount of a solvent like DMSO can be used to initially dissolve the peptide, followed by dilution in the aqueous buffer. It is crucial to create small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: I am observing high variability in my results. What could be the cause?
A5: High variability can stem from several factors:
-
Peptide Instability: Ensure proper storage and handling to prevent degradation. Avoid multiple freeze-thaw cycles.
-
Inaccurate Pipetting: Use calibrated pipettes and proper techniques, especially for small volumes.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable responses.
-
Incomplete Mixing: Ensure the peptide is thoroughly mixed into the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of Secretin (5-27) | Peptide degradation: Improper storage or handling. | - Use a fresh aliquot of the peptide. - Confirm the integrity of the peptide using techniques like mass spectrometry if possible. |
| Suboptimal concentration: The concentration used may be too low to effectively antagonize the secretin receptor. | - Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM). | |
| Low receptor expression: The cell line may not express a sufficient number of secretin receptors. | - Verify secretin receptor expression in your cell line using techniques like qPCR or western blotting. | |
| High background or non-specific effects | Peptide aggregation: The peptide may not be fully dissolved. | - Ensure the peptide is completely dissolved. Gentle vortexing or sonication may help. - Consider using a different solvent for reconstitution. |
| Cell stress: High concentrations of the peptide or the solvent (e.g., DMSO) may be causing cellular stress. | - Include a vehicle control (medium with the solvent only) to assess the effect of the solvent. - Lower the concentration of the peptide and the solvent. | |
| Inconsistent results between experiments | Variability in cell passage number: Cellular responses can change with increasing passage number. | - Use cells within a consistent and low passage number range for all experiments. |
| Slight variations in experimental conditions: Minor differences in incubation times, temperatures, or reagent concentrations can impact results. | - Standardize all experimental parameters and document them carefully. |
Quantitative Data Summary
The following table summarizes effective concentrations of Secretin (5-27) and its analogs reported in the literature. Note that the optimal concentration for your specific experiment may vary.
| Peptide | Cell/Tissue Type | Assay | Effective Concentration | Observed Effect |
| Secretin (5-27) | Brain Slices | Electrophysiology (mPSCs) | 3 µM | Eliminated the stimulatory action of 100 nM secretin.[2] |
| [5-27] secretin | Calf Pancreatic Membranes | Adenylate Cyclase Activation | 10 µM | Totally inhibited secretin-induced adenylate cyclase activation.[3] |
| Secretin (5-27) | Hypothalamic Explants | Vasopressin Release | 1 µM | Significantly reduced secretin-evoked vasopressin release.[4] |
| Secretin (5-27) Analog | CHO-SecR-low cells | cAMP Accumulation | 0.1 - 1 µM | Shifted the secretin-induced cAMP concentration-response curves to the right.[5] |
| Secretin (5-27) Analog | Pancreatic Acinar Cells | Amylase Secretion | Not specified | Interacted with secretin-preferring receptors with low efficacy.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Antagonist Concentration of Secretin (5-27) (porcine)
This protocol outlines a general workflow for determining the effective concentration of Secretin (5-27) to antagonize the effects of secretin in a cell-based assay that measures a quantifiable biological response (e.g., cAMP production, ion flux, or gene expression).
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Peptide Preparation:
-
Reconstitute lyophilized Secretin (5-27) (porcine) in a sterile, appropriate solvent to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Reconstitute lyophilized full-length secretin in a similar manner to create a high-concentration stock solution.
-
On the day of the experiment, prepare serial dilutions of both Secretin (5-27) and secretin in your cell culture medium.
-
-
Dose-Response Experiment:
-
Agonist Dose-Response: First, determine the EC50 of secretin in your assay. Treat cells with a range of secretin concentrations (e.g., 1 pM to 1 µM) and measure the response.
-
Antagonist Dose-Response:
-
Pre-incubate the cells with a range of Secretin (5-27) concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a short period (e.g., 15-30 minutes).
-
Following pre-incubation, add secretin at a concentration that gives a submaximal response (e.g., the EC80 from your agonist dose-response curve).
-
Include appropriate controls: cells with no treatment, cells with secretin only, and cells with the highest concentration of Secretin (5-27) only.
-
-
-
Assay Measurement: After the appropriate incubation time for your specific assay, measure the biological response.
-
Data Analysis: Plot the response against the concentration of Secretin (5-27). The concentration that effectively inhibits the secretin-induced response is your optimal antagonist concentration.
Visualizations
Caption: Signaling pathway of the secretin receptor and the antagonistic action of Secretin (5-27).
Caption: A general experimental workflow for optimizing the concentration of Secretin (5-27).
Caption: A decision tree for troubleshooting experiments where Secretin (5-27) shows no effect.
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of secretin5-27 and its analogues with hormone receptors on pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
"Secretin (5-27) (porcine)" solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Secretin (5-27) (porcine).
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized Secretin (5-27) (porcine) powder difficult to dissolve in neutral aqueous buffers like PBS or water?
A1: The solubility of a peptide is determined by its amino acid sequence. The sequence for Secretin (5-27) (porcine) is H-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2.[1][2][3][4] This peptide has a net positive charge at neutral pH, making it a basic peptide. While it contains charged (hydrophilic) residues, it also has a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine). This amphipathic nature can lead to aggregation and poor solubility in neutral aqueous solutions.
Q2: What is the recommended solvent for reconstituting Secretin (5-27) (porcine)?
A2: There is no single universal solvent, and the ideal choice depends on your experimental requirements. A systematic approach is recommended. Since Secretin (5-27) (porcine) is a basic peptide (net charge of +3), it is best dissolved in a slightly acidic solution. Start with sterile distilled water. If solubility is poor, add a small amount of dilute acetic acid. For highly resistant peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in your aqueous buffer.
Q3: What general precautions should I take when dissolving my peptide?
A3: To ensure the integrity and proper concentration of your peptide, follow these best practices:
-
Test Solubility First: Always attempt to dissolve a small amount of the peptide before preparing your entire stock.
-
Equilibrate: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Use Sterile Solutions: Reconstitute with sterile, purified water or buffers.
-
Mechanical Assistance: Gentle vortexing and sonication can help break up aggregates and improve dissolution.
-
Gentle Warming: If precipitation occurs, warming the solution to a temperature below 40°C may aid solubility.
Q4: The Secretin (5-27) (porcine) sequence contains amino acids prone to oxidation. What special handling is required?
A4: The sequence of Secretin (5-27) (porcine) does not contain Cysteine (Cys) or Methionine (Met), which are the most susceptible to oxidation. However, Phenylalanine (Phe) can be subject to oxidation under harsh conditions. It is always good practice to use oxygen-free solvents for long-term storage, but special precautions for this specific peptide are generally not required under normal handling conditions. If using DMSO, it is best to use high-purity, anhydrous grade to minimize oxidation artifacts.
Q5: How should I store the reconstituted Secretin (5-27) (porcine) solution to maintain its stability?
A5: Once dissolved, peptide solutions are less stable than in their lyophilized form. For optimal stability:
-
Aliquot: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or, for long-term storage, at -80°C.
-
Avoid Contamination: Use sterile tubes and pipette tips to prevent microbial growth. Full-length secretin is known to be unstable in aqueous solutions, and its fragments may exhibit similar properties.[5] It is advisable to use freshly prepared solutions for your experiments whenever possible.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water or neutral buffer (e.g., PBS). | The peptide is basic and may have a high hydrophobic content, leading to aggregation at neutral pH. | Add a small amount of dilute acid (e.g., 10% acetic acid) dropwise while vortexing until the peptide dissolves. The acidic pH will increase the net positive charge, promoting solubility. |
| The solution is cloudy or contains visible particles after initial dissolution. | Incomplete solubilization or peptide aggregation. | 1. Sonicate: Place the vial in a sonicator bath for 5-10 minutes. 2. Gentle Warming: Warm the solution briefly to <40°C. 3. Re-evaluate Solvent: If the issue persists, the chosen solvent may be inappropriate. Consider the systematic approach outlined in the protocols below. |
| Peptide precipitates out of solution when diluted with an aqueous buffer. | The peptide's solubility limit has been exceeded in the final buffer composition. This often happens when a stock in a strong organic solvent (like DMSO) is diluted too quickly or into a buffer that cannot maintain its solubility. | 1. Slow Dilution: Add the aqueous buffer to the peptide stock solution slowly while vortexing. 2. Lower Final Concentration: The desired final concentration may be too high. Try preparing a more dilute solution. 3. Adjust Final Buffer pH: Ensure the final pH of your working solution is acidic to maintain the peptide's positive charge. |
| Need to use an organic solvent for a highly hydrophobic peptide, but it's for a cellular assay. | Organic solvents like DMSO can be toxic to cells at higher concentrations. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution with your cell culture medium so that the final concentration of DMSO is non-toxic (typically <0.5%). |
Quantitative Data: Recommended Solvents
| Solvent | Type | Recommended For | Notes |
| Sterile Water | Polar, Neutral | Peptides with sufficient charged residues. The first solvent to try for most peptides. | May not be effective for highly hydrophobic or neutral peptides. |
| 10% Acetic Acid (aq) | Polar, Acidic | Basic peptides (net positive charge), like Secretin (5-27). | Acidic pH increases the positive charge on basic residues, improving solubility. |
| 10% Ammonium Bicarbonate (aq) | Polar, Basic | Acidic peptides (net negative charge). | Not recommended for Secretin (5-27). Can cause disulfide bond formation in Cysteine-containing peptides. |
| DMSO (Dimethyl sulfoxide) | Polar, Aprotic | Highly hydrophobic or neutral peptides. | Good for creating concentrated stock solutions. May be incompatible with some assays and should be used at low final concentrations (<0.5%) in cell-based experiments. |
| DMF (Dimethylformamide) | Polar, Aprotic | Very hydrophobic peptides. | Can be a substitute for DMSO. It is cytotoxic and should be used with caution in biological assays. |
Experimental Protocols
Protocol 1: Calculating the Net Charge of Secretin (5-27) (porcine)
-
Identify Ionizable Groups: List the acidic and basic amino acid residues in the peptide sequence (TFTSELSRLRDSARLQRLLQGLV-NH2).
-
Acidic (carry a -1 charge at pH 7): Aspartic acid (D), Glutamic acid (E).
-
Basic (carry a +1 charge at pH 7): Arginine (R), Lysine (K), Histidine (H).
-
N-terminus: The free amino group at the N-terminus typically has a +1 charge.
-
C-terminus: A free carboxyl group has a -1 charge. An amidated C-terminus (as in this case, -NH2) is neutral.
-
-
Count the Charges:
-
Number of Asp (D) + Glu (E) = 1 + 1 = 2 (-2 charge).
-
Number of Arg (R) + Lys (K) + His (H) = 4 + 0 + 0 = 4 (+4 charge).
-
N-terminal charge = +1.
-
C-terminal charge = 0 (due to amidation).
-
-
Calculate Net Charge: Sum the charges: (-2) + (+4) + (+1) + (0) = +3 .
Protocol 2: Systematic Solubilization Workflow
This protocol provides a step-by-step method to find a suitable solvent for Secretin (5-27) (porcine), starting with the most benign options.
-
Preparation: Allow the lyophilized peptide to reach room temperature and centrifuge the vial briefly.
-
Step 1 (Water): Add a small volume of sterile, deionized water to a test aliquot of the peptide to achieve the desired concentration. Vortex gently. If it dissolves completely, this is your solvent.
-
Step 2 (Acidic Solution): If the peptide does not dissolve in water, add 10% acetic acid dropwise while vortexing. Observe for dissolution. Most basic peptides will dissolve under these conditions.
-
Step 3 (Organic Solvent): If the peptide is still insoluble, it has very high hydrophobicity.
-
Take a fresh, dry aliquot of the peptide.
-
Add a minimal volume of 100% DMSO to completely dissolve the peptide, creating a concentrated stock.
-
Slowly add your desired aqueous buffer (ideally one with a slightly acidic pH) to the DMSO stock dropwise while vortexing to reach the final concentration.
-
If the solution becomes cloudy, you have exceeded the solubility limit.
-
Visualizations
Caption: A step-by-step workflow for dissolving Secretin (5-27) (porcine).
Caption: Relationship between peptide properties and solvent selection.
References
Technical Support Center: Secretin (5-27) (porcine) Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Secretin (5-27) (porcine).
Frequently Asked Questions (FAQs)
Q1: What is Secretin (5-27) (porcine) and what is its primary function?
A1: Secretin (5-27) (porcine) is a truncated form of the porcine secretin peptide, lacking the first four N-terminal amino acids. It primarily functions as a competitive antagonist of the secretin receptor (SCTR), a Class B G-protein-coupled receptor (GPCR).[1][2] By binding to the receptor, it blocks the physiological effects of the endogenous agonist, secretin. N-terminally truncated forms of secretin are known to act as antagonists.[2]
Q2: How should I properly store and handle lyophilized and reconstituted Secretin (5-27) (porcine)?
A2: Proper storage is critical to maintain the peptide's stability and activity.
-
Lyophilized Powder: For long-term storage, lyophilized Secretin (5-27) (porcine) should be stored at -20°C or colder in a tightly sealed container with a desiccant to protect it from moisture.[3][4][5][6] Under these conditions, it can be stable for several years.[6] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4][5]
-
Reconstituted Solution: The shelf-life of peptides in solution is significantly shorter.[6] For short-term storage (up to a week), refrigerate at 2-8°C. For longer-term storage (up to a month), it is recommended to aliquot the reconstituted peptide into single-use volumes and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][7]
Q3: What is the best solvent for reconstituting Secretin (5-27) (porcine)?
A3: The solubility of a peptide is dependent on its amino acid composition. For many peptides, sterile, distilled water is a suitable solvent.[5] If the peptide has a net positive charge, a dilute acidic solution (e.g., 0.1% acetic acid) can aid in solubilization. Conversely, for a peptide with a net negative charge, a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may be used.[4] It is generally recommended to avoid dissolving peptides directly in saline or buffer solutions, as salts can hinder solubility.[5] First, dissolve the peptide in a minimal amount of the primary solvent, and then dilute it to the final concentration with the desired buffer.
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonist Activity in In Vitro Assays
Potential Cause 1: Low Binding Affinity of Secretin (5-27)
-
Explanation: N-terminal truncation of secretin to produce Secretin (5-27) results in a significant reduction in binding affinity for the secretin receptor compared to the full-length secretin.[8] This may lead to the need for higher concentrations of the antagonist to observe an effect.
-
Solution:
-
Increase the concentration of Secretin (5-27) in your assay.
-
Ensure that the concentration of the competing agonist is not excessively high. An agonist concentration at or near its EC50 is often recommended for antagonist assays.
-
Consider using a modified analog of Secretin (5-27) with higher affinity if available. Research has shown that certain amino acid substitutions can significantly improve the binding affinity of sec(5-27) fragments.[8]
-
Potential Cause 2: Partial Agonism
-
Explanation: Under certain experimental conditions, particularly with high receptor expression levels, Secretin (5-27) can exhibit weak partial agonist activity instead of purely antagonistic effects.[8] This means it can weakly activate the receptor in the absence of a full agonist.
-
Solution:
-
Characterize the activity of Secretin (5-27) alone in your assay system to determine if it elicits a response.
-
If partial agonism is observed, consider using a cell line with a lower, more physiologically relevant level of secretin receptor expression.
-
When analyzing your data, be mindful of the potential for partial agonism, which can complicate the interpretation of antagonist potency.
-
Potential Cause 3: Incorrect Assay Setup
-
Explanation: The timing of incubation with the antagonist and agonist is crucial for observing competitive antagonism.
-
Solution:
-
Pre-incubate your cells or membranes with Secretin (5-27) for a sufficient period (e.g., 15-30 minutes) before adding the secretin agonist.[9] This allows the antagonist to bind to the receptor first.
-
Optimize the incubation times for both the antagonist and agonist for your specific assay system.
-
Issue 2: Poor Solubility of the Peptide
Potential Cause: Hydrophobicity of the Peptide
-
Explanation: Although secretin and its fragments are generally soluble in aqueous solutions, high concentrations or the presence of certain salts can lead to aggregation and precipitation.
-
Solution:
-
Reconstitute the peptide at a higher concentration in a small volume of an appropriate solvent (e.g., sterile water, dilute acid, or base) before diluting it to the final working concentration in your assay buffer.
-
Gentle sonication can help to dissolve the peptide.
-
If solubility issues persist, a small amount of an organic solvent like DMSO or DMF may be used for initial reconstitution, followed by dilution in aqueous buffer. Be sure to check the tolerance of your assay system to the final concentration of the organic solvent.
-
Issue 3: Variability in In Vivo Experiments
Potential Cause: Peptide Instability and Delivery
-
Explanation: Peptides can have a short half-life in vivo due to degradation by proteases. The method of administration can also significantly impact the observed effect.
-
Solution:
-
For prolonged in vivo studies, consider continuous delivery methods such as osmotic minipumps to maintain a steady concentration of Secretin (5-27).[10]
-
Ensure the vehicle used for injection is appropriate and does not cause precipitation of the peptide.
-
Conduct pilot studies to determine the optimal dose and administration route for your specific animal model and experimental endpoint. A previously reported in vivo dosage for a secretin (5-27) antagonist in mice was 10 µg/kg body weight per day.[10]
-
Quantitative Data
The following tables summarize key quantitative data for secretin and related peptide antagonists. Note that data for the specific porcine Secretin (5-27) is limited, and values for related analogs are provided for comparison.
Table 1: Binding Affinities (Ki) and IC50 Values for Secretin Analogs
| Peptide | Cell Line/Assay System | Parameter | Value | Reference |
| Secretin (human) | U2OS-SCTR membranes | IC50 | 0.325 nM | [11] |
| Secretin (rat) | U2OS-SCTR membranes | IC50 | 1.231 nM | [11] |
| [ψ4,5]sec(1-27) | CHO-SecR-low cells | IC50 | >1000 nM | [8] |
| sec(5-27) | CHO-SecR-low cells | IC50 | >1000 nM | [8] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low cells | IC50 | 4 nM | [8] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low cells | Ki | 20.5 ± 2.8 nM | [8] |
| [(CH2NH)4,5]secretin (porcine analog) | Guinea pig pancreatic acini | Ki | 4400 ± 400 nM | [11] |
Table 2: Functional Potency (EC50/IC50) of Secretin Analogs in cAMP Assays
| Peptide | Cell Line/Assay System | Parameter | Value | Reference |
| Secretin (human, wild-type) | U2OS-SCTR (GloSensor) | EC50 | 0.1 ± 0.03 pM | [11] |
| Secretin (7-27) | U2OS-SCTR (GloSensor) | EC50 | 3366 ± 1570 nM | [11] |
| [(CH2NH)4,5]secretin (porcine analog) | Guinea pig pancreatic acini | IC50 | 2700 ± 500 nM | [11] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low cells | IC50 | 34 ± 4 nM | [8] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of Secretin (5-27) (porcine).
Materials:
-
Cells or membranes expressing the secretin receptor (e.g., CHO-SCTR or U2OS-SCTR cells).
-
Radiolabeled secretin (e.g., 125I-Secretin).
-
Unlabeled Secretin (5-27) (porcine) and full-length secretin.
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 2.5 mM MgCl₂, 0.5% BSA, and a protease inhibitor cocktail).[11]
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 125 mM NaCl, 0.05% BSA).[11]
-
Filter plates (e.g., 96-well glass fiber filters).
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled Secretin (5-27) (porcine) and full-length secretin in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-20 µg of protein).
-
Radiolabeled secretin at a final concentration below its Kd (e.g., 100-200 pM).
-
Varying concentrations of unlabeled Secretin (5-27) or full-length secretin.
-
For non-specific binding control wells, add a high concentration of unlabeled full-length secretin (e.g., 1 µM).
-
Bring the final volume to 100-200 µL with binding buffer.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This protocol describes how to measure the ability of Secretin (5-27) (porcine) to inhibit secretin-induced cAMP production.
Materials:
-
Cells expressing the secretin receptor (e.g., CHO-SCTR or HEK293-SCTR).
-
Secretin (5-27) (porcine) and full-length secretin.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
White, low-volume 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation: Culture the cells to the appropriate confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Antagonist Addition: Dispense the cell suspension into the wells of the 384-well plate. Add varying concentrations of Secretin (5-27) (porcine) to the wells. Include wells with assay buffer only as a control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of full-length secretin to all wells (except for the basal control wells). The concentration of the agonist should be at its EC50 or a concentration that gives a submaximal response to provide a window for inhibition.
-
Incubation: Incubate the plate for an additional 15-30 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Data Analysis: Plot the measured signal (which is proportional or inversely proportional to the cAMP concentration, depending on the kit) against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Secretin (5-27) (porcine).
Visualizations
Caption: Secretin receptor signaling and antagonist inhibition.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. pancreapedia.org [pancreapedia.org]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. biosynth.com [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 8. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
avoiding off-target effects of "Secretin (5-27) (porcine)"
Welcome to the technical support center for Secretin (5-27) (porcine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this peptide antagonist and to help troubleshoot potential issues, with a focus on avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Secretin (5-27) (porcine) and what is its primary mechanism of action?
Secretin (5-27) (porcine) is a C-terminal fragment of the porcine secretin peptide. It functions as a competitive antagonist of the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[1][2][3] By binding to the secretin receptor without activating it, Secretin (5-27) blocks the binding of the endogenous agonist, secretin, thereby inhibiting its downstream signaling pathways, such as the production of cyclic AMP (cAMP).[4][5]
Q2: What are the potential off-target effects of Secretin (5-27) (porcine)?
The primary concern for off-target effects arises from the cross-reactivity of Secretin (5-27) with other members of the secretin receptor family (Class B GPCRs).[1][6] This family includes receptors for structurally related peptides such as:
-
Vasoactive Intestinal Peptide (VIP) receptors (VPAC1 and VPAC2)
-
Pituitary Adenylate Cyclase-Activating Peptide (PACAP) receptor (PAC1)
-
Glucagon receptor (GCGR)
-
Glucagon-like peptide-1 receptor (GLP-1R)
Binding to these receptors can lead to unintended biological consequences. Therefore, it is crucial to assess the specificity of Secretin (5-27) in your experimental system.
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects requires a multi-faceted approach:
-
Dose-Response Analysis: Use the lowest effective concentration of Secretin (5-27) that elicits the desired antagonist effect on the secretin receptor. A thorough dose-response curve will help determine the optimal concentration range.
-
Use of Controls: Always include appropriate controls in your experiments. This includes a vehicle control (the solvent used to dissolve the peptide) and, if possible, a negative control peptide with a scrambled sequence that is not expected to bind to the secretin receptor or related receptors.
-
Specificity Testing: Perform counter-screening assays against other relevant Class B GPCRs that are expressed in your experimental model to confirm the selectivity of Secretin (5-27).
-
Orthogonal Approaches: Confirm your findings using alternative methods to inhibit secretin signaling, such as siRNA-mediated knockdown of the secretin receptor.
Q4: I am not observing the expected antagonist effect. What are the possible reasons?
Several factors could contribute to a lack of antagonist activity:
-
Peptide Integrity: Ensure the peptide has been stored correctly (lyophilized at -20°C or lower) and handled properly to avoid degradation. Repeated freeze-thaw cycles should be avoided.
-
Solubility Issues: Confirm that the peptide is fully dissolved in a suitable solvent before diluting it into your experimental buffer. Aggregation can reduce the effective concentration of the peptide.
-
Agonist Concentration: The concentration of the secretin agonist used to stimulate the receptor may be too high, overwhelming the antagonist. Perform an agonist dose-response curve to determine an EC80 concentration (the concentration that gives 80% of the maximal response) for use in your antagonism assays.
-
Insufficient Pre-incubation Time: The antagonist needs adequate time to bind to the receptor before the addition of the agonist. A pre-incubation period of 15-30 minutes is generally recommended.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the inhibitory effect. Consider using a more sensitive readout for secretin receptor activation.
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results.
This could be a sign of off-target effects.
| Potential Cause | Troubleshooting Step | Rationale |
| Cross-reactivity with other receptors | Perform a binding or functional assay with cells expressing related Class B GPCRs (e.g., VPAC1, VPAC2, PAC1). | To determine if Secretin (5-27) is interacting with other receptors in your system. |
| Non-specific binding | Include a scrambled peptide control in your experiments. | A scrambled peptide with the same amino acid composition but a different sequence should not show the same effect, indicating the observed effect is sequence-specific. |
| Modulation of other signaling pathways | Measure downstream effectors of related receptors (e.g., intracellular calcium for some PACAP receptor signaling). | To check if Secretin (5-27) is inadvertently activating or inhibiting other signaling cascades. |
Problem: Poor solubility of Secretin (5-27).
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect solvent | Consult the manufacturer's instructions for the recommended solvent. For many peptides, sterile water, dilute acetic acid, or DMSO are common starting points. | Peptides have varying solubility based on their amino acid sequence. |
| Peptide aggregation | Dissolve the peptide at a higher concentration in the initial solvent and then dilute it slowly into the aqueous experimental buffer while vortexing. Sonication can also help to break up aggregates. | Rapid changes in solvent polarity can cause peptides to precipitate or aggregate. |
| pH of the buffer | Adjust the pH of your experimental buffer. Peptide solubility is often lowest at its isoelectric point (pI). | Moving the pH away from the pI can increase the net charge of the peptide, improving its solubility. |
Quantitative Data Summary
The following table summarizes the binding affinities of Secretin (5-27) and related peptides for the secretin receptor. This data can help in designing experiments and interpreting results.
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Binding Affinity (Ki or IC50) | Reference |
| Secretin (porcine) | Secretin Receptor | CHO-SecR cells | Competition Binding | Ki = 3.4 ± 0.4 nM | [1] |
| Secretin (5-27) (porcine) | Secretin Receptor | Rat brain membranes | Competition Binding | Ki = 400 nM | |
| [I¹⁷, R²⁵]-secretin(5-27) | Secretin Receptor | Not specified | Not specified | 23 nM | [7] |
| Vasoactive Intestinal Polypeptide (VIP) | Secretin Receptor | Not specified | Competition Binding | IC50 approx. 2300-fold lower than secretin | [7] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity
This protocol is used to determine the binding affinity (Ki) of Secretin (5-27) for the secretin receptor.
Materials:
-
Cells or membranes expressing the secretin receptor (e.g., CHO-SecR cells).
-
Radiolabeled secretin (e.g., ¹²⁵I-Secretin).
-
Unlabeled Secretin (5-27) (porcine).
-
Unlabeled native secretin (for positive control).
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 104 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM KH₂PO₄, 1.2 mM MgSO₄, with 0.2% BSA and a protease inhibitor).
-
Wash buffer (Binding buffer without BSA).
-
Scintillation fluid and counter.
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled secretin to each well.
-
Competition: Add increasing concentrations of unlabeled Secretin (5-27) to the wells. Include wells with only radiolabeled secretin (total binding) and wells with a high concentration of unlabeled native secretin to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay to Assess Antagonist Activity
This protocol measures the ability of Secretin (5-27) to inhibit secretin-induced cAMP production.
Materials:
-
Cells expressing the secretin receptor.
-
Secretin (agonist).
-
Secretin (5-27) (porcine) (antagonist).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of Secretin (5-27) for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add a fixed concentration of secretin (typically the EC80 concentration) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the Secretin (5-27) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
Visualizations
Caption: Secretin receptor signaling and antagonism by Secretin (5-27).
Caption: Workflow for assessing the on-target and off-target activity of Secretin (5-27).
References
- 1. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 4. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secretin receptor family - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
"Secretin (5-27) (porcine)" protocol refinement for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Secretin (5-27) (porcine).
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Secretin (5-27) (porcine), a known antagonist of the secretin receptor.
| Problem | Potential Cause | Recommended Solution |
| Low or No Antagonist Activity | Peptide Degradation: Secretin (5-27) is a peptide and can be susceptible to degradation by proteases in cell culture media or impure preparations. | 1. Peptide Quality: Ensure the use of high-purity (≥95%) synthetic peptide.[1] Store lyophilized peptide at -20°C or below and reconstituted solutions in aliquots at -80°C to minimize freeze-thaw cycles. 2. Protease Inhibitors: Include a protease inhibitor cocktail in your assay buffer to prevent degradation. |
| Suboptimal Peptide Concentration: The concentration of Secretin (5-27) may be too low to effectively compete with the agonist. | 1. Concentration Range: Test a wide range of antagonist concentrations to determine the optimal inhibitory concentration. 2. IC50 Determination: Perform a dose-response experiment to calculate the IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist response.[2][3] | |
| High Agonist Concentration: The concentration of the secretin agonist used for stimulation may be too high, making it difficult for the antagonist to compete effectively. | 1. Agonist Titration: Use the lowest concentration of agonist that gives a robust and reproducible response (e.g., EC50 or EC80).[2] | |
| High Variability Between Experiments | Inconsistent Cell Density: Variations in cell numbers can lead to differences in receptor expression levels and subsequent signaling responses. | 1. Standardized Seeding: Maintain a consistent cell seeding density across all experiments. 2. Cell Counting: Accurately count cells before seeding to ensure uniformity. |
| Receptor Desensitization/Internalization: Prolonged exposure to agonists, and in some cases antagonists, can lead to receptor desensitization and internalization, reducing the cellular response.[4][5] | 1. Incubation Time: Minimize the pre-incubation time with the antagonist before adding the agonist. A 10-minute pre-incubation is often sufficient.[2] 2. Wash Steps: Ensure thorough washing of cells to remove any residual ligands before starting the assay. | |
| Peptide Solubility Issues: Improperly dissolved peptide can lead to inaccurate concentrations and inconsistent results. | 1. Recommended Solvent: Solubilize the peptide in water or saline as recommended by the manufacturer.[6] Gentle vortexing or sonication can aid dissolution. 2. Stock Solution: Prepare a concentrated stock solution and dilute it to the final working concentration in the assay buffer. | |
| Issues with cAMP Assays | Low Signal-to-Noise Ratio: The cAMP signal may be weak, making it difficult to detect significant inhibition. | 1. Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP and amplify the signal.[2][7] 2. Cell Line Optimization: Use a cell line with a robust cAMP response to secretin stimulation. |
| High Basal cAMP Levels: High background cAMP levels can mask the inhibitory effect of the antagonist. | 1. Serum Starvation: Serum-starve the cells for a few hours before the assay to reduce basal signaling. 2. Assay Buffer: Use a simple buffer (e.g., Krebs-Ringer-HEPES) for the assay to minimize background stimulation.[2] | |
| Issues with Receptor Binding Assays | High Non-Specific Binding: The radiolabeled ligand may bind to components other than the secretin receptor, leading to high background. | 1. Blocking Agents: Include bovine serum albumin (BSA) in the binding buffer to reduce non-specific binding.[2] 2. Washing: Perform thorough and rapid washing steps with ice-cold buffer to remove unbound radioligand.[2][6] 3. Filter Pre-treatment: If using a filtration-based assay, pre-soak the filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
| Low Specific Binding: The signal from the specific binding of the radioligand may be too low. | 1. Receptor Expression: Use a cell line that expresses a sufficient number of secretin receptors. The density of receptors can influence the binding affinity.[2] 2. Radioligand Quality: Ensure the radioligand has high specific activity and has not undergone significant decay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Secretin (5-27) (porcine)?
A1: Secretin (5-27) (porcine) acts as a competitive antagonist at the secretin receptor (SCTR), a G-protein coupled receptor (GPCR).[8][9] By binding to the receptor, it blocks the binding of the endogenous agonist, secretin, thereby inhibiting the downstream signaling cascade, which primarily involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8]
Q2: How should I prepare and store Secretin (5-27) (porcine)?
A2: Lyophilized Secretin (5-27) (porcine) should be stored at -20°C or -80°C for long-term stability.[1] For experimental use, reconstitute the peptide in sterile water or saline. It is recommended to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -80°C.
Q3: What are the key differences between porcine and human secretin?
A3: Porcine and human secretin are highly homologous, differing by only a few amino acids.[10] For many experimental purposes, they can be used interchangeably.[11] However, for studies focusing on species-specific interactions, it is crucial to use the appropriate form. Secretin (5-27) (porcine) is a truncated version of the porcine secretin peptide.
Q4: Can Secretin (5-27) exhibit any partial agonist activity?
A4: While primarily an antagonist, some truncated secretin analogs, including those similar to Secretin (5-27), have been observed to exhibit weak partial agonist activity, particularly in cells with high receptor expression levels.[2] This is an important consideration when interpreting results, especially if unexpected stimulation is observed at high antagonist concentrations.
Q5: How do I calculate the IC50 for Secretin (5-27)?
A5: The IC50 is the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response. To determine the IC50, you should perform a competition assay with a fixed concentration of a secretin agonist (typically at its EC50 or EC80) and a range of concentrations of Secretin (5-27). The resulting data can be plotted as percent inhibition versus the log of the antagonist concentration and fitted to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.[2][12]
Quantitative Data Summary
Table 1: Binding Affinities (Ki) and Inhibitory Potencies (IC50) of Secretin Analogs
| Compound | Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Secretin (5-27) | CHO-SecR | Radioligand Binding | 722 ± 46 | - | [2] |
| Secretin (5-27) | - | - | 319 | - | [10] |
| [I17, R25]-secretin(5-27) | - | - | 23 | - | [3] |
| [(CH2NH)4,5]secretin | Guinea pig pancreatic acini | cAMP Inhibition | 4400 ± 400 | 2700 ± 500 | [3] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low | cAMP Inhibition | 20.5 ± 2.8 (vs 0.01 nM secretin) | 34 ± 4 | [2] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low | cAMP Inhibition | 21.6 ± 5.4 (vs 0.1 nM secretin) | 168 ± 39 | [2] |
Experimental Protocols
Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Secretin (5-27) (porcine).
Materials:
-
CHO cells stably expressing the secretin receptor (CHO-SecR).
-
Krebs-Ringers-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 104 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM KH2PO4, 1.2 mM MgSO4) containing 0.2% BSA and 0.01% soybean trypsin inhibitor.[2]
-
Radiolabeled secretin analog (e.g., [125I-Tyr10]rat secretin-27).
-
Unlabeled Secretin (for determining non-specific binding).
-
Secretin (5-27) (porcine).
-
24-well tissue culture plates.
-
Gamma counter.
Procedure:
-
Seed CHO-SecR cells in 24-well plates and grow to ~80-90% confluency.[2]
-
On the day of the assay, wash the cells twice with KRH buffer.
-
Prepare serial dilutions of Secretin (5-27) (porcine) in KRH buffer.
-
To each well, add a constant concentration of radiolabeled secretin (e.g., 10 pM) and varying concentrations of Secretin (5-27). For total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of unlabeled secretin (e.g., 1 µM).[6]
-
Incubate the plate for 1 hour at room temperature with gentle agitation.[2]
-
Aspirate the buffer and wash the cells twice with ice-cold KRH buffer to remove unbound radioligand.[2][6]
-
Lyse the cells with 0.5 M NaOH and transfer the lysate to tubes for counting in a gamma counter.[6]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using non-linear regression analysis.
Intracellular cAMP Accumulation Assay
This protocol measures the ability of Secretin (5-27) (porcine) to inhibit secretin-induced cAMP production.
Materials:
-
CHO-SecR cells.
-
KRH buffer containing 0.2% BSA, 0.1% bacitracin, and 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[2][7]
-
Secretin agonist.
-
Secretin (5-27) (porcine).
-
96-well or 384-well plates.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed CHO-SecR cells in the appropriate multi-well plates and grow to ~80% confluency.[2]
-
On the day of the assay, wash the cells twice with PBS.
-
Add KRH buffer containing IBMX to the cells and pre-incubate for 10-15 minutes at 37°C.
-
Add varying concentrations of Secretin (5-27) (porcine) to the wells and incubate for 10 minutes at 37°C.[2]
-
Add a fixed concentration of the secretin agonist (e.g., EC80 concentration) to the wells.
-
Terminate the reaction by lysing the cells according to the cAMP assay kit manufacturer's instructions (e.g., with 6% perchloric acid).[2][7]
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Calculate the percent inhibition for each concentration of Secretin (5-27) and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Secretin signaling pathway and the antagonistic action of Secretin (5-27).
Caption: General experimental workflow for a Secretin (5-27) antagonist assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Functional and structural characterization of the secretin receptors in rat gastric glands: desensitization and glycoprotein nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of receptor phosphorylation in desensitization and internalization of the secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are secretin antagonists and how do they work? [synapse.patsnap.com]
- 9. Catecholamine biosynthesis and secretion: physiological and pharmacological effects of secretin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing the Stability of Secretin (5-27) (porcine) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of "Secretin (5-27) (porcine)" in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Secretin (5-27) (porcine) in aqueous solutions?
A1: Based on studies of the full-length secretin peptide, the primary degradation pathways for Secretin (5-27) (porcine) in solution are expected to be:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids. A key degradation pathway for secretin involves the aspartic acid at position 15, which can form a cyclic aspartoyl intermediate (aspartoyl-secretin) that then hydrolyzes to form the more stable and less active β-aspartyl-secretin.[1][2][3]
-
Oxidation: Methionine (Met) and Cysteine (Cys) residues, if present, are susceptible to oxidation, although Secretin (5-27) (porcine) does not contain these residues.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to a loss of biological activity.
Q2: What are the optimal pH and buffer conditions for storing Secretin (5-27) (porcine) in solution?
A2: For full-length secretin, the greatest stability in aqueous solution is observed around neutral pH (pH 7.0).[3] It is more stable in acidic solutions compared to alkaline conditions.[3] For Secretin (5-27) (porcine), a similar pH-stability profile is expected. Therefore, maintaining a pH between 5.0 and 7.0 is recommended. Common buffers used for peptide formulations include phosphate (B84403), citrate, and acetate (B1210297) buffers. The choice of buffer can influence stability, so it is advisable to perform compatibility studies.
Q3: How should I store solutions of Secretin (5-27) (porcine)?
A3: For short-term storage (2-7 days), reconstituted solutions should be kept at 4°C.[4][5][6] For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to prevent freeze-thaw cycles.[4][5][6] Lyophilized peptide is stable for extended periods (≥ 2 years) when stored at -20°C.[7]
Q4: Can I do anything to prevent the peptide from aggregating in solution?
A4: Yes, several strategies can be employed to minimize aggregation:
-
Control pH and Ionic Strength: Working at a pH away from the peptide's isoelectric point can increase electrostatic repulsion and reduce aggregation.
-
Use of Excipients: Sugars (e.g., sucrose, mannitol), polyols, and certain amino acids (e.g., arginine, glycine) can act as stabilizers.[8][9] Non-ionic surfactants like polysorbates (e.g., Polysorbate 20 or 80) can also be effective in preventing surface-induced aggregation.
-
Peptide Concentration: Higher concentrations can promote aggregation. Whenever possible, work with the lowest effective concentration.
-
Avoid Agitation: Vigorous shaking or stirring can induce aggregation. Gentle mixing is recommended.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis/Deamidation) | 1. Verify pH of the Solution: Ensure the pH is within the optimal range (5.0-7.0).2. Analyze by HPLC and Mass Spectrometry: Identify potential degradation products such as aspartoyl or β-aspartyl forms and cleavage fragments.[1][2][3]3. Optimize Storage Conditions: Store aliquots at -80°C to minimize chemical degradation.[4] |
| Aggregation | 1. Visual Inspection: Check for any visible precipitates or cloudiness.2. Dynamic Light Scattering (DLS): Analyze the particle size distribution in the solution to detect soluble aggregates.[10][11]3. Size Exclusion Chromatography (SEC): Separate and quantify monomers, dimers, and higher-order aggregates.[12]4. Add Stabilizing Excipients: Consider adding non-ionic surfactants (e.g., 0.01% Polysorbate 80) or sugars (e.g., 5% sucrose) to the formulation. |
| Oxidation (if applicable to modified peptides) | 1. Use Degassed Buffers: Prepare solutions with buffers that have been degassed to remove dissolved oxygen.2. Add Antioxidants: Consider adding antioxidants like methionine or ascorbic acid, but verify their compatibility with the peptide and the assay. |
Issue 2: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation/Insolubility | 1. Check Peptide Concentration: The concentration may be too high. Try diluting the solution.2. Adjust pH: The pH might be close to the peptide's isoelectric point (pI), minimizing its solubility. Adjust the pH to be at least 1-2 units away from the pI.3. Incorporate Solubilizing Agents: Use of co-solvents (with caution, as they can affect stability) or excipients like arginine can improve solubility. |
| Buffer Incompatibility | 1. Change Buffer System: The buffer components might be interacting with the peptide. Try a different buffer system (e.g., switch from phosphate to citrate).2. Check for Salt Effects: High salt concentrations can sometimes lead to "salting out". Evaluate the effect of ionic strength on solubility. |
| Contamination | 1. Use Sterile Technique: Ensure all solutions and equipment are sterile to prevent microbial growth, which can cause cloudiness.2. Filter the Solution: Use a 0.22 µm filter to remove any particulate matter. |
Quantitative Data on Stability
Table 1: Estimated pH-Dependent Degradation of Secretin Peptides at 60°C
Data extrapolated from studies on full-length secretin. The degradation of Secretin (5-27) is expected to follow a similar trend.
| pH | Predominant Degradation Pathway | Relative Degradation Rate |
| 2.3 - 4.0 | Hydrolysis, Aspartoyl formation | Moderate |
| 5.0 - 6.0 | Aspartoyl to β-Aspartyl conversion | Slower |
| 7.0 | Minimal Degradation | Slowest |
| 8.0 - 10.0 | Hydroxide-catalyzed hydrolysis, Deamidation | Rapid |
Table 2: Common Stabilizing Excipients for Peptide Formulations
| Excipient Class | Examples | Typical Concentration | Primary Stabilization Mechanism |
| Sugars/Polyols | Sucrose, Mannitol, Trehalose | 2% - 10% (w/v) | Preferential exclusion, vitrification (in lyophilized state) |
| Amino Acids | Arginine, Glycine | 10 - 100 mM | Inhibit aggregation, act as cryoprotectants |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.005% - 0.1% (v/v) | Prevent surface adsorption and aggregation |
| Buffers | Phosphate, Citrate, Acetate | 10 - 50 mM | Maintain optimal pH |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Sample Preparation: Dilute the Secretin (5-27) solution in Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and monitor the appearance of new peaks (degradation products) and the decrease in the area of the main peak over time.
Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)
-
Instrumentation: A DLS instrument.
-
Sample Preparation: The sample should be visually clear and free of large particles. If necessary, filter through a low-protein-binding filter (e.g., 0.22 µm PVDF).
-
Measurement:
-
Equilibrate the sample to the desired temperature in the instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution. An increase in the average hydrodynamic radius or the appearance of a population of larger particles over time indicates aggregation.
Protocol 3: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
-
Instrumentation: A CD spectrometer.
-
Sample Preparation: Prepare the peptide solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Measurement:
-
Record CD spectra from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Acquire spectra at different temperatures to assess thermal stability (thermal melt).
-
-
Data Analysis: Analyze the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). Changes in the spectrum, particularly a loss of helical content, can indicate unfolding, which may precede aggregation.
Visualizations
Caption: Major chemical degradation pathways for Secretin (5-27) in solution.
Caption: Workflow for assessing the stability of Secretin (5-27) in solution.
Caption: Decision tree for troubleshooting stability issues with Secretin (5-27).
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. uk-peptides.com [uk-peptides.com]
- 3. Mechanism and kinetics of secretion degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prospecbio.com [prospecbio.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Degradation peptides of secretin after storage in acid and neutral aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Stability characterization and appearance of particulates in a lyophilized formulation of a model peptide hormone-human secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. researchgate.net [researchgate.net]
determining optimal dosage of "Secretin (5-27) (porcine)" in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal in vivo dosage of Secretin (5-27) (porcine).
Frequently Asked Questions (FAQs)
Q1: What is Secretin (5-27) (porcine)?
Secretin (5-27) is a biologically active peptide fragment of the hormone secretin, in which the first four amino acids from the N-terminus have been removed.[1] It is recognized by the secretin receptor (SCTR) and the vasoactive intestinal peptide (VIP) receptor.[1][2] Its activity can vary significantly depending on the experimental context.
Q2: What is the mechanism of action of Secretin (5-27)? Is it an agonist or an antagonist?
The mechanism of action for Secretin (5-27) is complex and context-dependent, exhibiting properties of both a weak partial agonist and a competitive antagonist.
-
As a weak partial agonist: Secretin (5-27) can bind to the secretin receptor and elicit a biological response, although it is significantly less potent than the full-length secretin. For instance, it stimulates significantly less cyclic AMP (cAMP) production in pancreatic acinar cells (only about 2% of that stimulated by secretin) and causes minimal pancreatic fluid secretion.[1][2] In studies on pancreatic secretion in rats and guinea pigs, it retained some secretory activity.[3]
-
As an antagonist: In the presence of the full-length secretin, Secretin (5-27) can act as a competitive antagonist, binding to the secretin receptor and blocking the more potent effects of the endogenous hormone.[4] It has been successfully used in this capacity to study the physiological roles of secretin signaling in conditions like liver fibrosis.[4][5]
This dual nature is critical when designing experiments and interpreting results.
Q3: What are the key considerations before planning an in vivo study with Secretin (5-27)?
Before initiating in vivo experiments, researchers should consider the following:
-
Experimental Goal: Clearly define whether you are investigating the weak agonist properties of the peptide or using it as an antagonist to block endogenous secretin signaling. This will dictate your experimental model and dosage strategy.
-
Animal Model: The species and strain of the animal can influence the outcome. Efficacy has been shown to differ between rats and guinea pigs, for example.[3]
-
Route of Administration: The delivery method (e.g., intravenous injection, intraperitoneal injection, or continuous infusion via osmotic minipump) will affect the peptide's pharmacokinetics and the observed biological effect.
-
Peptide Stability and Formulation: Ensure the peptide is properly stored and reconstituted in a suitable, sterile vehicle for in vivo use.
Q4: How do I determine a starting dose for my experiment?
Determining the optimal dose requires a systematic approach.
-
Literature Review: Start by reviewing existing studies that have used Secretin (5-27) in a similar model or for a similar application (see Table 1).
-
Pilot Study: If no direct precedent exists, conduct a pilot study with a wide range of doses to identify a concentration range that produces a measurable effect without toxicity.
-
Dose-Response Study: Once a responsive range is identified, perform a full dose-response study with multiple dose groups to determine the minimal effective dose and the dose that produces the maximal effect (ED₅₀).
Q5: What are common routes of administration for Secretin (5-27) in vivo?
The most common routes depend on the desired duration of action.
-
Bolus Injection (Intravenous or Intraperitoneal): Suitable for studying acute effects.
-
Continuous Infusion (Subcutaneous Osmotic Minipumps): Ideal for chronic studies or when stable plasma concentrations are required over days or weeks, as demonstrated in liver fibrosis models.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect | 1. Insufficient Dosage: The dose may be too low to elicit a response, especially given its nature as a weak partial agonist. 2. Antagonist Role: If endogenous secretin levels are low, an antagonist will have no effect to block. 3. Peptide Degradation: Improper storage or handling may have degraded the peptide. 4. Route of Administration: A bolus injection may be cleared too quickly to produce a sustained effect. | 1. Perform a dose-response study to test higher concentrations. 2. Consider co-administering with secretin to confirm antagonist activity. 3. Verify the integrity of the peptide stock. Prepare fresh solutions before each experiment. 4. For chronic effects, consider using continuous infusion via osmotic minipumps. |
| High variability between subjects | 1. Animal Health/Stress: Differences in the health, age, or stress levels of the animals can impact physiological responses. 2. Inconsistent Administration: Variations in injection volume or location can affect absorption and bioavailability. | 1. Ensure all animals are healthy, age-matched, and properly acclimatized to the experimental conditions. 2. Standardize all administration procedures. For subcutaneous or intraperitoneal injections, ensure consistent technique. |
| Observed effect is opposite to what was expected | 1. Dual Agonist/Antagonist Nature: The peptide may be acting as a weak agonist when an antagonist effect was expected, or vice-versa. | 1. Re-evaluate the experimental design. The observed effect may depend on the concentration of the peptide relative to the endogenous secretin. An antagonist effect is typically observed when it competes with a potent agonist. |
Summary of Quantitative Data
The following table summarizes in vivo dosage information for Secretin (5-27) (porcine) from published literature.
Table 1: In Vivo Dosages of Secretin (5-27)
| Species | Model / Application | Dosage | Route of Administration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Mouse | Bile Duct Ligation (BDL) / Liver Fibrosis Model | 10 µg/kg BW/day | Subcutaneous Osmotic Minipump (1 week) | Blocked the increase in TGF-β1 and fibronectin expression; inhibited biliary proliferation. | [4] |
| Mouse | Mdr2-/- (Primary Sclerosing Cholangitis Model) | Not specified, but cited as an SR antagonist | Short-term administration | Decreased ductular reaction and liver fibrosis. |[5][6] |
Experimental Protocols
Protocol: General In Vivo Dose-Response Study in Mice
This protocol provides a general framework. Specific parameters should be optimized for your experimental model.
-
Animal Acclimatization:
-
House male C57BL/6 mice (8-10 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
Preparation of Secretin (5-27) Solution:
-
Reconstitute lyophilized Secretin (5-27) (porcine) in sterile, pyrogen-free 0.9% saline to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with sterile saline to achieve the desired final concentrations for injection. For example, for a 10 µg/kg dose in a 25g mouse, you would inject 0.25 µg. Prepare the injection volume to be consistent across all animals (e.g., 100 µL).
-
Prepare a vehicle-only control (sterile saline).
-
-
Dose Administration (Example: Intraperitoneal Injection):
-
Divide animals into groups (n=6-8 per group), including a vehicle control group and at least 3-4 dose groups (e.g., 1 µg/kg, 10 µg/kg, 50 µg/kg, 100 µg/kg).
-
Gently restrain the mouse and administer the assigned dose or vehicle via intraperitoneal (IP) injection.
-
-
Data Collection:
-
At a predetermined time point post-injection (e.g., 30 minutes, 2 hours, 24 hours), collect relevant samples (e.g., blood for biomarker analysis, tissues for histology or gene expression analysis).
-
The specific endpoint will depend on the research question (e.g., measuring pancreatic fluid secretion, assessing changes in gene expression in the liver, etc.).
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses against the vehicle control.
-
Plot the dose-response curve to determine the ED₅₀.
-
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The secretin/secretin receptor axis modulates liver fibrosis through changes in TGF-β1 biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged administration of a secretin receptor antagonist inhibits biliary senescence and liver fibrosis in Mdr2 -/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.uniroma4.it [iris.uniroma4.it]
challenges in using "Secretin (5-27) (porcine)" as an antagonist
Welcome to the technical support center for Secretin (5-27) (porcine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions related to the use of this secretin receptor antagonist in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Secretin (5-27) (porcine) and what is its primary mechanism of action?
Secretin (5-27) (porcine) is a competitive antagonist of the secretin receptor (SCTR). It is a truncated analog of the native 27-amino acid secretin peptide, lacking the first four N-terminal residues.[1][2] The N-terminus of secretin is crucial for receptor activation; its removal eliminates agonist activity.[2][3][4][5] However, the C-terminal portion is primarily responsible for receptor binding.[4][5] Therefore, Secretin (5-27) can bind to the SCTR but fails to induce the conformational change required for signal transduction, thereby blocking the binding and action of the endogenous agonist, secretin.
Q2: What are the main challenges associated with using Secretin (5-27) (porcine) as an antagonist?
The primary challenges when using Secretin (5-27) (porcine) are:
-
Low Binding Affinity: Truncation of the N-terminal amino acids significantly reduces the binding affinity of the peptide for the secretin receptor compared to the native secretin.[1][2] This necessitates the use of higher concentrations to achieve effective antagonism.
-
Partial Agonism: Under certain experimental conditions, such as in cell lines with high levels of secretin receptor expression, Secretin (5-27) and its analogs can exhibit weak partial agonist activity.[1]
-
Solubility and Stability: Like many peptides, Secretin (5-27) (porcine) may have limited stability in aqueous solutions.[6] It is more stable when stored lyophilized at -20°C.[7][8] For experiments, it should be reconstituted in an appropriate solvent and used promptly.
Q3: How should I store and handle Secretin (5-27) (porcine)?
For long-term storage, the lyophilized powder should be kept in a freezer at or below -20°C, where it can be stable for over two years.[7] Once reconstituted, the stability in aqueous solution is limited. It is advisable to prepare fresh solutions for each experiment or to aliquot and freeze solutions for short-term storage. Avoid repeated freeze-thaw cycles.
Q4: In which experimental models has Secretin (5-27) (porcine) been used successfully as an antagonist?
Secretin (5-27) (porcine) has been used to block secretin-mediated effects in various in vitro and in vivo models. For example, it has been shown to inhibit secretin-stimulated vasopressin release from rat hypothalamic explants.[9][10] It has also been used in brain slice preparations to eliminate the effects of secretin on GnRH neurons.[11]
Troubleshooting Guide
Problem 1: I am not observing any antagonistic effect with Secretin (5-27) (porcine) in my assay.
-
Insufficient Concentration: Due to its lower binding affinity compared to native secretin, you may need to use a significantly higher concentration of Secretin (5-27) to competitively inhibit the receptor. Check the literature for concentrations used in similar experimental setups. Often, a 10- to 100-fold excess of the antagonist may be required.
-
Peptide Degradation: Ensure that the peptide has been stored correctly and that the solution was freshly prepared. Peptide degradation can lead to a loss of activity.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the antagonistic effect. Consider optimizing your assay conditions, such as the concentration of the agonist (secretin) used for stimulation. The effect of a competitive antagonist is more pronounced at lower agonist concentrations.
Problem 2: I am observing a weak agonist effect instead of an antagonistic effect.
-
Partial Agonism: Secretin (5-27) and its analogs can act as partial agonists, especially in systems with high receptor density or spare receptors.[1] This is more likely to occur at high concentrations of the antagonist.
-
Experimental System: The level of secretin receptor expression in your cell line or tissue preparation can influence the observed activity. In cells overexpressing the receptor, even weak interactions can trigger a downstream signal. Consider using a cell line with lower, more physiologically relevant receptor expression levels.
-
Contamination: Verify the purity of your Secretin (5-27) (porcine) preparation. Contamination with full-length secretin could lead to an apparent agonist effect.
Problem 3: The peptide is difficult to dissolve.
-
Solubility: While generally soluble in water and physiological saline[6], solubility issues can arise. Refer to the manufacturer's instructions for recommended solvents. For peptides, dissolving in a small amount of a polar organic solvent like DMSO, and then diluting with the aqueous buffer of choice, can be an effective strategy. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Quantitative Data Summary
The following table summarizes the binding affinities and antagonist potencies of Secretin (5-27) and its more developed analogs from various studies.
| Peptide/Analog | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Secretin (5-27) | CHO-SecR-low | Radioligand Binding | 722 | - | [1] |
| [I17, R25]-secretin(5–27) | - | - | 23 | - | [3][5] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low | Radioligand Binding | 4 | - | [1] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | CHO-SecR-low | cAMP Inhibition | 20.5 - 21.6 | 34 - 168 | [1] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Secretin (5-27) (porcine) for the secretin receptor.
Methodology:
-
Cell Culture: Culture CHO cells stably expressing the human secretin receptor (CHO-SecR) in appropriate media.
-
Cell Plating: Plate approximately 50,000 cells per well in a multi-well plate and grow for 72 hours.
-
Washing: Before the assay, wash the cells twice with a Krebs-Ringers/HEPES (KRH) buffer (25 mM HEPES pH 7.4, 104 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM KH2PO4, 1.2 mM MgSO4) containing 0.2% bovine serum albumin and 0.01% soybean trypsin inhibitor.[2]
-
Competition Reaction: Incubate the cells for 60 minutes at room temperature with a constant concentration of a radiolabeled secretin analog (e.g., 5 pM of 125I–[Tyr10]rat secretin) and increasing concentrations of the unlabeled competitor, Secretin (5-27) (porcine) (e.g., from 1 pM to 1 µM).[2]
-
Washing and Lysis: After incubation, wash the cells to remove unbound radioligand. Then, lyse the cells to release the bound radioligand.
-
Quantification: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) can be determined using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Antagonist Mode)
Objective: To measure the ability of Secretin (5-27) (porcine) to inhibit secretin-stimulated intracellular cAMP production.
Methodology:
-
Cell Culture and Plating: Culture and plate CHO-SecR cells as described for the binding assay.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of Secretin (5-27) (porcine) for 10-15 minutes at room temperature.[1][5]
-
Agonist Stimulation: Add a fixed concentration of native secretin (e.g., a concentration that gives approximately 80% of the maximal response, such as 0.5 nM) to the wells and incubate for an additional 15 minutes.[5]
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response. The Ki can be calculated from the IC50.
Visualizations
Caption: Canonical secretin receptor signaling pathway and antagonist action.
Caption: Experimental workflow for a cAMP-based antagonist assay.
References
- 1. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Secretin | 17034-35-4 [chemicalbook.com]
- 7. molnova.com [molnova.com]
- 8. MOLNOVA | Secretin (5 - 27), porcine | 19665-15-7 [molnova.com]
- 9. pnas.org [pnas.org]
- 10. Secretin as a neurohypophysial factor regulating body water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
Technical Support Center: Enhancing the Activity of Secretin (5-27) (porcine)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding chemical modifications to improve the activity of Secretin (5-27) (porcine).
Frequently Asked Questions (FAQs)
Q1: Why is my Secretin (5-27) analog showing low binding affinity to the secretin receptor?
A1: Truncation of the N-terminal four amino acids of secretin to generate Secretin (5-27) is known to significantly reduce binding affinity, often by more than two orders of magnitude, compared to the full-length peptide.[1] This is because the N-terminus of secretin contains important determinants for receptor binding.[1] To improve binding affinity, consider the following modifications:
-
Lactam Stabilization: Introducing a lactam bridge, for example between positions 16 and 20 (e.g., [E16,K20]), can stabilize the helical structure of the peptide, which is crucial for high-affinity receptor binding.[2]
-
Amino Acid Substitutions: Specific substitutions can enhance binding. For instance, replacing Ala17 with Ile and Gly25 with Arg has been shown to increase the binding affinity of Secretin (5-27) by 39-fold.[2]
-
Hydrophobic Interactions: Enhancing hydrophobic interactions with the receptor can be achieved by replacing residues like Leu22 with L-cyclohexylalanine (Cha).[2]
Q2: My modified Secretin (5-27) binds to the receptor but shows weak or no biological activity. What could be the reason?
A2: Secretin (5-27) itself is considered a weak partial agonist.[2][3] While modifications may improve binding, they might not restore full agonist activity. The N-terminal region of secretin is critical for receptor activation.[4][5] N-terminally truncated analogs like Secretin (5-27) often act as antagonists or partial agonists because they can bind to the receptor without inducing the conformational change required for full activation.[4][6] If you are aiming for an agonist, further modifications to mimic the N-terminal interactions of the native peptide may be necessary.
Q3: I am observing off-target effects in my experiments. Could my Secretin (5-27) analog be interacting with other receptors?
A3: Yes, this is possible. Secretin belongs to a family of structurally related peptides, including Vasoactive Intestinal Polypeptide (VIP).[7] Depending on the modifications, your analog might gain affinity for other receptors in this family. For example, replacing Aspartic Acid at position 15 with Lysine in Secretin (5-27) results in an analog with increased VIP-like activity and higher affinity for VIP receptors.[7] It is advisable to perform counter-screening against related receptors to assess the selectivity of your modified peptide.
Q4: How can I improve the in vivo stability and half-life of my Secretin (5-27) analog?
A4: Peptide hormones like secretin generally have short in vivo half-lives due to proteolytic degradation.[6] To improve stability, consider the following strategies:
-
D-Amino Acid Substitution: Swapping L-amino acids with their D-enantiomers at sites susceptible to cleavage can confer resistance to proteolysis.[8]
-
Peptide Backbone Modifications: Introducing modifications to the peptide backbone, such as reduced peptide bonds, can enhance stability.
-
Lipidation: Attaching a fatty acid moiety to the peptide can extend its half-life by promoting binding to albumin in the circulation.[9]
-
Helical Stabilization: Modifications that stabilize the alpha-helical structure, such as lactam bridges, can also slow degradation by preventing cleavage within the stabilized region.[8]
Troubleshooting Guides
Problem: Low Agonist Potency in cAMP Accumulation Assay
| Possible Cause | Troubleshooting Steps |
| N-terminal Truncation | The inherent nature of Secretin (5-27) is that of a weak partial agonist due to the missing N-terminal residues crucial for receptor activation.[4] For higher agonist activity, consider using full-length secretin analogs as a starting point. |
| Suboptimal Modifications | The specific amino acid substitutions or modifications may favor a receptor conformation that does not efficiently couple to Gs proteins to stimulate adenylyl cyclase. |
| Cell Line Expression Levels | The level of secretin receptor expression in your cell line can influence the observed potency. High receptor expression levels can sometimes reveal partial agonism for compounds that are inactive in low-expressing cells.[2] |
| Assay Conditions | Ensure that the assay buffer contains a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Also, verify the optimal stimulation time and cell density for your specific cell line. |
Problem: Inconsistent Results in Pancreatic Secretion Assay (In Vivo)
| Possible Cause | Troubleshooting Steps |
| Animal Model Variability | The response to secretin analogs can vary between species. For instance, the efficacy of Secretin (5-27) is significantly higher in rats compared to guinea pigs.[3] Ensure consistency in the species, strain, age, and sex of the animals used. |
| Anesthesia Effects | Anesthetics can depress the pancreatic response to secretin.[10] If possible, use conscious animal models or select an anesthetic with minimal impact on pancreatic secretion. |
| Peptide Stability and Delivery | Ensure the peptide is properly solubilized and administered. Due to its short half-life, continuous infusion might yield more consistent results than bolus injections. Consider formulating the peptide to improve its in vivo stability. |
| Dose-Response Range | You may be operating outside the linear range of the dose-response curve. Perform a full dose-response study to identify the optimal concentration range for your analog. |
Quantitative Data Summary
Table 1: Binding Affinity and Potency of Selected Secretin (5-27) Analogs
| Peptide Analog | Modification(s) | Binding Affinity (IC50/Ki, nM) | Functional Activity (EC50, nM) | Cell Line/Assay | Reference |
| Secretin (5-27) | N-terminal truncation | 722 | Weak partial agonist | CHO-SecR cells / Radioligand binding & cAMP assay | [2] |
| [Lys15]-Secretin (5-27) | Asp15 -> Lys | Lower affinity for Secretin-R, higher for VIP-R | Unaltered secretin-like activity | Guinea pig pancreatic acinar cells | [7] |
| [I17, R25]-Secretin (5-27) | Ala17 -> Ile, Gly25 -> Arg | 23 | Not specified | Not specified | [4] |
| (Y10,c[E16,K20])sec(5-27) | Tyr10, Lactam bridge (16-20) | 30 | Not specified | CHO-SecR cells / Radioligand binding | [2] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | Multiple substitutions & lactam bridge | 4 | Partial agonist in high-expressing cells | CHO-SecR cells / Radioligand binding & cAMP assay | [2] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is for determining the binding affinity of a modified Secretin (5-27) analog by measuring its ability to compete with a radiolabeled secretin ligand for binding to the secretin receptor.
Materials:
-
CHO cells stably expressing the human or rat secretin receptor (CHO-SecR).
-
125I-[Tyr10]secretin (radioligand).
-
Unlabeled secretin (for standard curve).
-
Test peptide analogs.
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA).
-
Wash buffer (Binding buffer without BSA).
-
Multi-well plates (e.g., 96-well).
-
Gamma counter.
Procedure:
-
Cell Plating: Seed CHO-SecR cells in multi-well plates and grow to confluence.
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled secretin standard and the test peptide analogs in binding buffer.
-
Assay:
-
Wash the cells once with binding buffer.
-
Add a fixed concentration of 125I-[Tyr10]secretin to each well.
-
Add varying concentrations of the unlabeled secretin standard or test peptide analogs to the wells. For determining non-specific binding, add a high concentration of unlabeled secretin.
-
Incubate the plate at 37°C for 1 hour.[11]
-
-
Washing: Aspirate the assay mixture and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells (e.g., with 1 N NaOH) and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Protocol 2: Intracellular cAMP Accumulation Assay
This protocol measures the ability of a secretin analog to stimulate the production of cyclic AMP (cAMP), a key second messenger in the secretin signaling pathway.
Materials:
-
CHO-SecR cells.
-
Secretin standard and test peptide analogs.
-
Stimulation buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Multi-well plates.
Procedure:
-
Cell Plating: Seed CHO-SecR cells in multi-well plates and allow them to attach overnight.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer (containing IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of the secretin standard or test peptide analogs to the wells. Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Calculate the EC50 value (the concentration of the peptide that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Visualizations
Caption: Secretin receptor signaling pathways.
Caption: Workflow for developing modified Secretin (5-27) analogs.
Caption: Troubleshooting logic for Secretin (5-27) experiments.
References
- 1. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and some pharmacological properties of the 23-peptide 15-lysine-secretin-(5--27). Special role of the residue in position 15 in biological activity of the vasoactive intestinal polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
Technical Support Center: Minimizing Variability in Secretin (5-27) (porcine) Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in bioassays involving "Secretin (5-27) (porcine)".
Frequently Asked Questions (FAQs)
Q1: What is Secretin (5-27) (porcine) and how is it typically used in bioassays?
A1: Secretin (5-27) (porcine) is a truncated form of the porcine secretin hormone. In bioassays, it is often used as a competitive antagonist to study the secretin receptor (SCTR), a G protein-coupled receptor (GPCR).[1][2] Its ability to block the binding and signaling of endogenous secretin allows for the investigation of the receptor's physiological roles and the screening of potential therapeutic agents.
Q2: What are the primary signaling pathways activated by the secretin receptor?
A2: The secretin receptor primarily couples to Gs and Gq proteins. Activation of the Gs pathway leads to an increase in intracellular cyclic AMP (cAMP) levels, while activation of the Gq pathway results in the mobilization of intracellular calcium (Ca2+).[3][4] Bioassays for secretin receptor activity, therefore, typically measure changes in either cAMP or intracellular calcium concentrations.
Q3: Which cell lines are suitable for Secretin (5-27) (porcine) bioassays?
A3: Commonly used cell lines for secretin receptor bioassays are those endogenously expressing the receptor or, more frequently, cell lines stably transfected to express the secretin receptor. Examples include Chinese Hamster Ovary (CHO-K1) cells or Human Osteosarcoma (U2OS) cells engineered to express the human secretin receptor.[2][5] For instance, a CHO-K1 cell line co-expressing the secretin receptor and the Gα15 protein is suitable for calcium mobilization assays.[5]
Q4: What are the most common sources of variability in peptide bioassays like those for Secretin (5-27)?
A4: Variability in peptide bioassays can arise from several factors, including:
-
Peptide Handling: Improper storage, repeated freeze-thaw cycles, and incorrect solubilization can lead to peptide degradation or aggregation.
-
Sample Preparation: Inaccurate peptide concentration determination and inconsistencies in serial dilutions are significant sources of error.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can affect receptor expression and cellular responses.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and imprecise pipetting can introduce significant variability.
-
Reagent Quality: Lot-to-lot variation in critical reagents, such as cell culture media, serum, and detection reagents, can impact results.
-
Analyst-to-Analyst Variation: Differences in technique and experience between individuals performing the assay can contribute to variability.
Troubleshooting Guides
cAMP Assays
Cyclic AMP (cAMP) assays are a primary method for assessing the activity of the secretin receptor, which couples to Gs proteins. Secretin (5-27) is expected to act as an antagonist, inhibiting the cAMP production stimulated by an agonist (e.g., full-length secretin).
Troubleshooting Common Issues in cAMP Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistent cell distribution. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and practice consistent pipetting technique. Add reagents to the side of the well to avoid splashing. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. | |
| Low or No Signal (No Agonist Response) | Low receptor expression in cells. | Use a cell line with confirmed high expression of the secretin receptor. Ensure cells are within an optimal passage number. |
| Inactive agonist. | Prepare fresh agonist stock solutions and verify their activity. | |
| Insufficient stimulation time. | Perform a time-course experiment to determine the optimal agonist incubation time. | |
| Degraded cAMP. | Always include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. | |
| High Background Signal | Basal cAMP levels are too high. | Reduce the cell seeding density. Optimize the concentration of the PDE inhibitor. |
| Autofluorescence from compounds or media. | Subtract the background fluorescence from wells containing only media and cells. | |
| Inconsistent Antagonist (Secretin (5-27)) Effect | Incorrect antagonist concentration. | Perform a dose-response curve for Secretin (5-27) to determine its IC50. An IC50 of 2700 ± 500 nM has been reported for a porcine secretin analog in a cAMP inhibition assay.[1][2] |
| Insufficient pre-incubation time. | Pre-incubate the cells with Secretin (5-27) for a sufficient period (e.g., 5-30 minutes) before adding the agonist to allow for receptor binding.[2] |
Calcium Mobilization Assays
Calcium mobilization assays are used to measure the activation of the Gq signaling pathway. While the primary pathway for the secretin receptor is Gs, co-expression with a promiscuous G protein like Gα15 can couple the receptor to the calcium pathway.
Troubleshooting Common Issues in Calcium Mobilization Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Uneven cell plating. | Ensure a uniform single-cell suspension before plating. |
| Inconsistent dye loading. | Ensure consistent incubation time and temperature during dye loading. Wash cells gently to avoid cell detachment. | |
| Air bubbles in wells. | Inspect plates for bubbles before reading and gently tap the plate to dislodge them. | |
| Low or No Signal (No Agonist Response) | Low receptor expression or coupling to Gq. | Use a cell line engineered to co-express the secretin receptor and a promiscuous G protein (e.g., Gα15). |
| Inactive agonist. | Prepare fresh agonist stock solutions. | |
| Suboptimal agonist concentration. | Perform a dose-response experiment. An EC50 of 9.6 nM for human secretin has been observed in a CHO-K1/SCTR/Gα15 cell line.[5] | |
| Dye-related issues. | Ensure the calcium-sensitive dye is not expired and has been stored correctly. | |
| High Background Signal | Autofluorescence of test compounds. | Test the fluorescence of the compounds in a cell-free system. |
| Cell death leading to dye leakage. | Check cell viability before and after the assay. Reduce dye loading concentration or incubation time if cytotoxicity is observed. | |
| Incomplete removal of extracellular dye. | Ensure thorough but gentle washing after dye loading. | |
| Inconsistent Antagonist (Secretin (5-27)) Effect | Insufficient antagonist concentration. | Perform a dose-response curve for Secretin (5-27) in the presence of an EC80 concentration of the agonist. |
| Timing of antagonist and agonist addition. | Pre-incubate with the antagonist before adding the agonist. The timing of these additions should be consistent across all experiments. |
Experimental Protocols
General Protocol for a cAMP Inhibition Assay
This protocol provides a general framework for assessing the antagonistic activity of Secretin (5-27) (porcine) using a competitive cAMP assay.
-
Cell Culture: Plate a suitable cell line (e.g., U2OS-SCTR) in a 96-well plate at an optimized density and culture overnight.
-
Reagent Preparation:
-
Prepare a stock solution of Secretin (5-27) (porcine) in an appropriate solvent.
-
Prepare a stock solution of a secretin receptor agonist (e.g., full-length porcine secretin).
-
Prepare assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
-
Antagonist Addition:
-
Wash the cells with assay buffer.
-
Add serial dilutions of Secretin (5-27) to the wells.
-
Incubate for 5-30 minutes at room temperature.[2]
-
-
Agonist Stimulation:
-
Add the secretin receptor agonist at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Incubate for the predetermined optimal time to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP signal against the log of the Secretin (5-27) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol for a Calcium Mobilization Assay
This protocol outlines a general procedure for a calcium mobilization assay to evaluate Secretin (5-27) (porcine) as an antagonist.
-
Cell Culture: Plate a suitable cell line (e.g., CHO-K1/SCTR/Gα15) in a 96-well black, clear-bottom plate and culture overnight.[5]
-
Dye Loading:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.
-
Incubate to allow for dye uptake and de-esterification.
-
-
Antagonist Addition:
-
Add serial dilutions of Secretin (5-27) (porcine) to the wells.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Inject the secretin receptor agonist (at its EC80 concentration) and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the inhibition of the calcium signal against the log of the Secretin (5-27) concentration to determine the IC50.
-
Visualizations
Caption: Secretin receptor signaling pathways.
Caption: General experimental workflow for a Secretin (5-27) bioassay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 3. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP and Ca²⁺ signaling in secretory epithelia: crosstalk and synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Technical Support Center: Quality Control for Secretin (5-27) (porcine) Peptides
Welcome to the technical support center for Secretin (5-27) (porcine) peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and experimental use of this peptide.
Frequently Asked Questions (FAQs)
1. What is Secretin (5-27) (porcine) and what are its expected properties?
Secretin (5-27) (porcine) is a truncated fragment of the 27-amino acid porcine secretin hormone.[1][2] Its sequence is TFTSELSRLRDSARLQRLLQGLV-NH2.[2][3] As a synthetic peptide, its quality and performance are highly dependent on its purity, handling, and storage.
2. How should I properly store and handle lyophilized Secretin (5-27) (porcine)?
For long-term stability, lyophilized peptides should be stored at -20°C or colder in a tightly sealed container.[4][5][6] Because peptides can be hygroscopic, it is recommended to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[4][7] Avoid repeated opening of the main stock vial.[8]
3. What is the best way to reconstitute Secretin (5-27) (porcine)?
The solubility of a peptide is largely determined by its amino acid composition. To reconstitute Secretin (5-27) (porcine), it is best to use a sterile, appropriate solvent. For many peptides, sterile water, or aqueous buffers are suitable.[7] When reconstituting, introduce the solvent gently down the side of the vial and swirl to dissolve; avoid vigorous shaking which can cause aggregation.[7][9] If the peptide proves difficult to dissolve, sonication may be helpful.[4][9]
4. How should I store the reconstituted peptide solution?
It is not recommended to store peptides in solution for long periods due to potential degradation.[4] For short-term storage, a few weeks, the solution can be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and freeze them at -20°C or colder to minimize freeze-thaw cycles.[4][10]
5. What are the common methods to verify the quality of my Secretin (5-27) (porcine) peptide?
The two primary methods for assessing the quality of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and Mass Spectrometry (MS) to confirm the correct molecular weight and identity.[11][12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Secretin (5-27) (porcine).
Issue 1: Inconsistent or No Biological Activity
| Potential Cause | Troubleshooting Steps |
| Improper Peptide Reconstitution or Storage | - Ensure the peptide was reconstituted in a suitable, sterile solvent and stored correctly (aliquoted and frozen).[4][10] - Avoid repeated freeze-thaw cycles.[10] |
| Peptide Degradation | - Verify the age and storage conditions of the lyophilized powder. - If possible, re-test the peptide's purity and identity using RP-HPLC and MS. |
| Incorrect Peptide Concentration | - Confirm the net peptide content (NPC) from the manufacturer's certificate of analysis. The gross weight of the lyophilized powder includes counterions and water.[11] - Use the NPC to calculate the exact peptide concentration. |
| Experimental Conditions | - Optimize assay conditions such as buffer composition, pH, and incubation times. |
Issue 2: Poor Solubility
| Potential Cause | Troubleshooting Steps |
| Peptide is Hydrophobic | - Based on its amino acid sequence, Secretin (5-27) (porcine) has a mix of hydrophobic and hydrophilic residues. If solubility in aqueous buffers is low, try dissolving it in a small amount of a polar organic solvent like DMSO or acetonitrile (B52724) first, then slowly add the aqueous buffer to the desired concentration. |
| Aggregation | - Gentle vortexing or sonication can help break up aggregates.[4][9] |
| Incorrect pH of Solvent | - The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility. |
Issue 3: Unexpected Results in Analytical Characterization (HPLC/MS)
| Potential Cause | Troubleshooting Steps |
| Multiple Peaks in HPLC | - This may indicate the presence of impurities such as truncated or deletion sequences from the synthesis process.[14] - The purity of the peptide is determined by the area of the main peak relative to the total area of all peaks.[15] |
| Incorrect Molecular Weight in MS | - This suggests an error in the peptide synthesis, such as incorrect amino acid incorporation or modification. - Compare the observed mass with the theoretical mass of Secretin (5-27) (porcine). |
| Oxidation | - Peptides containing amino acids like Methionine (Met), Cysteine (Cys), or Tryptophan (Trp) are susceptible to oxidation. While Secretin (5-27) (porcine) does not contain these, other modifications can occur. Use of oxygen-free buffers can mitigate this.[4] |
Experimental Protocols & Data
Key Quality Control Experiments
A summary of typical quality control data for a batch of Secretin (5-27) (porcine) is presented below.
| Parameter | Method | Typical Specification | Example Data |
| Purity | RP-HPLC | ≥ 95% | 96.2% |
| Identity | ESI-MS | Theoretical MW ± 1 Da | Observed: 2537.9 Da |
| Appearance | Visual | White lyophilized powder | Conforms |
| Solubility | Visual | Clear solution in water | Conforms |
Detailed Methodologies
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method separates the target peptide from impurities based on hydrophobicity.[12][14]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Purity Calculation: The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
2. Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
This technique confirms the molecular weight of the peptide.[11][17]
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: An ESI-MS instrument is used to generate charged peptide ions.
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the peptide. The molecular weight is then calculated from these peaks and compared to the theoretical molecular weight of Secretin (5-27) (porcine).
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues encountered with Secretin (5-27) (porcine).
Caption: A logical workflow for troubleshooting common experimental issues.
Hypothesized Secretin Receptor Signaling Pathway
While Secretin (5-27) is a fragment, full-length secretin is known to bind to the secretin receptor (SCTR), a G protein-coupled receptor (GPCR).[1][18] This interaction typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[18][19] The following diagram illustrates this proposed signaling cascade.
Caption: Hypothesized signaling pathway initiated by Secretin (5-27).
References
- 1. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. amsbio.com [amsbio.com]
- 4. bachem.com [bachem.com]
- 5. How to Reconstitute Peptides – Step-by-Step Guide | Pure Peptide [intercom.help]
- 6. novoprolabs.com [novoprolabs.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. genscript.com [genscript.com]
- 9. uk-peptides.com [uk-peptides.com]
- 10. jpt.com [jpt.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. bachem.com [bachem.com]
- 16. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 18. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are Secretin receptor agonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Secretin Receptor Antagonists: Spotlight on Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Secretin (5-27) (porcine) with other notable secretin receptor antagonists, supported by experimental data. We delve into their performance in key in vitro assays and provide detailed methodologies to facilitate the replication and validation of these findings.
Introduction to Secretin and its Receptor
Secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretion, as well as gastric motility.[1][2] It exerts its effects by binding to the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[1][2] Upon activation, the SCTR primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] The receptor can also couple to Gq proteins, stimulating calcium mobilization.[2] The modulation of secretin receptor activity with antagonists is a significant area of research for conditions such as pancreatitis and certain cancers where the secretin signaling pathway is implicated.[2]
Overview of Secretin Receptor Antagonists
Several peptidic antagonists of the secretin receptor have been developed, largely through the modification of the native secretin peptide. One of the earliest and most widely studied is Secretin (5-27) (porcine) , a truncated version of the native porcine secretin peptide. Other notable antagonists include further truncated versions like secretin(7-27) , and chemically modified peptides such as [ψ4,5]sec(1-27) . More recently, rational drug design has led to the development of highly potent antagonists, for instance, (Y10,c[E16,K20],I17,Cha22,R25)sec(6-27) .[4][5]
Comparative Performance of Secretin Receptor Antagonists
The efficacy of these antagonists is primarily evaluated based on their binding affinity to the secretin receptor and their functional potency in inhibiting secretin-induced signaling. The following table summarizes key quantitative data from in vitro studies.
| Antagonist | Class | Binding Affinity (IC₅₀/Kᵢ, nM) | Functional Potency (IC₅₀, nM) | Cell Line/Assay Conditions |
| Secretin (5-27) (porcine) | Truncated Peptide | 722 ± 46 | - | CHO-SecR-low cells, Radioligand Binding Assay[4] |
| Secretin(7–27) | Truncated Peptide | - | No detectable antagonism | U2OS-SCTR cells, β-arrestin2-GFP translocation assay[2][6] |
| [I¹⁷, R²⁵]-secretin(5–27) | Substituted Truncated Peptide | 23 | - | Rat secretin(5-27) variant[6] |
| [ψ⁴,⁵]sec(1-27) | Pseudopeptide | 420 ± 50 | - | CHO-SecR-low cells, Radioligand Binding Assay[4] |
| [(CH₂NH)⁴,⁵]secretin | Pseudopeptide | 4400 ± 400 (Kᵢ) | 2700 ± 500 | Guinea pig pancreatic acini, cAMP inhibition assay[2][6] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(6-27) | Rationally Designed Peptide | 4 ± 0.6 | No demonstrable agonist activity | CHO-SecR-high cells, Radioligand Binding Assay & cAMP accumulation assay[4][5] |
| Peptide 136 | N-terminal Truncation with Ala substitution | 2472 ± 1621 | 309 ± 74 | U2OS-SCTR cells, Radioligand Binding & β-arrestin2-GFP translocation assay[2] |
| Peptide 144 | N-terminal Truncation with Ala substitution | 304 ± 142 | 570 ± 30 | U2OS-SCTR cells, Radioligand Binding & β-arrestin2-GFP translocation assay[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the secretin receptor signaling pathway and the experimental workflows used to assess antagonist activity.
Secretin Receptor Signaling Pathway
The primary signaling cascade initiated by secretin binding to its receptor involves the activation of Gs, leading to cAMP production. However, other pathways can also be activated.
Caption: Secretin receptor signaling cascade and point of antagonist intervention.
Experimental Workflow for Antagonist Characterization
The characterization of secretin receptor antagonists typically follows a standardized workflow involving binding and functional assays.
Caption: General experimental workflow for secretin receptor antagonist evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies characterizing novel secretin receptor ligands.[2]
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of antagonist compounds to the secretin receptor.
Materials:
-
Cell membranes from cells overexpressing the secretin receptor (e.g., CHO-K1 or U2OS cells).
-
Radiolabeled secretin (e.g., ¹²⁵I-[Tyr¹⁰]secretin).
-
Unlabeled antagonist compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled secretin (for non-specific binding) or the antagonist compound at various concentrations.
-
50 µL of ¹²⁵I-[Tyr¹⁰]secretin (final concentration ~50 pM).
-
100 µL of cell membrane preparation (containing 5-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol is a standard method for assessing the functional antagonism of Gs-coupled receptors.[2][4]
Objective: To determine the functional potency (IC₅₀) of an antagonist in inhibiting secretin-stimulated cAMP production.
Materials:
-
Cells expressing the secretin receptor (e.g., CHO-K1 or HEK293 cells).
-
Secretin.
-
Antagonist compound.
-
Stimulation Buffer: HBSS or DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells into the assay plate and culture overnight to allow for adherence.
-
Prepare serial dilutions of the antagonist compound in stimulation buffer.
-
Aspirate the culture medium from the cells and add the diluted antagonist compounds.
-
Pre-incubate the cells with the antagonist for 15-30 minutes at 37°C.
-
Add secretin at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP response against the log concentration of the antagonist to determine the IC₅₀ value.
In Vivo Model of Liver Fibrosis
This protocol is based on studies investigating the therapeutic potential of secretin receptor antagonists in liver disease.[7][8][9]
Objective: To evaluate the in vivo efficacy of a secretin receptor antagonist in a mouse model of liver fibrosis.
Animal Model:
-
Mdr2-/- mice, a genetic model that spontaneously develops sclerosing cholangitis and liver fibrosis.
-
Alternatively, bile duct ligation (BDL) in wild-type mice can be used to induce cholestatic liver injury and fibrosis.
Materials:
-
Secretin (5-27) or other test antagonist.
-
Vehicle (e.g., sterile saline).
-
Osmotic minipumps for continuous administration.
-
Surgical tools for pump implantation.
-
Materials for tissue collection and processing (formalin, paraffin (B1166041), etc.).
-
Reagents for histological staining (e.g., Sirius Red for collagen).
-
Equipment for qPCR and protein analysis.
Procedure:
-
House Mdr2-/- mice (e.g., 1-month-old) under standard conditions.
-
Implant osmotic minipumps subcutaneously, filled with either vehicle or the secretin receptor antagonist at a predetermined dose (e.g., Secretin (5-27) at 10 µg/kg/day).
-
Continue treatment for a specified duration (e.g., 3 months).[7][9]
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis. Embed the tissue in paraffin and section.
-
Stain liver sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Use another portion of the liver for molecular analysis. Extract RNA and protein to measure the expression of profibrotic genes (e.g., TGF-β1, Collagen Type I) by qPCR and western blotting, respectively.
-
Analyze serum for markers of liver injury (e.g., ALT, AST).
-
Compare the extent of liver fibrosis and the expression of fibrotic markers between the vehicle-treated and antagonist-treated groups.
Conclusion
Secretin (5-27) (porcine) serves as a foundational tool for studying the secretin receptor, though its relatively low binding affinity has driven the development of more potent antagonists. The truncated peptide secretin(7-27) shows little to no antagonistic activity in some functional assays. Pseudopeptide modifications, such as in [ψ4,5]sec(1-27), offer improved affinity over simple truncations. However, rationally designed antagonists, exemplified by (Y10,c[E16,K20],I17,Cha22,R25)sec(6-27), demonstrate significantly higher affinity, comparable to the native ligand, and act as pure antagonists. The choice of antagonist for a particular study will depend on the required potency, specificity, and the experimental system being used. The provided protocols offer a starting point for researchers to quantitatively assess and compare the performance of these and other novel secretin receptor modulators.
References
- 1. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secretin Receptor Promotes the Proliferation of Endocrine Tumor Cells Via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational development of a high-affinity secretin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Prolonged administration of a secretin receptor antagonist inhibits biliary senescence and liver fibrosis in Mdr2 -/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The secretin/secretin receptor axis modulates liver fibrosis through changes in TGF-β1 biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Secretin (5-27) (porcine) and Synthetic Secretin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the truncated peptide "Secretin (5-27) (porcine)" with other synthetic secretin analogs, supported by experimental data. The information is intended to assist researchers in selecting the appropriate molecule for their studies, whether they are investigating the physiological roles of the secretin receptor or developing novel therapeutics.
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion.[1] The interaction of secretin with its receptor, a member of the Class B G protein-coupled receptor (GPCR) family, primarily stimulates the production of cyclic AMP (cAMP), leading to a cascade of downstream effects.[2][3] Alterations to the structure of secretin can dramatically impact its ability to bind to and activate its receptor. This guide focuses on Secretin (5-27), an N-terminally truncated analog, and compares its performance with full-length secretin and other synthetic variants.
Performance Comparison: Receptor Binding and Biological Activity
The biological activity of secretin and its analogs is typically assessed by their ability to bind to the secretin receptor and to stimulate intracellular cAMP production. The binding affinity is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competition binding assays, while the biological activity is measured by the half-maximal effective concentration (EC50) in functional assays like cAMP accumulation.
Secretin (5-27) is characterized as a secretin receptor antagonist.[4][5] By lacking the first four N-terminal amino acids, it can bind to the receptor but fails to induce the conformational change necessary for activation, thereby competitively inhibiting the action of the full-length secretin.[4]
Below is a summary of quantitative data comparing Secretin (5-27) to native secretin and other synthetic analogs.
| Peptide/Analog | Receptor Binding Affinity (Ki or IC50) | Biological Activity (EC50) | Agonist/Antagonist Profile | Reference |
| Porcine Secretin (1-27) | ~4 nM (IC50) | ~5.6 pM | Full Agonist | [4] |
| Secretin (5-27) (porcine) | 722 nM (Ki) | No agonist activity | Antagonist | [4] |
| [ψ4,5]sec(1-27) | 420 nM (Ki) | No agonist activity | Antagonist | [4] |
| (Y10,c[E16,K20])sec(5-27) | 30 nM (Ki) | No agonist activity | Antagonist | [4] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(5-27) | 3.8 nM (IC50) | No agonist activity | Potent Antagonist | [4] |
| Ala6-secretin | N/A | 155.2 nM | Partial Agonist | [3] |
| Secretin (7-27) | Weak binding | 3366 nM | Partial Agonist/Weak Antagonist | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these peptides, the following diagrams illustrate the secretin receptor signaling pathway and a typical experimental workflow for comparing secretin analogs.
References
- 1. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Secretin Receptor Antagonists: Secretin (5-27) (porcine) vs. [Ψ4,5]sec(1–27)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two secretin peptide analogues, Secretin (5-27) (porcine) and [Ψ4,5]sec(1–27), which are investigated for their antagonistic properties at the secretin receptor. The data presented herein is compiled from published experimental studies to facilitate an objective evaluation of their performance.
Introduction to Secretin and its Analogues
Secretin is a 27-amino acid peptide hormone that plays a pivotal role in regulating the pH of the duodenum. It is released from S-cells in the small intestine in response to acidic chyme from the stomach. Its primary function is to stimulate the pancreas to secrete a bicarbonate-rich fluid, which neutralizes the acid and creates an optimal environment for the activity of digestive enzymes.
The secretin receptor, a member of the Class B G-protein coupled receptor (GPCR) family, is the primary target for secretin and its analogues. Researchers have developed various analogues to probe the structure-activity relationship of secretin and to create antagonists that can be valuable tools in studying the physiological roles of the secretin receptor and as potential therapeutic agents.
This guide focuses on two such antagonists:
-
Secretin (5-27) (porcine): A truncated analogue of porcine secretin, lacking the first four N-terminal amino acids.
-
[Ψ4,5]sec(1–27): A full-length secretin analogue containing a pseudopeptide bond ([CH₂-NH]) between the amino acids at positions 4 and 5, replacing the natural peptide bond.
Comparative Activity at the Secretin Receptor
The primary mechanism of action for both Secretin (5-27) (porcine) and [Ψ4,5]sec(1–27) is the competitive antagonism of the secretin receptor. Their efficacy is determined by their binding affinity to the receptor and their ability to inhibit the downstream signaling cascade initiated by the natural ligand, secretin.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two secretin receptor antagonists based on competitive binding assays and functional cAMP accumulation assays performed in Chinese Hamster Ovary (CHO) cells expressing the human secretin receptor.
| Parameter | Secretin (5-27) (porcine) | [Ψ4,5]sec(1–27) | Natural Secretin |
| Binding Affinity (Ki) | 722 nM[1] | 420 nM[1] | 4 nM[1] |
| Functional Activity | No agonist activity observed[1] | Partial agonist at high concentrations[1] | Full Agonist |
Key Observations:
-
Both analogues exhibit significantly lower binding affinity for the secretin receptor compared to the natural secretin peptide.
-
[Ψ4,5]sec(1–27) demonstrates a moderately higher binding affinity than Secretin (5-27) (porcine).
-
While Secretin (5-27) (porcine) acts as a pure antagonist in the functional assays, [Ψ4,5]sec(1–27) displays partial agonism at higher concentrations, meaning it can weakly activate the receptor in the absence of the full agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the activity of these secretin analogues.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compounds for the secretin receptor.
Objective: To measure the ability of unlabeled secretin analogues to compete with a radiolabeled secretin ligand for binding to the secretin receptor.
Materials:
-
CHO cells stably expressing the human secretin receptor (CHO-SecR).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: ¹²⁵I-labeled secretin.
-
Unlabeled competitors: Secretin (5-27) (porcine), [Ψ4,5]sec(1–27), and natural secretin.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-SecR cells to confluence in appropriate media.
-
Membrane Preparation: Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate a constant concentration of ¹²⁵I-labeled secretin with increasing concentrations of the unlabeled competitor peptides (Secretin (5-27), [Ψ4,5]sec(1–27), or natural secretin) and the cell membranes in binding buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine whether the secretin analogues act as agonists or antagonists by measuring the production of the second messenger, cyclic AMP (cAMP).
Objective: To measure the effect of the secretin analogues on the intracellular accumulation of cAMP in response to secretin receptor stimulation.
Materials:
-
CHO-SecR cells.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES and 0.1% BSA.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Secretin analogues: Secretin (5-27) (porcine) and [Ψ4,5]sec(1–27).
-
Natural secretin (as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed CHO-SecR cells in a 96-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Stimulation:
-
Agonist mode: Add increasing concentrations of the secretin analogues to the cells and incubate for 15-30 minutes at 37°C.
-
Antagonist mode: Pre-incubate the cells with increasing concentrations of the secretin analogues for 15 minutes, followed by the addition of a fixed, sub-maximal concentration of natural secretin (e.g., EC₈₀) and incubate for a further 15-30 minutes.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist mode: Plot the cAMP concentration against the logarithm of the analogue concentration to determine the EC₅₀ (concentration for 50% of maximal response) and the maximal response (Emax).
-
Antagonist mode: Plot the response to the fixed concentration of secretin against the logarithm of the analogue concentration to determine the IC₅₀ for inhibition.
-
Signaling Pathway and Experimental Workflow
Secretin Receptor Signaling Pathway
The secretin receptor primarily signals through the Gs alpha subunit of the heterotrimeric G-protein. Upon secretin binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with secretin, such as bicarbonate secretion from pancreatic ductal cells.
Caption: Secretin receptor signaling pathway.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates the general workflow for comparing the activity of secretin receptor antagonists.
Caption: Experimental workflow for antagonist characterization.
Conclusion
Both Secretin (5-27) (porcine) and [Ψ4,5]sec(1–27) function as antagonists at the secretin receptor, albeit with lower affinity than the endogenous ligand. [Ψ4,5]sec(1–27) exhibits a somewhat higher binding affinity compared to Secretin (5-27). A key differentiator is the partial agonist activity of [Ψ4,5]sec(1–27) at high concentrations, a factor that researchers should consider when selecting an antagonist for their specific experimental needs. Secretin (5-27) (porcine) appears to be a more purely antagonistic compound in the context of cAMP signaling. The choice between these two molecules will depend on the specific requirements of the research, including the desired potency and the tolerance for partial agonism.
References
Validating Secretin Receptor Blockade: A Comparative Guide to Secretin (5-27) (porcine) and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Secretin (5-27) (porcine)" with other secretin receptor antagonists. It is designed to assist researchers in selecting the appropriate tools for validating secretin receptor blockade by presenting objective performance data, detailed experimental protocols, and clear visualizations of the underlying biological pathways and experimental workflows.
Introduction to Secretin Receptor Blockade
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic, hepatic, and gastric secretions.[1] Its effects are mediated through the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[1][2] Upon activation, the SCTR primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3] In some cellular contexts, the receptor can also couple to Gq proteins, stimulating intracellular calcium mobilization.[1] Given its diverse physiological roles, the secretin receptor is a target for therapeutic intervention in various diseases. Validating the blockade of this receptor is therefore a critical step in drug discovery and physiological research.
"Secretin (5-27) (porcine)" is a commonly used antagonist for the secretin receptor. It is a truncated version of the native porcine secretin peptide, lacking the first four N-terminal amino acids. This modification eliminates its ability to activate the receptor while retaining its capacity to bind to it, thereby competitively inhibiting the binding of the endogenous ligand.[4]
Comparative Analysis of Secretin Receptor Antagonists
The efficacy of a secretin receptor antagonist is primarily determined by its binding affinity (Ki) and its functional potency in inhibiting secretin-induced signaling (IC50). The following table summarizes the performance of Secretin (5-27) (porcine) in comparison to other secretin receptor antagonists based on data from competitive binding and functional assays.
| Antagonist | Description | Binding Affinity (Ki/IC50, nM) | Functional Antagonism (IC50, nM) | Assay System | Reference |
| Secretin (5-27) (porcine) | N-terminally truncated porcine secretin | 722 | - | CHO cells expressing human secretin receptor (Radioligand binding assay) | [4] |
| [(CH2NH)4,5]secretin | Pseudopeptide analogue of porcine secretin | 4400 | 2700 ± 500 | Guinea pig pancreatic acini (cAMP inhibition assay) | [1] |
| Peptide 136 | Ala-modified N-terminal truncation of human secretin | 2472 ± 1621 | 309 ± 74 | U2OS-SCTR cells (β-arrestin2-GFP translocation assay) | [1][5] |
| Peptide 144 | Ala-modified N-terminal truncation of human secretin | 304 ± 142 | 570 ± 30 | U2OS-SCTR cells (β-arrestin2-GFP translocation assay) | [1][5] |
| (Y10,c[E16,K20],I17,Cha22,R25)sec(6-27) | Rationally designed high-affinity antagonist | 4 | - | CHO-SecR-low cells (Radioligand binding assay) | [4][6] |
Secretin Receptor Signaling Pathways
Understanding the signaling cascades initiated by secretin receptor activation is fundamental to designing and interpreting blockade experiments. The primary pathway involves Gs-mediated cAMP production, while a secondary pathway can involve Gq-mediated calcium mobilization.
Caption: Secretin receptor signaling pathways.
Experimental Protocols
Accurate validation of secretin receptor blockade relies on robust and well-defined experimental procedures. Below are detailed protocols for two key assays: the competitive radioligand binding assay and the cAMP accumulation assay.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound, such as Secretin (5-27) (porcine), to compete with a radiolabeled ligand for binding to the secretin receptor.
Caption: Competitive radioligand binding assay workflow.
Detailed Methodology:
-
Cell Membrane Preparation:
-
Culture cells stably or transiently expressing the human secretin receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled secretin (e.g., [125I]-secretin).
-
Increasing concentrations of the unlabeled competitor (e.g., Secretin (5-27) (porcine)).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the secretin-induced production of intracellular cAMP.
Caption: cAMP accumulation assay workflow.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a cell line endogenously or recombinantly expressing the secretin receptor.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of the antagonist (e.g., Secretin (5-27) (porcine)) for a short period (e.g., 15-30 minutes) at 37°C. This step is often performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a fixed concentration of secretin (agonist), typically at its EC80 concentration, to all wells except the negative control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions of the cAMP detection kit.
-
-
cAMP Detection:
-
Measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology. These are competitive immunoassays where the cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.[7]
-
Conclusion
"Secretin (5-27) (porcine)" serves as a valuable tool for the initial validation of secretin receptor blockade. However, for studies requiring higher potency and specificity, rationally designed antagonists such as (Y10,c[E16,K20],I17,Cha22,R25)sec(6-27) offer significantly improved performance.[4][6] The choice of antagonist should be guided by the specific requirements of the experimental system and the desired level of pharmacological precision. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the rigorous and reproducible validation of secretin receptor blockade in your research.
References
- 1. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 2. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretin receptor family - Wikipedia [en.wikipedia.org]
- 4. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Rational development of a high-affinity secretin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Unveiling the Receptor Selectivity of Secretin (5-27) (porcine): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of peptide fragments is paramount for elucidating their physiological roles and therapeutic potential. This guide provides an objective comparison of the binding and functional activity of Secretin (5-27) (porcine), a C-terminal fragment of porcine secretin, across various receptors, supported by experimental data and detailed protocols.
Secretin (5-27) (porcine) is a truncated analog of secretin that has been investigated for its antagonist properties at the secretin receptor (SCTR). Its interaction with other related class B G protein-coupled receptors (GPCRs), such as the vasoactive intestinal peptide (VIP) receptors (VPAC1 and VPAC2) and the glucagon-like peptide-1 (GLP-1) receptor, is crucial for determining its specificity and potential off-target effects.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of Secretin (5-27) (porcine) and the full-length secretin peptide to the secretin receptor has been characterized through competitive radioligand binding assays. These studies typically utilize a radiolabeled secretin analog to determine the concentration of the unlabeled peptide required to inhibit 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) can be calculated.
| Ligand | Receptor | Cell Line | Radioligand | IC50 / Ki | Reference |
| Secretin (porcine) | Secretin Receptor (human) | CHO-SecR-low | [125I-Tyr10]secretin(1-27) | IC50: 4 ± 1.1 nM | [1] |
| Secretin (5-27) (porcine) | Secretin Receptor (human) | CHO-SecR-low | [125I-Tyr10]secretin(1-27) | Low Affinity | [1] |
| [I17, R25]-secretin(5–27) (rat) | Secretin Receptor | Affinity: 23 nM | [2] | ||
| [(CH2NH)4,5]secretin | Secretin Receptor | Ki: 4400 ± 400 nM | [2] |
Studies on guinea pig pancreatic acini, which express both secretin and VIP receptors, have shown that the secretin receptor has a high affinity for secretin and a low affinity for VIP.[3][4] Conversely, the VIP-preferring receptors exhibit a high affinity for VIP and a low affinity for secretin.[3][4] Secretin (5-27) has been shown to interact with both secretin-preferring and VIP-preferring receptors.[3] However, detailed quantitative binding data (Ki or IC50 values) for Secretin (5-27) (porcine) at VPAC1 and VPAC2 receptors are not extensively reported in the reviewed literature. Similarly, its affinity for the GLP-1 receptor is considered to be low.[2][5]
Functional Activity and Signaling Pathways
The functional consequence of ligand binding is typically assessed by measuring the downstream signaling events, most commonly the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) for receptors coupled to Gs proteins, such as the secretin receptor.
| Ligand | Receptor | Assay | Cell Line | EC50 / IC50 | Intrinsic Activity | Reference |
| Secretin (human, wild-type) | Secretin Receptor (human) | cAMP Assay | U2OS-SCTR | EC50: 0.1 ± 0.03 pM | Agonist | [5] |
| Secretin (7-27) | Secretin Receptor (human) | cAMP Assay | U2OS-SCTR | EC50: 3366 ± 1570 nM | 90.6 ± 11.5% (Partial Agonist) | [5] |
| Secretin (5-27) (porcine) | Secretin Receptor | cAMP Assay | Pancreatic Acini | Weak Partial Agonist/Antagonist | ~2% of secretin | [6] |
| Glucagon-like peptide 2 (GLP-2) | Secretin Receptor (human) | β-arrestin2-GFP translocation | U2OS-SCTR | No activation | - | [2] |
Secretin (5-27) is generally characterized as a weak partial agonist or a competitive antagonist at the secretin receptor.[1][6] In guinea pig pancreatic acini, it was found to be approximately 2% as effective as secretin in stimulating cAMP accumulation.[6] In other studies, it has been used as a secretin receptor antagonist to probe the function of the receptor.[4] Its functional activity at VIP and GLP-1 receptors is considered to be minimal.
Below is a diagram illustrating the canonical signaling pathway of the secretin receptor upon activation.
Caption: Secretin receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.
-
Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest (e.g., CHO-K1 or U2OS cells) are cultured to ~80% confluency. The cells are then harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).[1][5]
-
Binding Reaction: In a 96-well plate, a constant concentration of a suitable radioligand (e.g., [125I-Tyr10]secretin) is incubated with the cell membranes (5-10 µg of protein).[5][7]
-
Competition: Increasing concentrations of the unlabeled competitor ligand (e.g., Secretin (5-27) (porcine)) are added to the wells. Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of the unlabeled native ligand.[5]
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP.
-
Cell Culture: Cells expressing the receptor of interest are seeded in 96-well plates and grown to the desired confluency.
-
Assay Buffer: The growth medium is replaced with an assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Ligand Stimulation: Cells are incubated with varying concentrations of the test ligand (agonist or antagonist) for a specified period (e.g., 30 minutes) at 37°C. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a bioluminescent reporter gene assay (e.g., GloSensor).[5]
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using a sigmoidal curve fit.
The following diagram outlines a typical experimental workflow for assessing receptor cross-reactivity.
References
- 1. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Interaction of porcine vasoactive intestinal peptide with dispersed pancreatic acinar cells from the guinea pig. Structural requirements for effects of vasoactive intestinal peptide and secretin on cellular adenosine 3':5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptors for vasoactive intestinal peptide and secretin on guinea pig pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Porcine and Human Secretin (5-27) for Researchers and Drug Development Professionals
An in-depth guide to the structural and functional nuances of porcine and human Secretin (5-27), providing essential data for researchers in gastroenterology, endocrinology, and pharmacology.
This guide offers a comparative analysis of the porcine and human variants of Secretin (5-27), a truncated form of the 27-amino acid peptide hormone secretin. While full-length porcine and human secretin exhibit equipotent biological activity, this guide delves into the available data on their C-terminal fragment, Secretin (5-27), to inform research and development in areas such as receptor binding, antagonism, and potential immunogenicity.
Structural Comparison: A Subtle but Significant Difference
The primary structure of secretin is highly conserved across mammalian species. The key difference between the porcine and human forms of the full-length secretin peptide lies in two amino acid residues at positions 15 and 16. Porcine secretin contains Aspartic Acid (Asp) at position 15 and Serine (Ser) at position 16, whereas human secretin has Glutamic Acid (Glu) and Alanine (Ala) at these respective positions. Consequently, the truncated Secretin (5-27) variants also carry this distinction.
Table 1: Amino Acid Sequence of Porcine vs. Human Secretin (5-27)
| Species | Amino Acid Sequence (Residues 5-27) |
| Porcine | H-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser -Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 |
| Human | H-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Ala -Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 |
Note: The differing amino acids at positions 15 and 16 are highlighted in bold. The full amino acid sequence for porcine secretin is H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2[1]. The human secretin sequence is H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Gly-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2[2].
Functional Comparison: Binding Affinity and Potency
Studies comparing synthetic human and porcine secretin have found them to be equipotent in stimulating pancreatic secretion[3][4][5]. This suggests that the amino acid substitutions at positions 15 and 16 do not significantly impact the overall biological activity of the full-length hormone.
Secretin (5-27) itself is recognized as a secretin receptor antagonist[6]. Research has focused on modifying the porcine sequence of Secretin (5-27) to enhance its binding affinity and antagonist properties[7][8]. For instance, porcine secretin-(5-27) has been shown to be a full agonist with a pIC50 of 5.0[9]. While this provides a baseline, a direct comparison with the human equivalent is absent.
Table 2: Biological Activity of Secretin and its Fragments
| Peptide | Species | Activity | Receptor | Potency/Affinity |
| Secretin (full-length) | Porcine | Agonist | Secretin Receptor | Equipotent to human secretin[3] |
| Secretin (full-length) | Human | Agonist | Secretin Receptor | Equipotent to porcine secretin[3][4] |
| Secretin (5-27) | Porcine | Full Agonist/Antagonist | Secretin Receptor | pIC50 = 5.0[9] |
| Secretin (5-27) Analogue (lactam-constrained) | Porcine-based | Antagonist | Secretin Receptor | Significantly higher affinity than the parent peptide |
Immunological Cross-Reactivity
There is a lack of direct studies on the immunological cross-reactivity specifically between porcine and human Secretin (5-27). However, the high degree of sequence homology between the two full-length peptides suggests a potential for cross-reactivity. Historically, antisera raised against porcine secretin have been successfully used in radioimmunoassays to measure human secretin levels, indicating that antibodies generated against the porcine form can recognize and bind to the human form[10][11]. Given that the primary structural difference lies within the (5-27) fragment, it is plausible that some degree of immunological cross-reactivity exists for these truncated peptides as well. However, the development of hypersensitivity reactions to porcine secretin in some patients underscores that the minor structural differences can be immunologically significant[12].
Secretin Signaling Pathway
Secretin exerts its effects by binding to the secretin receptor (SCTR), a member of the G-protein coupled receptor (GPCR) family. This interaction initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA) and results in the physiological responses associated with secretin, such as the secretion of bicarbonate and water from pancreatic and bile duct cells.
Caption: The secretin signaling cascade upon ligand binding to its receptor.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of porcine and human Secretin (5-27) to the secretin receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human secretin receptor are cultured to confluence. The cells are then harvested, and crude plasma membranes are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled secretin analogue, such as 125I-[Tyr10]secretin, is used as the tracer.
-
Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor peptides (porcine or human Secretin (5-27)).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the potency of porcine and human Secretin (5-27) in stimulating the intracellular production of cAMP.
-
Cell Culture: CHO cells expressing the human secretin receptor are seeded in multi-well plates and grown to near confluence.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of porcine or human Secretin (5-27) for a defined period.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, often based on competitive enzyme immunoassay (EIA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is calculated by non-linear regression of the dose-response curve.
Caption: Workflow for determining binding affinity and potency.
Conclusion
While direct comparative data for porcine and human Secretin (5-27) is limited, the available evidence from full-length secretin studies suggests that the functional differences are likely to be minimal. The primary structural variation at positions 15 and 16 appears to be well-tolerated in terms of biological activity. However, for applications where high specificity is critical, such as in the development of therapeutic antagonists or diagnostic agents, the potential for subtle differences in binding kinetics and immunogenicity should be considered. Further research directly comparing the binding and functional profiles of porcine and human Secretin (5-27) would be invaluable to the scientific community. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. qyaobio.com [qyaobio.com]
- 3. Human secretin. Biologic effects and plasma kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the biological potency of a new synthetic preparation of secretin with that of natural porcine secretin in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. secretin receptor | Glucagon receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Radioimmunoassay of secretin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunological aspects of secretin, substance P, and VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Validating the In Vivo Specificity of Secretin (5-27) (porcine): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Secretin (5-27) (porcine), a truncated analog of the hormone secretin, against its full-length counterpart and other relevant alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of the specificity of Secretin (5-27) as a secretin receptor antagonist.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, highlighting the differences in receptor binding affinity, potency in stimulating intracellular signaling, and in vivo efficacy between full-length secretin and Secretin (5-27).
Table 1: Comparison of Receptor Binding Affinity
| Compound | Receptor | Cell Line/Tissue | Ki (nM) | Reference |
| Secretin (porcine) | Secretin Receptor (human) | CHO-SecR cells | 4 | [1] |
| Secretin (5-27) (porcine) | Secretin Receptor (rat brain) | Rat brain membranes | 400 | [2] |
| Secretin (5-27) analogue | Secretin Receptor (human) | CHO-SecR cells | ~156 | [1] |
Table 2: Comparison of In Vitro Potency (cAMP Stimulation)
| Compound | Cell Line | EC50 | Intrinsic Activity (relative to Secretin) | Reference |
| Secretin | CHO-SecR cells | 0.1 pM | 100% | [3] |
| Secretin (5-27) | Pancreatic acini | - | ~2% | [4] |
| Secretin (5-27) analogues | CHO-SecR cells | ~30 nM | ~30% (partial agonist) | [3] |
Table 3: Comparison of In Vivo Efficacy (Pancreatic Secretion)
| Compound | Animal Model | Endpoint | Relative Efficacy (Secretin = 1) | Reference |
| Secretin | Rat | Pancreatic fluid secretion | 1 | [5] |
| Secretin (5-27) | Rat | Pancreatic fluid secretion | 0.2 | [5] |
| Secretin | Guinea Pig | Pancreatic fluid secretion | 1 | [5] |
| Secretin (5-27) | Guinea Pig | Pancreatic fluid secretion | 0.03 | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide, providing a detailed understanding of how the in vivo specificity of Secretin (5-27) is validated.
In Vivo Model for Pancreatic Secretion
Objective: To determine the effect of Secretin (5-27) on pancreatic exocrine secretion in a live animal model and compare its activity to full-length secretin.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Surgical Procedure:
-
Rats are anesthetized (e.g., with urethane).
-
A midline laparotomy is performed to expose the duodenum and pancreas.
-
The common bile duct is cannulated near its entrance to the duodenum to collect pancreatic juice. The pancreatic duct typically joins the bile duct in rats.
-
A catheter is inserted into the jugular vein for intravenous infusion of test substances.
-
The duodenal lumen may be perfused with a solution to mimic physiological conditions.
Experimental Design:
-
After a stabilization period to allow for consistent basal pancreatic secretion, a continuous intravenous infusion of either saline (control), full-length secretin, or Secretin (5-27) is initiated.
-
For antagonist studies, Secretin (5-27) is administered prior to or concurrently with full-length secretin.
-
Pancreatic juice is collected at regular intervals (e.g., every 15 minutes) for the duration of the experiment.
Sample Analysis:
-
The volume of the collected pancreatic juice is measured.
-
The bicarbonate concentration is determined by titration.
-
Protein concentration can be measured using standard assays (e.g., Bradford assay).
In Vivo Competitive Binding Assay (Conceptual)
While a detailed in vivo competitive binding protocol is not explicitly available in the provided search results, a conceptual workflow can be outlined based on standard pharmacological practices.
Objective: To assess the ability of Secretin (5-27) to displace a radiolabeled secretin analog from its receptor in a living organism.
Methodology:
-
A radiolabeled version of secretin (e.g., 125I-Secretin) is administered to an anesthetized animal.
-
After a predetermined time to allow for receptor binding, unlabeled Secretin (5-27) is administered at various concentrations.
-
Tissues of interest (e.g., pancreas, stomach) are harvested at specific time points.
-
The amount of radioactivity in the tissues is quantified using a gamma counter.
-
A displacement curve is generated to determine the inhibitory concentration (IC50) of Secretin (5-27).
Measurement of Intracellular cAMP Levels
Objective: To determine the effect of Secretin (5-27) on the intracellular second messenger cyclic AMP (cAMP) in response to secretin stimulation.
In Vitro Protocol (as a proxy for in vivo signaling):
-
Target cells (e.g., CHO cells expressing the secretin receptor, or isolated pancreatic acini) are cultured.
-
Cells are pre-incubated with Secretin (5-27) at various concentrations.
-
Full-length secretin is then added to stimulate the cells.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay or other sensitive detection methods.
Mandatory Visualizations
Signaling Pathway of Secretin
Caption: Secretin signaling pathway and the antagonistic action of Secretin (5-27).
Experimental Workflow for In Vivo Specificity Validation
References
- 1. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]
- 2. Pancreatic enzyme response to secretin and cholecystokinin-pancreozymin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretion of pancreatic lipase and colipase from rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo stimulation of rat pancreatic acinar cells by infusion of secretin. I. Changes in enzyme content, pancreatic fine structure and total rate of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Dose-Response Relationship of Secretin and its Analogue, Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response relationship between the gastrointestinal hormone secretin and its C-terminal fragment, Secretin (5-27) (porcine). The information presented is supported by experimental data to aid researchers in understanding the distinct pharmacological profiles of these two peptides.
Executive Summary
Secretin, a 27-amino acid peptide hormone, is the primary physiological stimulus for pancreatic fluid and bicarbonate secretion. It exerts its effects by binding to the secretin receptor (SCTR), a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
In contrast, Secretin (5-27) (porcine), a truncated form of secretin lacking the N-terminal four amino acids, acts primarily as a competitive antagonist at the secretin receptor. While it can inhibit the actions of full-length secretin, some studies have shown that it retains a low level of intrinsic activity, classifying it as a partial agonist. This dual characteristic is critical for interpreting experimental results and understanding its potential therapeutic applications.
Dose-Response Comparison
The following tables summarize the quantitative data on the dose-response relationship of secretin and Secretin (5-27) (porcine) from various in vitro and in vivo studies.
In Vitro: Cyclic AMP (cAMP) Production
The primary second messenger for secretin receptor activation is cAMP. The potency of secretin in stimulating cAMP production and the inhibitory effect of Secretin (5-27) are summarized below.
| Peptide | Parameter | Cell Type | Value | Reference |
| Secretin | EC50 (cAMP production) | CHO cells expressing human SCTR | 0.0012 ± 0.0003 nM | [1] |
| Secretin (5-27) | IC50 (inhibition of secretin-stimulated cAMP) | CHO-SecR-low cells | 34 ± 4 nM (Ki = 20.5 ± 2.8 nM) | |
| Secretin (5-27) | Efficacy (cAMP production relative to secretin) | Pancreatic acinar cells | ~2% | [2][3] |
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%. Ki (Inhibitory constant): An indication of the binding affinity of an inhibitor.
In Vivo: Pancreatic Secretion
The physiological response to secretin is the stimulation of pancreatic fluid and bicarbonate secretion. The following table compares the efficacy of secretin and the partial agonist activity of Secretin (5-27).
| Peptide | Parameter | Animal Model | Value | Reference |
| Secretin | Dose for maximal bicarbonate output | Human | 0.9 CU/kg/h | [4] |
| Secretin (5-27) | Efficacy (intrinsic activity) relative to secretin | Rat | 0.2 | [5] |
| Secretin (5-27) | Efficacy (intrinsic activity) relative to secretin | Guinea Pig | 0.03 | [5] |
CU (Clinical Unit): A historical unit of biological activity for secretin.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental setups, the following diagrams are provided.
Experimental Protocols
In Vitro Cyclic AMP (cAMP) Measurement Assay
This protocol is a generalized procedure for determining the effect of secretin and Secretin (5-27) on intracellular cAMP levels in a cell line expressing the secretin receptor.
A. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human secretin receptor (CHO-SCTR) in appropriate growth medium.
-
Harvest cells and seed them into 96-well plates at a density of 5 x 104 cells/well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
B. Antagonist Pre-incubation:
-
Prepare serial dilutions of Secretin (5-27) (porcine) in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX).
-
Remove the growth medium from the cells and add the diluted antagonist solutions to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes.
C. Agonist Stimulation:
-
Prepare serial dilutions of secretin in assay buffer.
-
Add the secretin solutions to the wells to achieve the final desired concentrations. For antagonist experiments, add a fixed concentration of secretin (e.g., EC80) to the wells already containing the antagonist.
-
Incubate the plate at room temperature for 15-30 minutes.
D. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) following the manufacturer's instructions.
E. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the intracellular cAMP concentration for each sample from the standard curve.
-
Plot the cAMP concentration against the log of the agonist (secretin) or antagonist (Secretin (5-27)) concentration to generate dose-response curves.
-
Determine the EC50 for secretin and the IC50 for Secretin (5-27) using non-linear regression analysis.
In Vivo Pancreatic Secretion Assay in Rats
This protocol describes a method for measuring the effect of secretin and Secretin (5-27) on pancreatic juice and bicarbonate secretion in an anesthetized rat model.
A. Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., urethane).
-
Perform a midline laparotomy to expose the abdominal organs.
-
Identify the common bile-pancreatic duct and cannulate it with a polyethylene (B3416737) tube (PE-10) at the point of its entry into the duodenum.
-
Ligate the pylorus to prevent gastric juice from entering the duodenum.
-
Cannulate a femoral vein for intravenous infusions.
B. Experimental Procedure:
-
Allow the animal to stabilize for 30 minutes, during which time a basal collection of pancreatic juice is performed.
-
Begin a continuous intravenous infusion of saline (for baseline) or varying doses of secretin or Secretin (5-27) dissolved in saline.
-
Collect pancreatic juice in pre-weighed tubes at 15-minute intervals for the duration of the infusion period (e.g., 2 hours).
C. Sample Analysis:
-
Determine the volume of pancreatic juice for each collection period by weight, assuming a density of 1.0 g/ml.
-
Measure the bicarbonate concentration in each sample using a back-titration method or a blood gas analyzer.
D. Data Analysis:
-
Calculate the pancreatic juice flow rate (μl/min) and bicarbonate output (μmol/min).
-
Plot the flow rate and bicarbonate output against the dose of the infused peptide to generate dose-response curves.
-
Determine the maximal response (Vmax) and the dose required to achieve half-maximal response (ED50) for each peptide.
Conclusion
The experimental data clearly demonstrate that secretin is a full and potent agonist at its receptor, leading to robust cAMP production and pancreatic bicarbonate secretion. Conversely, Secretin (5-27) (porcine) is a competitive antagonist that can inhibit secretin's effects. However, its classification as a partial agonist, particularly in vivo, highlights its ability to elicit a weak stimulatory response on its own. This distinction is crucial for the design and interpretation of pharmacological studies involving the secretin receptor system. Researchers should consider the specific experimental model and the endpoints being measured when evaluating the effects of these two peptides.
References
- 1. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 2. The Exocrine Pancreas: The Role of Secretagogues, Cyclic Nucleotides, and Calcium in Enzyme Secretion | Annual Reviews [annualreviews.org]
- 3. Interaction of secretin5-27 and its analogues with hormone receptors on pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonist: Secretin (5-27) (porcine) and its Blockade of cAMP Production
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of signaling molecules is paramount. This guide provides a comparative analysis of Secretin (5-27) (porcine), confirming its role as an antagonist of secretin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. We present supporting experimental data, detailed protocols, and visual diagrams to objectively compare its performance against other alternatives.
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and liver functions by binding to the secretin receptor (SCTR), a G protein-coupled receptor (GPCR).[1][2] This binding typically triggers a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1] However, certain truncated or modified forms of secretin, such as Secretin (5-27), can act as antagonists, binding to the receptor without initiating the downstream signaling and thereby inhibiting the effects of the native hormone.
Comparative Analysis of Antagonist Potency
The antagonistic properties of Secretin (5-27) and its analogues are typically quantified by their ability to inhibit secretin-induced cAMP accumulation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antagonist required to inhibit 50% of the maximal response stimulated by an agonist.
While Secretin (5-27) has been established as a secretin receptor antagonist, its affinity is notably lower than that of the native secretin peptide.[3] Research has focused on developing more potent antagonists by modifying the Secretin (5-27) structure. For instance, the development of a lactam-containing analogue, (Y¹⁰,c[E¹⁶,K²⁰])sec(5-27), demonstrated a significantly higher affinity than the parent Secretin (5-27) molecule.[3] Further modifications, such as the replacement of specific amino acids, have led to the creation of antagonists with binding affinities comparable to natural secretin.[3]
| Compound | Cell Line | Agonist & Concentration | IC50 (nM) | Notes |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | CHO-SecR-low | 0.01 nM secretin | 34 ± 4 | A high-affinity antagonist developed from sec(5-27).[3] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | CHO-SecR-low | 0.1 nM secretin | 168 ± 39 | A high-affinity antagonist developed from sec(5-27).[3] |
| Unnamed pseudopeptide analogue | Guinea pig pancreatic acini | Not specified | 2700 ± 500 | Showed no measurable agonism.[4][5] |
| Peptide 136 | U2OS-SCTR | Not specified | 309 ± 74 | β-arr2-GFP translocation assay.[4] |
| Peptide 143 | U2OS-SCTR | Not specified | 697 ± 55 | β-arr2-GFP translocation assay.[4] |
| Peptide 144 | U2OS-SCTR | Not specified | 570 ± 30 | β-arr2-GFP translocation assay.[4] |
Visualizing the Molecular Interaction
To better understand the mechanism of action, the following diagrams illustrate the signaling pathway and the experimental workflow.
Experimental Protocols
The following provides a generalized yet detailed methodology for assessing the antagonist effect of Secretin (5-27) on cAMP production, based on commonly employed techniques.
1. Cell Culture and Preparation:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human secretin receptor (CHO-SecR) are frequently used.[3] Other cell lines, such as PC12 cells or pancreatic cancer cell lines, may also be employed depending on the research context.[6][7]
-
Culture Conditions: Cells are typically grown to approximately 80% confluence in 96-well plates for 48 hours prior to the assay.[3] Standard cell culture conditions (e.g., 37°C, 5% CO₂) are maintained.
2. Intracellular cAMP Assay (Antagonist Mode):
-
Washing: Prior to the assay, cells are washed twice with a suitable buffer, such as phosphate-buffered saline (PBS), to remove any residual media components.[3]
-
Pre-incubation with Antagonist: Cells are pre-incubated with increasing concentrations of the antagonist, Secretin (5-27) (porcine) or its analogues, for a short period (e.g., 5-30 minutes) at 37°C.[4][6]
-
Stimulation with Agonist: Following pre-incubation, a fixed concentration of secretin (the agonist) is added to the wells. The concentration of secretin is chosen to elicit a submaximal but significant cAMP response (e.g., EC₅₀ or EC₈₀ concentration).
-
Incubation: The cells are then incubated for a specified time, typically 30 minutes, at 37°C to allow for cAMP production.[3]
-
Cell Lysis: After incubation, the reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified. Several methods can be used, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay that is a standard method for quantifying cAMP.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A highly sensitive and robust method for measuring cAMP levels.
-
Luminescence-based assays: Such as the Promega GloSensor™ cAMP Assay, which uses a genetically encoded biosensor that produces light in response to cAMP binding.[5]
-
3. Data Analysis:
-
The measured cAMP levels are plotted against the logarithm of the antagonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the secretin-stimulated cAMP production.
Conclusion
The available experimental evidence strongly supports the classification of Secretin (5-27) (porcine) as an antagonist of the secretin receptor. Its ability to inhibit secretin-induced cAMP production, a hallmark of secretin receptor activation, has been consistently demonstrated. While its potency may be lower than that of the native ligand, it has served as a crucial template for the rational design of more potent and selective secretin receptor antagonists. These antagonists are invaluable pharmacological tools for studying the physiological roles of secretin and hold potential for therapeutic applications in conditions characterized by excessive secretin signaling. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the fascinating and complex world of secretin receptor pharmacology.
References
- 1. What are Secretin receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Catecholamine biosynthesis and secretion: physiological and pharmacological effects of secretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Efficacy of Secretin (5-27) (porcine) Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of Secretin (5-27) (porcine), a truncated analog of the native secretin peptide. By objectively comparing its performance with full-length secretin and other alternatives, this document aims to equip researchers with the necessary data to make informed decisions in their experimental designs. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activity of Secretin (5-27) (porcine) in comparison to native secretin. These data highlight species-specific differences in efficacy and receptor binding affinity.
Table 1: Pancreatic Secretory Efficacy of Secretin (5-27) (porcine) Relative to Porcine Secretin
| Species | Relative Efficacy (Intrinsic Activity) | Reference |
| Rat | 0.2 | [1] |
| Guinea Pig | 0.03 | [1] |
Table 2: Receptor Binding Affinity and Functional Potency of Secretin Analogs
| Ligand | Species/Cell Line | Assay Type | IC50 / Ki (nM) | EC50 (nM) | Reference |
| Human Secretin | Human SCTR (U2OS cells) | Radioligand Binding | 0.325 (IC50) | - | [2][3] |
| Rat Secretin | Human SCTR (U2OS cells) | Radioligand Binding | 1.231 (IC50) | - | [2][3] |
| Rat Secretin | Rat SCTR (CHO cells) | Radioligand Binding | 3.4 ± 0.4 (Ki) | 0.05 ± 0.01 | [4] |
| Secretin (5-27) (rat) | Rat SCTR | Radioligand Binding | >1000 (Ki) | - | [3] |
| [I¹⁷, R²⁵]-Secretin (5-27) (rat) | Rat SCTR | Radioligand Binding | 23 (Ki) | - | [3] |
| Secretin (5-27) based antagonist | Human SCTR (U2OS cells) | Radioligand Binding | 304 - 2472 (IC50) | - | [2][3] |
| Secretin (7-27) | Human SCTR | cAMP Assay | - | 3366 ± 1570 | [2] |
Table 3: Antagonistic Activity of Secretin (5-27) Analogs
| Antagonist | System | Effect | Reference |
| Secretin (5-27) (porcine) | Rat Hypothalamic Explants | Inhibited secretin-stimulated vasopressin release | [5] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(6-27) | Human SCTR (CHO cells) | Competitive antagonist with high affinity (4 nM) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Pancreatic Secretion Assay in Rats
This protocol is adapted from established methods for measuring pancreatic secretion in anesthetized rats.[7][8][9][10]
1. Animal Preparation:
- Anesthetize male Wistar rats (250-300g) with urethane.
- Maintain body temperature at 37°C using a heating pad.
- Perform a midline laparotomy to expose the abdominal organs.
2. Cannulation:
- Cannulate the common bile-pancreatic duct at its entry into the duodenum for collection of pancreatic juice.
- Cannulate the jugular vein for intravenous infusion of secretin analogs and other test substances.
3. Stimulation and Collection:
- Infuse a saline solution intravenously for a basal collection period.
- Administer a continuous intravenous infusion of secretin or its analogs at desired concentrations.
- Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., 15-30 minutes).
4. Analysis:
- Measure the volume of collected pancreatic juice.
- Determine the bicarbonate concentration by titration.
- Measure protein concentration using a standard method (e.g., Bradford assay).
- Express results as secretion rate (e.g., μL/min, μmol/min for bicarbonate, and mg/min for protein).
cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to secretin receptor activation in cultured cells.[2][11][12][13]
1. Cell Culture:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the secretin receptor (human or rat) in appropriate media.
- Seed cells in 96-well plates and grow to 80-90% confluency.
2. Assay Procedure:
- Wash cells with a pre-warmed buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Incubate cells with varying concentrations of secretin or its analogs for a specified time (e.g., 15-30 minutes) at 37°C.
- For antagonist studies, pre-incubate the cells with the antagonist for a short period before adding the agonist (secretin).
3. cAMP Measurement:
- Lyse the cells to release intracellular cAMP.
- Measure cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in the cell lysates.
- Plot the cAMP concentration against the ligand concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of secretin analogs to the secretin receptor.[2][4][14][15][16][17]
1. Membrane Preparation:
- Homogenize cells or tissues expressing the secretin receptor in a cold buffer.
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the membranes.
- Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
- In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled secretin analog (e.g., ¹²⁵I-secretin).
- Add increasing concentrations of the unlabeled competitor ligand (e.g., Secretin (5-27) (porcine) or native secretin).
- Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
- Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
4. Quantification:
- Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Use non-linear regression analysis to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of Secretin (5-27) (porcine).
Caption: Secretin receptor signaling pathway.
Caption: In vivo pancreatic secretion experimental workflow.
Caption: Radioligand binding assay experimental workflow.
References
- 1. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 6. Rational development of a high-affinity secretin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic secretion in rats after chronic treatment with secretin plus caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vivo stimulation of rat pancreatic acinar cells by infusion of secretin. I. Changes in enzyme content, pancreatic fine structure and total rate of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic enzyme response to secretin and cholecystokinin-pancreozymin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The action of secretin, cholecystokinin-pancreozymin and caerulein on pancreatic secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Agonist and Antagonist Properties of Secretin (5-27) (porcine): A Comparative Review
For researchers, scientists, and professionals in drug development, understanding the nuanced activities of peptide fragments is crucial for advancing therapeutic design. This guide provides a comparative analysis of Secretin (5-27) (porcine), a significant C-terminal fragment of porcine secretin, with its parent molecule and other analogues. The following sections present a synthesis of experimental data on its biological activity, receptor binding affinity, and the underlying signaling pathways.
Secretin (5-27) (porcine) is a peptide fragment that has been investigated for its distinct biological properties compared to the full-length secretin molecule. While native secretin is a potent stimulator of pancreatic and biliary secretion, Secretin (5-27) exhibits a more complex pharmacological profile, acting as a partial agonist or antagonist at the secretin receptor depending on the biological context.[1][2] This dual activity makes it a valuable tool for studying the structure-function relationships of the secretin receptor and for the development of novel receptor modulators.
Comparative Biological Activity
Porcine Secretin (5-27) has been shown to retain significant pancreatic secretory activity, although its efficacy is considerably lower than that of native secretin. In comparative studies using rat and guinea pig models, the intrinsic activity of Secretin (5-27) relative to secretin was found to be 0.2 in rats and 0.03 in guinea pigs.[1] This suggests species-specific differences in the interaction of the peptide with the secretin receptor.
Interestingly, substitutions of carboxylic acid residues within the Secretin (5-27) sequence did not significantly alter its activity, even when these changes substantially decreased the peptide's helical character.[1] This highlights the importance of specific residues for receptor activation, independent of the overall secondary structure.
In contrast to its partial agonist activity in pancreatic secretion, Secretin (5-27) has been utilized as a secretin-receptor antagonist in other experimental settings.[2] This antagonistic activity is particularly useful for elucidating the role of endogenous secretin in various physiological processes.
Receptor Binding and Signaling
The secretin receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[3][4] The binding of secretin and its analogues to this receptor initiates a signaling cascade that mediates its physiological effects.
Studies on guinea pig pancreatic acini have demonstrated that Secretin (5-27) can act as a secretin-receptor antagonist, inhibiting the binding of radiolabeled secretin.[2] While native secretin binds with high affinity (Kd of approximately 7 nM), Secretin (5-27) also interacts with the receptor, albeit with different consequences for downstream signaling compared to the full-length peptide.[2]
The ability of various secretin fragments to stimulate cAMP production has been a key measure of their agonistic properties. While N-terminal truncations of secretin generally lead to a significant reduction or complete loss of agonistic activity, C-terminal fragments like Secretin (5-27) can still modulate receptor function.[5]
Below is a diagram illustrating the canonical secretin signaling pathway.
Caption: The secretin receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the comparative quantitative data for Secretin (5-27) (porcine) and related peptides.
Table 1: Pancreatic Secretory Activity
| Compound | Species | Relative Efficacy (Intrinsic Activity) vs. Secretin | Reference |
| Secretin (5-27) | Rat | 0.2 | [1] |
| Secretin (5-27) | Guinea Pig | 0.03 | [1] |
Table 2: Receptor Binding and cAMP Assay Data
| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Secretin | Radioligand Binding | Guinea Pig Pancreatic Acini | Kd | ~7 nM | [2] |
| Secretin (7-27) | cAMP Assay | - | Potency (EC50) | 3366 ± 1570 nM | [5] |
| Secretin (7-27) | cAMP Assay | - | Intrinsic Activity | 90.6 ± 11.5% | [5] |
| [I17, R25]-secretin(5-27) | Radioligand Binding | - | Affinity (Ki) | 23 nM | [5] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature. For specific details, it is recommended to consult the original publications.
Pancreatic Secretion Assay
This in vivo assay measures the volume and composition of pancreatic juice in response to stimulation by secretin or its analogues.
-
Animal Preparation: Anesthetized rats or guinea pigs are surgically prepared to allow for the collection of pancreatic juice. The common bile duct is typically cannulated at a point distal to the entry of the pancreatic ducts.
-
Peptide Administration: Secretin, Secretin (5-27), or other analogues are administered intravenously, often as a continuous infusion or as bolus injections in increasing doses.
-
Sample Collection: Pancreatic juice is collected at regular intervals before, during, and after peptide administration.
-
Analysis: The volume of the collected juice is measured, and its bicarbonate concentration is determined by titration. The secretory response is then plotted against the peptide dose to determine efficacy and potency.
Below is a workflow diagram for a typical pancreatic secretion experiment.
Caption: Experimental workflow for pancreatic secretion assay.
Receptor Binding Assay
This in vitro assay quantifies the affinity of a ligand for its receptor.
-
Membrane Preparation: Pancreatic acinar cells or cells engineered to express the secretin receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Radioligand Incubation: A fixed concentration of radiolabeled secretin (e.g., 125I-secretin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor peptide (e.g., Secretin (5-27)).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the inhibitory concentration (IC50) and the dissociation constant (Ki) of the competitor peptide can be calculated.
cAMP Assay
This in vitro assay measures the ability of a ligand to stimulate the production of cyclic AMP.
-
Cell Culture: Pancreatic acinar cells or other suitable cell lines expressing the secretin receptor are cultured.
-
Peptide Stimulation: The cells are incubated with varying concentrations of the test peptide (e.g., Secretin (5-27)) for a defined period.
-
Cell Lysis and cAMP Extraction: The cells are lysed, and the intracellular cAMP is extracted.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced is plotted against the peptide concentration to determine the potency (EC50) and efficacy (Emax) of the peptide.
References
- 1. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptors for vasoactive intestinal peptide and secretin on guinea pig pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
A Comparative Guide to Validating the Function of Secretin (5-27) (porcine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of peer-reviewed methods for validating the function of Secretin (5-27) (porcine), a C-terminal fragment of the secretin hormone. It offers a comparison with full-length secretin and other analogs, supported by experimental data and detailed protocols for key validation assays.
Introduction
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion.[1][2] The porcine variant of Secretin (5-27) is a truncated form of this hormone, and understanding its functional activity is vital for various research and drug development applications. This guide outlines the primary in vitro and in vivo methods to characterize its biological function, focusing on receptor binding, downstream signaling, and physiological responses.
Quantitative Data Summary
The functional potency of Secretin (5-27) (porcine) and its analogs is typically quantified through receptor binding affinity (Ki), the concentration required for 50% of maximal effect in functional assays (EC50), and intrinsic activity relative to the full-length secretin peptide.
| Compound | Assay | Species/Cell Line | Parameter | Value | Reference |
| Secretin (5-27) (porcine) | Pancreatic Secretion | Rat | Intrinsic Activity (relative to Secretin) | 0.2 | [3] |
| Secretin (5-27) (porcine) | Pancreatic Secretion | Guinea Pig | Intrinsic Activity (relative to Secretin) | 0.03 | [3] |
| Secretin (5-27) (rat, variant) | Receptor Binding | CHO-SecR cells | Ki | 319 nM | [4] |
| [I17, R25]-secretin(5-27) (rat) | Receptor Binding | Not Specified | Affinity | 23 nM | [2][5] |
| Full-length Secretin (human) | cAMP Accumulation | U2OS-SCTR cells | EC50 | 0.0012 ± 0.0003 nM | [2] |
| Full-length Secretin (human) | β-arrestin2-GFP Translocation | U2OS-SCTR cells | EC50 | 3.26 ± 0.80 nM | [2] |
| Full-length Secretin (human) | Receptor Binding | U2OS-SCTR membranes | IC50 | 0.325 nM | [5] |
Signaling Pathway
Secretin and its analogs, including Secretin (5-27), exert their effects by binding to the secretin receptor (SCTR), a Class B G-protein coupled receptor (GPCR).[1][6] Upon binding, the receptor primarily couples to the Gs alpha subunit, which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the characteristic physiological responses, such as bicarbonate and water secretion from pancreatic ductal cells.[8][9]
Caption: Secretin (5-27) signaling pathway.
Experimental Protocols & Workflows
Receptor Binding Assay (Competitive Binding)
This assay quantifies the affinity of Secretin (5-27) for the secretin receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat secretin receptor (CHO-SecR).
-
Harvest cells and homogenize in a cold buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 2.5 mM MgCl2, 0.5% BSA, with protease inhibitors).
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of radiolabeled secretin (e.g., ¹²⁵I-[Tyr¹⁰]secretin) to each well.
-
Add increasing concentrations of unlabeled Secretin (5-27) (or other competitors) to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 0.05% BSA) to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of Secretin (5-27) to stimulate the production of intracellular cyclic AMP (cAMP), the primary second messenger of the secretin receptor.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture:
-
Seed CHO-SecR cells or other suitable cell lines expressing the secretin receptor into 96-well plates and grow to near confluence.
-
-
Cell Stimulation:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine) for a short period (e.g., 30 minutes at 37°C) to prevent cAMP degradation.
-
Add varying concentrations of Secretin (5-27) or other agonists to the wells.
-
Incubate for a defined time (e.g., 30 minutes at 37°C).
-
-
Cell Lysis and cAMP Detection:
-
Aspirate the stimulation medium and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the experimental samples from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
In Vivo Pancreatic Secretion Assay
This assay directly measures the physiological effect of Secretin (5-27) on pancreatic fluid and bicarbonate secretion in an animal model.
Experimental Workflow:
Caption: Workflow for an in vivo pancreatic secretion assay.
Detailed Methodology:
-
Animal Preparation:
-
Fast the animals (e.g., male Wistar rats) overnight with free access to water.
-
Anesthetize the animal (e.g., with urethane).
-
Perform a laparotomy and cannulate the common bile-pancreatic duct at its entry into the duodenum. Divert the bile flow to prevent contamination of the pancreatic juice.
-
Insert a cannula into a femoral vein for intravenous administration of the test substances.
-
-
Experimental Procedure:
-
Allow the animal to stabilize and collect basal pancreatic juice for a predetermined period (e.g., 20-30 minutes).
-
Administer a bolus injection or a continuous infusion of Secretin (5-27) (porcine) at various doses. For comparison, full-length porcine secretin should be used as a positive control.
-
Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) for a specified duration (e.g., 60-90 minutes).
-
-
Sample Analysis:
-
Determine the volume of the collected pancreatic juice by weight, assuming a density of 1 g/mL.
-
Measure the bicarbonate concentration in each sample, for example, by back-titration with NaOH after acidification with HCl.
-
-
Data Analysis:
-
Calculate the pancreatic secretory flow rate (μL/min) and bicarbonate output (μmol/min).
-
Plot the dose-response curves for Secretin (5-27) and full-length secretin.
-
Determine the efficacy (maximal response) and potency (dose required for half-maximal response) of Secretin (5-27) relative to full-length secretin.[3]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Pancreatic secretory activity of secretin5-27 and substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
Assessing the Purity and Identity of Synthesized "Secretin (5-27) (porcine)": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity and identity of synthesized "Secretin (5-27) (porcine)," a truncated form of the porcine secretin hormone. Accurate characterization of synthetic peptides is critical for ensuring reliability and reproducibility in research and therapeutic applications. This document outlines the primary analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection of appropriate quality control strategies.
Introduction to Peptide Analysis
The robust characterization of a synthetic peptide like Secretin (5-27) (porcine) involves a multi-pronged approach to confirm its identity and quantify its purity. The primary methods employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) for compositional verification and absolute quantification. This guide will delve into these techniques and also touch upon alternative methods that can provide orthogonal data.
Secretin (5-27) (porcine) Profile:
-
Sequence: Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2[1]
-
Molecular Formula: C₁₁₅H₂₀₀N₃₈O₃₄[1]
-
Molecular Weight: 2659.09 g/mol [1]
Comparative Analysis of Key Methodologies
The following table summarizes the typical quantitative data obtained from the analysis of a batch of synthesized Secretin (5-27) (porcine).
| Analytical Method | Parameter Measured | Typical Result | Advantages | Limitations |
| RP-HPLC | Purity (%) | >98% | High resolution, excellent for separating closely related impurities, well-established and reproducible. | May not separate all co-eluting impurities, relative quantification based on UV absorbance can be sequence-dependent.[2] |
| Mass Spectrometry (MS) | Molecular Weight (Da) | 2659.1 | Confirms the identity of the main peak, can identify impurities by mass, highly sensitive.[3] | Not inherently quantitative without the use of standards, ionization efficiency can vary between peptides. |
| Amino Acid Analysis (AAA) | Amino Acid Ratio & Net Peptide Content (%) | ~70-85% | Provides absolute quantification of the peptide, confirms amino acid composition, gold standard for peptide content. | Destructive to the sample, can be time-consuming, certain amino acids can be difficult to quantify accurately. |
| Capillary Electrophoresis (CE) | Purity (%) & Identity (by migration time) | >98% | Orthogonal separation mechanism to HPLC, high efficiency and resolution, requires minimal sample volume.[3][4][5] | Can be less robust than HPLC, sensitive to buffer composition and capillary surface chemistry.[5] |
| Ion-Exchange Chromatography (IEC) | Purity (%) & Separation of charged variants | >98% | Effective for separating peptides with different net charges (e.g., deamidation products), complementary to RP-HPLC.[6][7][8] | Less universally applicable than RP-HPLC, separation is highly dependent on buffer pH and ionic strength.[7] |
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthesized Secretin (5-27) (porcine) peptide by separating it from synthesis-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: Water or Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-26 min: 60% to 90% B
-
26-28 min: 90% B
-
28-29 min: 90% to 20% B
-
29-35 min: 20% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
Objective: To confirm the molecular identity of the synthesized Secretin (5-27) (porcine) peptide.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to an HPLC system (as described above).
Procedure:
-
Perform the HPLC separation as described in the RP-HPLC protocol.
-
Divert the column effluent to the ESI-MS detector.
-
Mass Spectrometer Settings (Typical):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 500-2000
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the main HPLC peak and compare it to the theoretical molecular weight of Secretin (5-27) (porcine).
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition and the net peptide content of the synthesized Secretin (5-27) (porcine).
Instrumentation:
-
Amino Acid Analyzer or HPLC system with pre-column derivatization and a fluorescence or UV detector.
Reagents:
-
6N Hydrochloric Acid (HCl)
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC))
-
Amino acid standard mixture
Procedure:
-
Hydrolysis: Accurately weigh a sample of the lyophilized peptide and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Neutralize the hydrolyzed sample and derivatize the free amino acids using a validated procedure (e.g., pre-column derivatization with OPA for primary amines and FMOC for secondary amines).
-
Chromatographic Separation: Separate the derivatized amino acids using a dedicated amino acid analysis column and a suitable gradient.
-
Quantification: Calibrate the system using an amino acid standard of known concentration. Determine the molar amount of each amino acid in the sample.
-
Data Analysis:
-
Calculate the ratio of the amino acids and compare it to the theoretical composition of Secretin (5-27) (porcine).
-
Calculate the Net Peptide Content (NPC) using the following formula: NPC (%) = (Mass of Peptide / Total Mass of Sample) x 100
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical methods for a comprehensive assessment of the synthesized peptide.
Caption: Experimental workflow for peptide characterization.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Secretin - Wikipedia [en.wikipedia.org]
- 3. Separation of Peptides and Protein Digests by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 4. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Analysis of synthetic peptides by capillary zone electrophoresis in organic/aqueous buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blob.phenomenex.com [blob.phenomenex.com]
Safety Operating Guide
Personal protective equipment for handling Secretin (5-27) (porcine)
Essential Safety and Handling Guide for Secretin (5-27) (porcine)
For researchers, scientists, and drug development professionals, the safe and effective handling of Secretin (5-27) (porcine) is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this peptide.
Personal Protective Equipment (PPE)
While Secretin (5-27) (porcine) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1] The following personal protective equipment is recommended.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][3] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][3][4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2][5] |
Operational Plan: Handling and Disposal
Proper handling and disposal are critical for laboratory safety and to maintain the integrity of Secretin (5-27) (porcine).
Handling Lyophilized Powder:
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, especially when handling the lyophilized powder which can be easily aerosolized.[1][3]
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[2][4]
-
Weighing: Weigh out the desired amount of powder quickly in a designated, clean area to minimize exposure to air and moisture.[3][4]
Reconstitution and Aliquoting:
-
Reconstitution: The solubility of a peptide is dependent on its specific properties. For hydrophobic peptides, small amounts of organic solvents like DMSO or DMF may be necessary, followed by dilution with water. It is advisable to test the solubility with a small amount first.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, the reconstituted solution should be divided into sterile, single-use aliquots. Each aliquot should be clearly labeled with the peptide name, concentration, and date.[2]
Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[2]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended. If necessary, store single-use aliquots frozen at -20°C for up to a month or at -80°C for up to six months.[2]
Disposal Plan:
Peptides should be treated as chemical waste and require proper disposal to ensure laboratory and environmental safety.[2] Never dispose of peptide waste down the drain or in regular trash.[3][6]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2][6] |
| Liquid Waste | Collect all unused or expired peptide solutions and contaminated buffers in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[6] |
| Sharps Waste | Dispose of all sharps contaminated with the peptide, such as needles and syringes, immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[6] |
All waste disposal must adhere to local, state, and federal regulations. Coordinate with your institution's environmental health and safety (EHS) department for the proper disposal of hazardous waste.[3]
Visualizing the Workflow
To further clarify the handling and safety procedures, the following diagrams illustrate the recommended experimental workflow and the logic for selecting the appropriate personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
